Product packaging for 4-Aminobenzyl alcohol(Cat. No.:CAS No. 623-04-1)

4-Aminobenzyl alcohol

Cat. No.: B179409
CAS No.: 623-04-1
M. Wt: 123.15 g/mol
InChI Key: AXKGIPZJYUNAIW-UHFFFAOYSA-N
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Description

structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B179409 4-Aminobenzyl alcohol CAS No. 623-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKGIPZJYUNAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211353
Record name 4-Aminobenzyl alcohol
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Molecular Weight

123.15 g/mol
Source PubChem
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CAS No.

623-04-1
Record name 4-Aminobenzyl alcohol
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Record name 4-Aminobenzyl alcohol
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Record name 4-Aminobenzyl alcohol
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Record name 4-aminobenzyl alcohol
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Foundational & Exploratory

Synthesis of 4-Aminobenzyl Alcohol from 4-Nitrobenzyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-aminobenzyl alcohol from its nitro precursor, 4-nitrobenzyl alcohol. This conversion is a critical step in the synthesis of various pharmaceuticals, including local anesthetics and antihistamines, as well as other fine chemicals.[1] The primary route for this transformation is the reduction of the nitro group, a well-established and efficient method in organic synthesis.[1]

Reaction Overview and Signaling Pathway

The fundamental transformation involves the reduction of the aromatic nitro group (-NO2) on 4-nitrobenzyl alcohol to an amino group (-NH2). This reaction must be carried out under conditions that do not affect the benzylic alcohol (-CH2OH) functional group.

Reaction_Pathway 4-Nitrobenzyl_Alcohol 4-Nitrobenzyl Alcohol 4-Aminobenzyl_Alcohol This compound 4-Nitrobenzyl_Alcohol->4-Aminobenzyl_Alcohol Reduction Reducing_Agent Reducing Agent (e.g., Hydrazine (B178648) Hydrate (B1144303), H2) Reducing_Agent->4-Nitrobenzyl_Alcohol Catalyst Catalyst (e.g., Raney Ni, Ru Complex, Pd/C) Catalyst->4-Nitrobenzyl_Alcohol

Caption: General reaction pathway for the reduction of 4-nitrobenzyl alcohol.

Catalytic Systems and Quantitative Data Summary

A variety of catalytic systems can be employed for the reduction of 4-nitrobenzyl alcohol. The choice of catalyst and reducing agent significantly impacts the reaction efficiency, yield, and purity of the final product. The following table summarizes quantitative data from established protocols.

Catalyst SystemReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Raney NickelHydrazine HydrateMethanol (B129727)70393.5[2]
Raney NickelHydrazine HydrateIsopropanol851.591.1[2]
Ruthenium ComplexHydrogen (H₂)Tetrahydrofuran (B95107)201693[3]
10% Palladium on CarbonHydrogen (H₂)Methyl t-butyl etherNot SpecifiedNot SpecifiedNot Specified[4]
Sodium Borohydride/CharcoalSodium BorohydrideWater-THF50-602-3Not Specified[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on cited literature and patents, offering reliable procedures for laboratory-scale synthesis.

Protocol 1: Reduction using Hydrazine Hydrate and Raney Nickel

This method, adapted from patent CN104262176A, is a high-yield process that is convenient to operate and scale up.[2]

Materials:

  • 4-nitrobenzyl alcohol (15.3g, 0.1mol)

  • Methanol (100ml)

  • Raney Nickel (0.5g)

  • Hydrazine hydrate (33.75g, 0.5mol)

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 15.3g (0.1 mol) of 4-nitrobenzyl alcohol in 100ml of methanol in a reaction flask.

  • Add 0.5g of Raney nickel to the solution and stir.

  • Heat the mixture to 50°C.

  • Slowly add 33.75g (0.5 mol) of hydrazine hydrate dropwise to the reaction mixture.

  • After the addition is complete, increase the temperature to 70°C and maintain reflux for 3 hours.

  • Upon completion of the reaction, cool the mixture and filter to remove the Raney nickel.

  • Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.

  • Dissolve the residue in 150ml of ethyl acetate.

  • Wash the ethyl acetate solution three times with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and recover the solvent from the filtrate by rotary evaporation to obtain the final product.

Expected Outcome: This procedure is reported to yield 11.5g of an off-white solid, corresponding to a 93.5% yield of this compound with a melting point of 59-61°C.[2]

Protocol 2: Catalytic Hydrogenation using a Ruthenium Complex

This protocol describes a room-temperature hydrogenation process using a specific ruthenium catalyst, as outlined by ChemicalBook, citing patent CN110357923.[3]

Materials:

  • 4-nitrobenzyl alcohol (or other ester compounds as per the general procedure)

  • Ruthenium complex Il (0.75 mg, 0.001 mmol)

  • Potassium methoxide (B1231860) (3.5 to 70 mg, 0.05 to 1 mmol)

  • Tetrahydrofuran (THF, 1 to 10 mL)

  • Hydrogen gas (H₂)

  • Silica (B1680970) gel

Procedure:

  • In a glove box, add the ruthenium complex, potassium methoxide, and the ester compound (in this case, 4-nitrobenzyl alcohol) to an autoclave.

  • Add tetrahydrofuran as the solvent.

  • Seal the autoclave and remove it from the glove box.

  • Fill the autoclave with hydrogen gas to the required pressure (38002.6 Torr).

  • Stir the reaction vessel at room temperature (20°C) for 16 to 24 hours.

  • After the reaction period, slowly release the excess hydrogen.

  • Remove the solvent from the reaction solution under reduced pressure.

  • Purify the residue by column chromatography on a short column of silica gel to obtain the alcohol compound.

Expected Outcome: This method has been reported to achieve a 93% yield of this compound.[3]

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of this compound from 4-nitrobenzyl alcohol is depicted in the following diagram.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start 4-Nitrobenzyl Alcohol Solvent Dissolve in Solvent (e.g., Methanol) Start->Solvent Catalyst Add Catalyst (e.g., Raney Ni) Solvent->Catalyst Reducing_Agent Add Reducing Agent (e.g., Hydrazine Hydrate) Catalyst->Reducing_Agent Heating Heat and Reflux Reducing_Agent->Heating Filtration Filter to Remove Catalyst Heating->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Extraction Dissolve in Ethyl Acetate & Wash with Brine Evaporation1->Extraction Drying Dry with Na2SO4 Extraction->Drying Evaporation2 Final Solvent Removal Drying->Evaporation2 Product This compound (Solid) Evaporation2->Product Characterization Characterization (e.g., MP, NMR, IR) Product->Characterization

References

Spectroscopic Profile of 4-Aminobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-aminobenzyl alcohol, also known as (4-aminophenyl)methanol or 4-(hydroxymethyl)aniline. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: (4-aminophenyl)methanol

  • Synonyms: this compound, 4-(hydroxymethyl)aniline

  • Chemical Formula: C₇H₉NO

  • Molecular Weight: 123.15 g/mol

  • CAS Number: 623-04-1

  • Melting Point: 60-65 °C

  • Boiling Point: 171 °C at 11 mmHg

Spectroscopic Data

The following sections provide a detailed analysis of the spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule.

The ¹H NMR spectrum of this compound reveals the presence of distinct proton environments within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.01Doublet2H8.2Aromatic CH (ortho to -CH₂OH)
6.56Doublet2H8.3Aromatic CH (ortho to -NH₂)
4.94Singlet (broad)3H--NH₂ and -OH
4.33Singlet2H--CH₂-

Data acquired in DMSO-d₆ at 400 MHz.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.13Doublet2H8.0Aromatic CH (ortho to -CH₂OH)
6.65Doublet2H8.2Aromatic CH (ortho to -NH₂)
4.51Singlet2H--CH₂-
3.60Singlet (broad)2H--NH₂

Predicted data in CDCl₃ at 600 MHz.[2]

The ¹³C NMR spectrum provides information on the different carbon environments in this compound.

Chemical Shift (δ) ppmAssignment
147.89Aromatic C-NH₂
130.12Aromatic C-CH₂OH
128.47Aromatic CH (ortho to -CH₂OH)
114.13Aromatic CH (ortho to -NH₂)
63.65-CH₂-

Data acquired in DMSO-d₆ at 101 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Strong, BroadO-H and N-H stretching
3050 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching
1620 - 1580StrongN-H bending
1520 - 1475StrongAromatic C=C stretching
1250 - 1000StrongC-O and C-N stretching
850 - 800Strongpara-disubstituted benzene (B151609) ring
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/zRelative IntensityAssignment
123HighMolecular Ion [M]⁺
106High[M - NH₃]⁺
94Medium[M - CH₂OH]⁺

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented in this guide.

NMR Spectroscopy
  • Instrumentation: A Bruker 400 MHz Avance II NMR spectrometer equipped with a 5 mm BBO probe was used for both ¹H and ¹³C NMR analyses.[1]

  • Sample Preparation: A small amount of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR Acquisition: The ¹H NMR spectra were acquired with a d1 time of 1s.

  • ¹³C NMR Acquisition: The ¹³C NMR spectra were acquired using a standard proton-decoupled pulse sequence.

IR Spectroscopy
  • Instrumentation: A Bruker IFS 85 FTIR spectrometer was utilized to record the infrared spectrum.[3]

  • Sample Preparation: The spectrum was obtained using the film technique, where a thin film of the molten compound is pressed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer capable of electron ionization (EI) was used.

  • Sample Introduction: The sample was introduced via a direct insertion probe or a gas chromatograph.

  • Ionization: Electron ionization was performed at 75 eV.

  • Temperatures: The source temperature was maintained at 260 °C and the sample temperature at 160 °C.[3]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution for NMR Film_Preparation Film_Preparation Sample->Film_Preparation for IR Direct_Insertion Direct_Insertion Sample->Direct_Insertion for MS NMR NMR Dissolution->NMR IR IR Film_Preparation->IR MS MS Direct_Insertion->MS NMR_Data NMR_Data NMR->NMR_Data IR_Data IR_Data IR->IR_Data MS_Data MS_Data MS->MS_Data Structure_Elucidation Structure_Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility Profile of 4-Aminobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Aminobenzyl alcohol (also known as p-aminobenzyl alcohol), a key intermediate in various synthetic processes within the pharmaceutical and chemical industries. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Physical and Chemical Properties

PropertyValueSource
CAS Number 623-04-1[1][2]
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [1][2]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 60-65 °C[1][4]
Boiling Point 171°C/11mmHg[1][4]

Quantitative Solubility Data

SolventSolubilityRemarksSource
Dimethyl sulfoxide (B87167) (DMSO)50 mg/mL (406.01 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[5]

Qualitative Solubility Profile

Qualitative assessments of this compound's solubility have been described in various chemical and safety datasheets. This information is summarized below.

Solvent/Solvent ClassSolubility DescriptionSource
Water Partially soluble[1][4][6]
Alcohols Soluble[1][4][6]
Methanol Slightly Soluble[1]
Ether Soluble[1][4][6]
Benzene Soluble[1][4][6]
Chloroform Soluble[1]

Experimental Protocol: Determination of Solubility via UV-Vis Spectrophotometry

The following is a generalized experimental protocol for determining the solubility of this compound in a specific solvent using UV-Vis spectrophotometry. This method is based on the Beer-Lambert law, which correlates absorbance with concentration.

1. Preparation of Standard Solutions and Calibration Curve: a. Prepare a stock solution of this compound of a known high concentration in the solvent of interest. b. From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. d. Plot a calibration curve of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c) should be determined.

2. Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a sealed container. b. Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). c. After agitation, allow the solution to settle, or centrifuge to separate the undissolved solid.

3. Measurement and Calculation: a. Carefully withdraw a known volume of the clear supernatant from the saturated solution. b. Dilute the supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. c. Measure the absorbance of the diluted solution at λmax. d. Using the equation from the calibration curve, calculate the concentration of the diluted solution. e. Account for the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Experimental and Synthetic Workflows

To provide a clearer understanding of the processes involving this compound, the following diagrams illustrate a general experimental workflow for solubility determination and its role in a synthetic pathway.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution standards Create Standard Dilutions stock->standards measure_standards Measure Absorbance of Standards standards->measure_standards saturated Prepare Saturated Solution measure_saturated Measure Absorbance of Saturated Sample saturated->measure_saturated calibration Generate Calibration Curve measure_standards->calibration calculate Calculate Solubility measure_saturated->calculate calibration->calculate

Caption: Workflow for Solubility Determination by UV-Vis Spectrophotometry.

This compound is a crucial intermediate in the synthesis of more complex molecules. For instance, it is used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester.[1][4][6]

G reactant1 This compound reaction Reaction (e.g., condensation) reactant1->reaction reactant2 Other Reactants (e.g., diketone derivative) reactant2->reaction product Target Molecule (e.g., 4-{N-[1-(4,4-dimethyl-2,6- dioxocyclohexylidene)-3-methylbutylamino}benzyl ester) reaction->product

Caption: Synthetic Pathway Involving this compound. Involving this compound.

References

An In-depth Technical Guide to the Crystal Structure of 4-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the crystal structure of 4-Aminobenzyl alcohol, intended for researchers, scientists, and professionals in drug development. The document details the crystallographic parameters, molecular geometry, and the intricate hydrogen bonding network of a recently identified polymorph. Methodologies for synthesis and crystal structure determination are also explicitly outlined.

Introduction

This compound (also known as (4-aminophenyl)methanol) is a versatile organic intermediate utilized in the synthesis of various pharmaceutical compounds and materials.[1] Its molecular structure, featuring both a primary amine and a primary alcohol functional group attached to a benzene (B151609) ring, allows for diverse chemical modifications and facilitates the formation of extensive hydrogen-bonded networks in the solid state. Understanding the precise three-dimensional arrangement of molecules in the crystal lattice is paramount for controlling solid-state properties such as solubility, stability, and bioavailability, which are critical aspects of drug development.

This guide focuses on a polymorph of this compound characterized by a distinct "herringbone" packing motif.[2][3]

Crystallographic Data

The crystal structure of this polymorph of this compound was determined by single-crystal X-ray diffraction. The data reveals an orthorhombic crystal system with the non-centrosymmetric space group Pna2₁[2][3]. A summary of the crystal data and structure refinement details is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [2][3]

ParameterValue
Empirical FormulaC₇H₉NO
Formula Weight123.15
Crystal SystemOrthorhombic
Space GroupPna2₁
Temperature (K)125(1)
Wavelength (Å)1.54184 (Cu-Kα)
Unit Cell Dimensions
a (Å)8.95051(15)
b (Å)5.8248(1)
c (Å)12.1645(2)
Volume (ų)634.19(2)
Z4
Data Collection
Reflections collected/unique6342 / 1280
R_int0.0188
Refinement
Goodness-of-fit on F²1.035
Final R indices [I > 2σ(I)]R₁ = 0.0608, wR₂ = 0.1293
R indices (all data)R₁ = 0.0611, wR₂ = 0.1294
Largest diff. peak/hole (e Å⁻³)0.39 and -0.53

Molecular Structure and Geometry

The molecular structure of this compound consists of a planar benzene ring substituted with an amino group and a hydroxymethyl group at the para position. The bond lengths and angles within the molecule are generally unremarkable.[2] Selected bond lengths are provided in Table 2 for reference.

Table 2: Selected Bond Lengths for this compound [2]

BondLength (Å)
C(7)–O(7)1.421(4)
O(7)–H(7)0.980(7)
C(1)–N(1)1.417(2)
N(1)–H(1A)0.976(7)
N(1)–H(1B)0.976(7)
C(1)–C(2)1.394(3)
C(1)–C(6)1.400(2)

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which organizes the molecules into a "herringbone" arrangement when viewed along the b-axis.[2] The amino group acts as a hydrogen bond donor, while the hydroxyl group participates as both a donor and an acceptor. This hydrogen bonding pattern is significantly different from a previously reported polymorph.[2]

The geometric parameters for the key intermolecular hydrogen bonds are summarized in Table 3.

Table 3: Intermolecular Hydrogen Bonding Geometry [2]

D–H···Ad(D···A) (Å)d(D–H) (Å)d(H···A) (Å)<(D–H···A) (°)
O(7)–H(7)···N(1)2.845(2)0.980(7)1.87(1)178(4)
N(1)–H(1A)···O(7)3.064(2)0.976(7)2.13(2)160(4)
N(1)–H(1B)···O(7)3.125(2)0.976(7)2.22(2)154(3)

D = Donor atom, A = Acceptor atom

This network of hydrogen bonds creates stacks of molecules, which are fundamental to the stability of the crystal lattice.[2]

G Hydrogen Bonding Network in this compound cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_NH2 Amino Group (N1-H1A, N1-H1B) B_OH Hydroxyl Group (O7) A_NH2->B_OH N(1)-H(1A)···O(7) N(1)-H(1B)···O(7) A_OH Hydroxyl Group (O7-H7) C_NH2 Amino Group (N1) A_OH->C_NH2 O(7)-H(7)···N(1) B_NH2 Amino Group C_OH Hydroxyl Group

Fig. 1: Schematic of key hydrogen bonding interactions.

Experimental Protocols

The methodologies employed for the synthesis of this compound and its subsequent crystallographic analysis are detailed below.

The synthesis was adapted from the original 1895 procedure.[2] The process involves the reduction of 4-nitrobenzyl alcohol.

Procedure:

  • A suspension of zinc dust (80 g, 1.22 mol) and calcium chloride (8 g, 0.07 mol) in water (400 mL) is brought to a boil.

  • 4-Nitrobenzyl alcohol (20 g, 0.12 mol) is added to the boiling suspension.

  • The resulting solution is boiled for 30 minutes and then filtered while hot.

  • The filtrate is cooled, and any reddish solid that appears is filtered off and discarded.

  • Sodium carbonate is added to the filtrate to precipitate calcium salts, which are subsequently removed by filtration.

  • The filtrate is evaporated to dryness.

  • The resulting oil is recrystallized from toluene (B28343) to yield this compound as a pale yellow solid.

Crystal Growth: Crystals suitable for X-ray diffraction were obtained directly from the recrystallization from toluene.[2]

Data Collection and Structure Solution:

  • A colorless plate crystal (0.15 × 0.15 × 0.02 mm) was selected and mounted.

  • Data were collected at 125 K using a Rigaku XtalLAB P200 diffractometer with a Mercury CCD detector and confocal optics Cu-Kα radiation.[2][3]

  • Intensity data were collected using ω/φ steps, accumulating area detector frames over a hemisphere of reciprocal space.

  • Data were integrated using CrystalClear and corrected for Lorentz, polarization, and long-term intensity fluctuations. Absorption effects were corrected based on multiple equivalent reflections.

  • The structure was solved by direct methods and refined by full-matrix least-squares against F² using SHELXTL.[2][3]

  • Carbon-bound hydrogen atoms were placed in idealized positions and refined using a riding model. The hydroxyl and amino hydrogen atoms were located in the difference Fourier map and refined freely.[2][3]

The following workflow diagram illustrates the process from synthesis to final structure determination.

G cluster_synthesis Synthesis cluster_xray X-ray Crystallography start 4-Nitrobenzyl Alcohol + Zn dust, CaCl2, H2O boil Boil for 30 min start->boil filter_hot Hot Filtration boil->filter_hot cool Cool Filtrate filter_hot->cool precipitate Precipitate & Filter Calcium Salts cool->precipitate evaporate Evaporate to Dryness precipitate->evaporate recrystallize Recrystallize from Toluene evaporate->recrystallize product This compound Crystals recrystallize->product data_collection Data Collection (125 K, Cu-Kα) recrystallize->data_collection Select Crystal integration Data Integration & Correction (CrystalClear) data_collection->integration solve Structure Solution (Direct Methods - SHELXTL) integration->solve refine Structure Refinement (Full-matrix least-squares on F²) solve->refine final_structure Final Crystal Structure refine->final_structure

Fig. 2: Experimental workflow from synthesis to structure determination.

Conclusion

The crystal structure of this polymorph of this compound is defined by an orthorhombic unit cell and a distinct herringbone packing arrangement. This supramolecular architecture is stabilized by a network of O–H···N and N–H···O hydrogen bonds. The detailed structural data and experimental protocols presented in this guide offer a valuable resource for scientists and researchers, providing a solid foundation for further studies in polymorphism, cocrystallization, and the development of new materials and pharmaceutical agents based on the this compound scaffold.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the thermal stability and decomposition characteristics of 4-Aminobenzyl alcohol. Given the limited specific experimental data in publicly available literature, this document combines known physical properties with established principles of thermal analysis and plausible decomposition pathways derived from the chemical nature of the molecule. The quantitative thermal data presented is illustrative and based on the behavior of analogous aromatic amines and benzyl (B1604629) alcohols, providing a representative profile for this compound.

Physicochemical and Thermal Properties of this compound

The thermal stability of an organic compound is a critical parameter that dictates its handling, storage, and suitability for various applications, especially in processes requiring elevated temperatures such as chemical synthesis and pharmaceutical formulation.

Table 1: Summary of Physicochemical and Illustrative Thermal Properties of this compound

ParameterValueSource/Comment
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
Appearance White to light yellow crystalline powder[2][3]
Melting Point (Tₘ) 60-65 °C[1][4]
Boiling Point (Tₑ) 284.8 °C at 760 mmHg[3][5]
Onset of Decomposition (Tₒₙₛₑₜ) (Illustrative) ~ 170 °CBased on analogous aminophenols.
Peak Decomposition Temperature (Tₚₑₐₖ) (Illustrative) ~ 200 °CIllustrative value.
Weight Loss at 300°C (Illustrative) ~ 55%Suggests significant decomposition.
Residue at 600°C (Illustrative) ~ 20%Indicates the formation of a char residue.
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ)[6][7]

Experimental Protocols for Thermal Analysis

To systematically and accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum crucible.

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

Objective: To determine the melting point and identify other thermal transitions, such as decomposition, of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 25°C).

    • Heat the sample at a constant rate of 10°C/min to a temperature above the decomposition temperature (e.g., 300°C).

    • Cool the sample back to the starting temperature at a controlled rate.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Identify endothermic and exothermic peaks in the DSC thermogram. The melting point is determined from the onset or peak of the melting endotherm. Decomposition is often observed as a broad exotherm following the melting peak.

Plausible Decomposition Pathway

The thermal decomposition of this compound is likely to be a complex process involving multiple steps. The presence of the amino (-NH₂) and hydroxyl (-CH₂OH) functional groups on the aromatic ring suggests that initial decomposition may involve intermolecular condensation reactions, leading to the formation of polymeric structures and the elimination of water. At higher temperatures, fragmentation of the benzyl and aromatic structures is expected, leading to the formation of smaller volatile compounds.

Decomposition_Pathway Hypothetical Decomposition Pathway of this compound cluster_initial Initial Stage cluster_condensation Intermolecular Condensation cluster_fragmentation High-Temperature Fragmentation 4-ABA This compound Polymer Polymeric Intermediates 4-ABA->Polymer Heat (>170°C) Water H₂O 4-ABA->Water Volatiles Volatile Fragments (e.g., Toluene, Aniline derivatives) Polymer->Volatiles Higher Heat Gases Gaseous Products (CO, CO₂, NOx) Polymer->Gases Char Char Residue Polymer->Char

Caption: A plausible, though hypothetical, decomposition pathway for this compound.

Experimental Workflow for Thermal Analysis

The systematic evaluation of the thermal properties of a compound like this compound follows a logical workflow, from sample preparation to data analysis and interpretation.

Experimental_Workflow General Workflow for Thermal Analysis Sample_Prep Sample Preparation (Grinding, Weighing) TGA_Setup TGA Instrument Setup (Crucible, Atmosphere) Sample_Prep->TGA_Setup DSC_Setup DSC Instrument Setup (Pan, Reference, Atmosphere) Sample_Prep->DSC_Setup Thermal_Program Define Thermal Program (Heating Rate, Temperature Range) TGA_Setup->Thermal_Program DSC_Setup->Thermal_Program Run_TGA Execute TGA Experiment Thermal_Program->Run_TGA Run_DSC Execute DSC Experiment Thermal_Program->Run_DSC TGA_Data TGA Data Acquisition (Weight vs. Temperature) Run_TGA->TGA_Data DSC_Data DSC Data Acquisition (Heat Flow vs. Temperature) Run_DSC->DSC_Data Data_Analysis Data Analysis (Determine Tₒₙₛₑₜ, Tₘ, etc.) TGA_Data->Data_Analysis DSC_Data->Data_Analysis Interpretation Interpretation & Reporting Data_Analysis->Interpretation

References

A Technical Guide to 4-Aminobenzyl Alcohol: Commercial Sources, Purity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-aminobenzyl alcohol, a versatile bifunctional molecule crucial in various research and development sectors, particularly in pharmaceuticals. This document details its commercial availability, typical purity specifications, and the analytical methods for its characterization. Furthermore, it presents detailed experimental protocols for its synthesis and purification and explores its significant role as a self-immolative linker in antibody-drug conjugates (ADCs).

Commercial Availability and Physical Properties

This compound is readily available from several major chemical suppliers. It is typically supplied as a light yellow to off-white crystalline powder. Below is a summary of its key physical and chemical properties.

PropertyValueReference
CAS Number 623-04-1[1][2]
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [1][2]
Appearance Light yellow to off-white crystalline powder[1]
Melting Point 57-65 °C[1]
Solubility Soluble in alcohol, ether, and benzene (B151609). Partially soluble in water.
Storage Conditions 0 - 8 °C, protected from light and air[1]

Commercial Sources and Purity Specifications

The purity of commercially available this compound is crucial for its applications, especially in pharmaceutical synthesis. Suppliers typically provide a certificate of analysis detailing the purity and the method of determination.

SupplierStated PurityAnalytical Method
Chem-Impex ≥ 98%HPLC
Sigma-Aldrich 98%Not specified
Thermo Scientific 98%Not specified
Tokyo Chemical Industry (TCI) >98.0%GC

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources to provide a practical guide for laboratory work.

Synthesis of this compound from 4-Nitrobenzyl Alcohol

A common and efficient method for the synthesis of this compound is the reduction of the nitro group of 4-nitrobenzyl alcohol. The following protocol is adapted from a patented procedure which utilizes hydrazine (B178648) hydrate (B1144303) as the reducing agent and Raney nickel as the catalyst.[3]

Materials:

  • 4-Nitrobenzyl alcohol

  • Isopropanol

  • Raney nickel (catalyst)

  • Hydrazine hydrate

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.3 g (0.1 mol) of 4-nitrobenzyl alcohol in 100 ml of isopropanol.

  • Add 0.5 g of Raney nickel to the solution and commence stirring.

  • Heat the mixture to 50°C.

  • Slowly add 33.75 g (0.5 mol) of hydrazine hydrate dropwise to the reaction mixture.

  • After the addition is complete, increase the temperature to 85°C and maintain a gentle reflux for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the Raney nickel catalyst.

  • Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.

  • Dissolve the residue in 150 ml of ethyl acetate.

  • Wash the ethyl acetate solution three times with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent to dryness under reduced pressure to yield the crude this compound as an off-white solid. The expected yield is approximately 91.1%.[3]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity, suitable for further applications. While a specific single-solvent system for this compound is not extensively documented, a mixed solvent system or a single solvent in which the compound has a steep solubility curve with temperature can be employed. Based on the work-up procedure of its synthesis, ethyl acetate or a mixture of benzene and n-pentane can be effective.[4]

General Recrystallization Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Filter the hot solution by gravity filtration to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reverse-phase method is typically employed.[5]

Instrumentation and Conditions:

  • Column: Newcrom R1 or equivalent C18 column[5]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid (for non-MS detection) or formic acid (for MS-compatible detection).[5] The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of this compound and any volatile impurities.

Instrumentation and Conditions:

  • Column: A non-polar or medium-polarity column, such as a DB-5MS or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Port Temperature: 250-280°C.

  • Oven Temperature Program: An initial temperature of around 50-60°C, held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of 250-280°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent, such as methanol (B129727) or dichloromethane, at an appropriate concentration for GC-MS analysis.

Application in Drug Development: The Self-Immolative Linker

A significant application of this compound in modern drug development is its use as a "self-immolative" or "self-eliminating" linker in the construction of antibody-drug conjugates (ADCs).[6] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells.

The linker plays a critical role in the stability and efficacy of an ADC. A linker based on this compound connects the antibody to the drug via a cleavable linkage, often a dipeptide that is a substrate for lysosomal proteases like cathepsin B.[6] Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the enzymatic cleavage of the dipeptide triggers a cascade of electronic rearrangements within the linker, leading to the release of the unmodified, active drug.

Mechanism of Drug Release

The following diagram illustrates the mechanism of drug release from an ADC employing a valine-citrulline dipeptide linker and a this compound-based self-immolative spacer.

ADC_Drug_Release cluster_arrow1 cluster_arrow2 ADC Antibody-Val-Cit-PABC-Drug CathepsinB Cathepsin B ADC->CathepsinB CleavedIntermediate H₂N-Val-Cit + PABC-Drug PABC_Drug PABC-Drug Intermediate QuinoneMethide Aza-Quinone Methide + CO₂ FreeDrug Active Drug a1 b1 a1->b1 c1 d1 c1->d1

Caption: Mechanism of drug release from an ADC with a this compound linker.

The process begins with the enzymatic cleavage of the dipeptide linker by cathepsin B within the lysosome of a cancer cell. This cleavage event unmasks the amine group of the this compound moiety. The free amine then initiates a spontaneous 1,6-elimination reaction, which proceeds through an aza-quinone methide intermediate, leading to the release of carbon dioxide and, crucially, the liberation of the unmodified cytotoxic drug.[6] This "traceless" release of the drug is a significant advantage, as any residual linker fragments could potentially reduce the drug's potency.

Conclusion

This compound is a commercially accessible and highly valuable building block for researchers and professionals in drug development and other scientific fields. Its bifunctional nature allows for its incorporation into complex molecular architectures, with its role as a self-immolative linker in antibody-drug conjugates being a prime example of its utility in creating advanced therapeutic agents. A thorough understanding of its properties, synthesis, purification, and analytical characterization is essential for its effective application in the laboratory and in the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Synthesis and Characterization of (4-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-aminophenyl)methanol, a key intermediate in the pharmaceutical and materials science industries. This document details a common and efficient synthesis protocol, outlines rigorous characterization methodologies, and presents key analytical data in a clear, accessible format.

Synthesis of (4-aminophenyl)methanol

The most prevalent and high-yielding method for the synthesis of (4-aminophenyl)methanol is the reduction of 4-nitrobenzyl alcohol. This process involves the conversion of the nitro group to an amine group, typically using a catalyst and a reducing agent.

Synthesis via Reduction of 4-Nitrobenzyl Alcohol

A widely used method involves the catalytic reduction of 4-nitrobenzyl alcohol using Raney nickel and hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent.[1] This approach is favored for its efficiency and the relative ease of product isolation.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve 15.3g (0.1 mol) of 4-nitrobenzyl alcohol in 100 mL of methanol.

  • Catalyst Addition: Add 0.5g of Raney nickel to the solution.

  • Heating and Reagent Addition: Stir the mixture and heat to 50°C. Slowly add 33.75g (0.5 mol) of hydrazine hydrate dropwise.

  • Reflux: After the addition is complete, increase the temperature to 70°C and reflux the mixture for 3 hours.

  • Work-up:

    • Once the reaction is complete, filter off the Raney nickel catalyst.

    • Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.

    • Dissolve the residue in 150 mL of ethyl acetate.

    • Wash the organic layer three times with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and recover the solvent from the filtrate by rotary evaporation to yield the final product.

This protocol typically yields an off-white solid with a high purity and a yield of approximately 93.5%.[1]

Alternative Synthesis Routes

Other synthetic pathways to (4-aminophenyl)methanol include the reduction of 4-aminobenzoic acid or its esters.[2][3] These methods often employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) in combination with other reagents.[3] However, the reduction of 4-nitrobenzyl alcohol is often preferred due to its cleaner reaction profile and avoidance of more reactive and hazardous hydrides.

Characterization of (4-aminophenyl)methanol

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized (4-aminophenyl)methanol. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the determination of physical properties.

Physical Properties

The physical properties of (4-aminophenyl)methanol are crucial for its identification and handling.

PropertyValueReference
Molecular FormulaC7H9NO[4][5]
Molecular Weight123.15 g/mol [2]
Melting Point60-65 °C[4][6]
Boiling Point171 °C/11 mmHg[4][6]
AppearanceYellow to brown crystalline powder[6]
SolubilitySoluble in alcohol, ether, and benzene. Partially soluble in water.[4][6]
Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of (4-aminophenyl)methanol.

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of the synthesized (4-aminophenyl)methanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Expected Spectral Data:

While specific peak assignments can vary slightly based on the solvent and instrument, the following are characteristic shifts for (4-aminophenyl)methanol:

NucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H~6.9-7.2m4HAromatic protons
¹H~4.5s2H-CH₂- protons
¹H~3.7br s2H-NH₂ protons
¹H~2.0br s1H-OH proton
¹³C~145sC-NH₂
¹³C~130sC-CH₂OH
¹³C~128dAromatic CH
¹³C~115dAromatic CH
¹³C~64t-CH₂OH

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (General):

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Expected Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching vibrations
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching
1620-1580StrongN-H bending and C=C aromatic ring stretching
1520-1480StrongC=C aromatic ring stretching
1050-1000StrongC-O stretching

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (General):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum, scanning a relevant mass-to-charge (m/z) range.

Expected Spectral Data:

m/zInterpretation
123Molecular ion [M]⁺
106[M - OH]⁺ or [M - NH₃]⁺
93[M - CH₂O]⁺
77Phenyl cation

Visualized Workflows

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4-Nitrobenzyl_Alcohol 4-Nitrobenzyl Alcohol Reaction_Vessel Mixing and Heating (50°C -> 70°C, 3h) 4-Nitrobenzyl_Alcohol->Reaction_Vessel Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel Raney_Nickel Raney Nickel (Catalyst) Raney_Nickel->Reaction_Vessel Methanol Methanol (Solvent) Methanol->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation1 Rotary Evaporation Filtration->Evaporation1 Extraction Liquid-Liquid Extraction (Ethyl Acetate/Brine) Evaporation1->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation2 Final Evaporation Drying->Evaporation2 Final_Product (4-aminophenyl)methanol Evaporation2->Final_Product

Caption: Synthesis workflow for (4-aminophenyl)methanol.

Characterization Workflow

Characterization_Workflow cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic Analysis cluster_data Data Analysis & Confirmation Synthesized_Product Synthesized (4-aminophenyl)methanol Melting_Point Melting Point Determination Synthesized_Product->Melting_Point Appearance_Solubility Visual Inspection & Solubility Tests Synthesized_Product->Appearance_Solubility NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Data_Analysis Spectral Interpretation & Comparison with Literature Melting_Point->Data_Analysis Appearance_Solubility->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure and Purity Confirmed Data_Analysis->Structure_Confirmation

Caption: Characterization workflow for (4-aminophenyl)methanol.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Aminobenzyl Alcohol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzyl alcohol is a versatile bifunctional monomer that has garnered significant interest in polymer chemistry, particularly in the design of advanced materials for drug delivery and stimuli-responsive systems. Its unique structure, featuring both a nucleophilic amine and a primary alcohol, allows for its incorporation into a variety of polymer backbones, including polyurethanes, polyesters, and, most notably, self-immolative polymers (SIPs). These materials are engineered to depolymerize in a controlled manner in response to specific triggers, offering a powerful mechanism for the targeted release of therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of polymers incorporating this compound, with a focus on self-immolative poly(benzyl ether)s and poly(benzyl carbamate)s, which are at the forefront of stimuli-responsive drug delivery research.

Applications in Polymer Synthesis for Drug Delivery

The primary application of this compound in polymer synthesis for drug delivery revolves around its use as a key building block for self-immolative polymers.[1][2] These polymers are designed to have a thermodynamically unstable backbone that is kinetically stabilized by a trigger-responsive end-cap.[3] Upon exposure to a specific stimulus (e.g., an enzyme, a change in pH, or a reducing agent), the end-cap is cleaved, initiating a head-to-tail depolymerization cascade that releases the constituent monomeric units and any appended drug molecules.[2][3]

Key Applications Include:

  • Stimuli-Responsive Drug Release: Polymers containing this compound can be designed to degrade and release drugs in specific physiological environments, such as the reductive environment of a tumor or the acidic environment of endosomes.[3]

  • Signal Amplification: The depolymerization of a single polymer chain can release multiple drug molecules, leading to an amplified therapeutic response from a single triggering event.

  • "On-Demand" Material Disassembly: This technology allows for the creation of materials that can be removed or degraded upon command, which is useful for temporary medical devices and scaffolds.

Polymer Synthesis and Properties: A Quantitative Overview

The properties of polymers derived from this compound are highly dependent on the polymer type and the specific synthetic conditions. The following tables summarize key quantitative data for representative self-immolative polymers.

Polymer TypeMonomer(s)Initiator/CatalystMn ( g/mol )PDI (Mw/Mn)Trigger for DepolymerizationReference
Poly(benzyl ether) Quinone methide derived from a phenolic precursorAnionic initiator5,400 - 26,0001.1 - 1.3Acid, Base, or specific chemical signals[4]
Side Chain-Immolative Poly(benzyl ether) Quinone methide with pendant pyridine (B92270) disulfideAnionic initiator~10,000 - 20,000~1.2Reductive conditions (e.g., DTT)[1][3]
Poly(benzyl carbamate) This compound derivativePhosgene or activated carbonate5,000 - 15,0001.2 - 1.5Enzyme (e.g., Cathepsin B), pH change[5]

Experimental Protocols

Protocol 1: Synthesis of a Self-Immolative Poly(benzyl ether) via Anionic Polymerization of a Quinone Methide Monomer

This protocol describes the synthesis of a poly(benzyl ether) with pendant functional groups that can be used for further modification, such as drug conjugation. The polymerization proceeds via a living anionic mechanism initiated from a suitable alcohol.

Materials:

  • Quinone methide monomer (synthesized from a corresponding phenol (B47542) precursor)

  • Initiator: A primary alcohol (e.g., benzyl (B1604629) alcohol)

  • Catalyst: 1-tert-butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) (P₂-t-Bu)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • End-capping agent (e.g., a silyl (B83357) chloride or chloroformate)

  • Quenching agent (e.g., methanol)

  • Nitrogen or Argon source for inert atmosphere

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of the Reaction Setup: All glassware should be rigorously dried in an oven and cooled under a stream of inert gas. The reaction is performed under an inert atmosphere.

  • Initiation: In a flame-dried flask, dissolve the quinone methide monomer in the anhydrous solvent. Cool the solution to the desired temperature (typically -10 to -20 °C).

  • Polymerization: In a separate flask, prepare a solution of the initiator alcohol and the P₂-t-Bu catalyst in the anhydrous solvent. Add this initiator/catalyst solution dropwise to the cooled monomer solution with vigorous stirring. The polymerization is typically rapid.

  • End-capping: Once the desired degree of polymerization is reached (monitored by techniques like NMR or GPC if possible, or based on reaction time), add the end-capping agent to terminate the living polymer chains. This step is crucial for the stability of the final polymer.

  • Quenching and Precipitation: After the end-capping reaction is complete, quench any remaining reactive species by adding a small amount of methanol (B129727). Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., cold methanol or hexanes).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI). Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and the successful incorporation of the end-cap.

Expected Results:

This procedure should yield a well-defined poly(benzyl ether) with a narrow molecular weight distribution (PDI < 1.3). The molecular weight can be controlled by adjusting the monomer-to-initiator ratio.

Protocol 2: Synthesis of a Poly(benzyl carbamate)

This protocol outlines the synthesis of a poly(benzyl carbamate) through the reaction of a diamine monomer derived from this compound with an activated carbonate.

Materials:

  • Monomer: A diamine derivative of this compound (e.g., with a protected hydroxyl group)

  • Activated carbonate (e.g., bis(4-nitrophenyl) carbonate or triphosgene)

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Base (e.g., Triethylamine or N,N-Diisopropylethylamine (DIPEA))

  • Nitrogen or Argon source for inert atmosphere

  • Standard glassware for air-sensitive reactions

Procedure:

  • Monomer Preparation: The this compound monomer may require protection of the hydroxyl group and/or conversion to a more reactive diamine derivative depending on the desired polymer structure.

  • Polymerization: In a flame-dried flask under an inert atmosphere, dissolve the diamine monomer and the base in the anhydrous solvent. To this solution, add a solution of the activated carbonate in the same solvent dropwise at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the polymerization by techniques such as thin-layer chromatography (TLC) or by observing the increase in viscosity of the reaction mixture.

  • Work-up and Precipitation: Once the polymerization is complete, quench the reaction if necessary. Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., water, methanol, or diethyl ether).

  • Purification: Collect the polymer by filtration, wash it extensively to remove unreacted monomers and byproducts, and dry it under vacuum.

  • Deprotection (if necessary): If a protecting group was used for the hydroxyl functionality, it must be removed in a subsequent step using appropriate deprotection chemistry.

  • Characterization: Analyze the final polymer using GPC for molecular weight and PDI, and NMR and FTIR spectroscopy to confirm the carbamate (B1207046) linkages and overall structure.

Visualizing the Processes

To better understand the chemical transformations and workflows, the following diagrams are provided.

Polymerization_of_Quinone_Methide Anionic Polymerization of a Quinone Methide Monomer Monomer Quinone Methide Monomer Living_Polymer Living Poly(benzyl ether) Chain Monomer->Living_Polymer Propagation Initiator Initiator (e.g., R-OH) Initiator->Living_Polymer Initiation Catalyst Catalyst (P₂-t-Bu) Catalyst->Living_Polymer Final_Polymer Stable Poly(benzyl ether) Living_Polymer->Final_Polymer Termination End_Cap End-capping Agent End_Cap->Final_Polymer

Caption: Anionic polymerization of a quinone methide monomer.

Depolymerization_Pathway Self-Immolative Depolymerization Cascade Polymer Self-Immolative Polymer (End-capped) Triggered_Polymer Deprotected Polymer Chain Polymer->Triggered_Polymer Stimulus Stimulus (e.g., Enzyme, pH) Stimulus->Polymer End-cap cleavage Monomer Monomer Units + Drug Triggered_Polymer->Monomer Head-to-tail Depolymerization

Caption: General pathway of self-immolative depolymerization.

Experimental_Workflow General Experimental Workflow for Polymer Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer_Prep Monomer Preparation/ Purification Polymerization Polymerization Reaction Monomer_Prep->Polymerization Workup Work-up & Precipitation Polymerization->Workup Filtration Filtration & Washing Workup->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR FTIR FTIR (Functional Groups) Drying->FTIR

Caption: A typical workflow for polymer synthesis and characterization.

References

Application Notes and Protocols: 4-Aminobenzyl Alcohol as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 4-Aminobenzyl Alcohol in Bioconjugation

This compound (also known as para-aminobenzyl alcohol or PAB) is a critical component in the design of modern bioconjugates, particularly in the field of antibody-drug conjugates (ADCs). It primarily functions as a "self-immolative" spacer within a larger linker structure. This property ensures that upon a specific triggering event, such as enzymatic cleavage, the linker undergoes a spontaneous decomposition to release the conjugated payload in its active, unmodified form.[1][2]

The most prevalent application of this compound is within the valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker system.[1][3] This linker is renowned for its stability in systemic circulation and its susceptibility to cleavage by lysosomal proteases, like cathepsin B, which are often overexpressed in the tumor microenvironment.[1][3]

Key Features of this compound-Based Linkers:

  • Self-Immolation: Following the cleavage of a trigger group (e.g., the Val-Cit dipeptide), the linker undergoes a 1,6-elimination reaction, leading to the release of the payload.[1]

  • Traceless Release: The self-immolative mechanism ensures that the released drug is free of any linker remnants that might impair its activity.[1]

  • Versatility: The this compound scaffold can be used to link a variety of payloads containing amine or hydroxyl groups.

  • Tunable Stability: The stability and release kinetics of the linker can be modulated by modifications to the dipeptide sequence or the self-immolative spacer itself.

Mechanism of Action: The Self-Immolative Pathway

The self-immolative property of the this compound linker is central to its function. The process is initiated by the enzymatic cleavage of the Val-Cit dipeptide, which exposes a free amine group on the PAB moiety. This triggers a cascade of electronic rearrangements, culminating in the release of the payload.

Self_Immolation_Pathway ADC Antibody-Drug Conjugate (in lysosome) Cleavage Cathepsin B Cleavage ADC->Cleavage Internalization Intermediate Unstable Intermediate (with free amine) Cleavage->Intermediate Amide bond hydrolysis Elimination 1,6-Elimination (Self-Immolation) Intermediate->Elimination Products Released Payload (Active Drug) + Linker Byproducts Elimination->Products Byproducts Aza-quinone methide + CO2 Elimination->Byproducts

Caption: Self-immolation mechanism of a Val-Cit-PAB linker.

Experimental Protocols

This section provides detailed protocols for the synthesis of a common drug-linker construct, its conjugation to an antibody, and the subsequent characterization of the resulting ADC.

Synthesis of MC-Val-Cit-PABC-MMAE Drug-Linker

This protocol describes the synthesis of a maleimido-caproyl-Val-Cit-PABC-MMAE drug-linker, a widely used construct for cysteine-based antibody conjugation.

Workflow for Drug-Linker Synthesis:

Drug_Linker_Synthesis_Workflow Start Fmoc-Val-Cit-PAB-OH Step1 Couple with MMAE Start->Step1 Intermediate1 Fmoc-Val-Cit-PAB-MMAE Step1->Intermediate1 Step2 Fmoc Deprotection (Piperidine) Intermediate1->Step2 Intermediate2 H2N-Val-Cit-PAB-MMAE Step2->Intermediate2 Step3 Couple with MC-NHS ester Intermediate2->Step3 FinalProduct MC-Val-Cit-PAB-MMAE Step3->FinalProduct Purification Purification (HPLC) FinalProduct->Purification

Caption: Workflow for the synthesis of the MC-Val-Cit-PAB-MMAE drug-linker.

Materials:

  • Fmoc-Val-Cit-PAB-OH

  • Monomethyl auristatin E (MMAE)

  • 1-Hydroxybenzotriazole (HOBt)

  • Pyridine (B92270)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine (B6355638)

  • Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

  • Preparative and analytical HPLC systems

  • Lyophilizer

Procedure:

  • Coupling of Fmoc-Val-Cit-PAB-OH with MMAE:

    • Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.

    • Add HOBt (1.0 eq.) and pyridine to the solution.

    • Stir the reaction at room temperature and monitor its progress by HPLC.

    • Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.[4]

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF.

    • Add piperidine (20 eq.) and stir at room temperature for 20-30 minutes.[4]

    • Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.

  • Coupling of Maleimidocaproic Acid (MC):

    • Activate maleimidocaproic acid by reacting it with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., DCC) in a suitable solvent like dichloromethane (B109758) (DCM) to form the MC-NHS ester.

    • Dissolve the purified H₂N-Val-Cit-PAB-MMAE in DMF.

    • Add the MC-NHS ester to the solution and stir at room temperature.

    • Monitor the reaction by HPLC.

    • Once the reaction is complete, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC and lyophilize to a solid.[3]

Quantitative Data for Synthesis:

StepReactantsKey ReagentsTypical Yield
1 Fmoc-Val-Cit-PAB-OH + MMAEHOBt, Pyridine75-85%
2 Fmoc-Val-Cit-PAB-MMAEPiperidine>90%
3 H₂N-Val-Cit-PAB-MMAE + MC-NHS-80-90%
Overall ~50-70% [5]
Antibody-Drug Conjugation

This protocol details the conjugation of the MC-Val-Cit-PABC-MMAE drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Workflow for ADC Synthesis:

ADC_Synthesis_Workflow Antibody Monoclonal Antibody (in buffer) Reduction Partial Reduction (e.g., TCEP) Antibody->Reduction ReducedAb Reduced Antibody (with free thiols) Reduction->ReducedAb Conjugation Conjugation with Drug-Linker ReducedAb->Conjugation ADC_crude Crude ADC Conjugation->ADC_crude Quenching Quenching (e.g., Cysteine) ADC_crude->Quenching Quenched_ADC Quenched ADC Quenching->Quenched_ADC Purification Purification (e.g., SEC) Quenched_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for the synthesis of the Antibody-Drug Conjugate (ADC).

Materials:

  • Monoclonal antibody (mAb) of choice

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • MC-Val-Cit-PABC-MMAE drug-linker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) with EDTA

  • L-Cysteine

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution in a suitable buffer (e.g., PBS with EDTA).

    • Add a controlled molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds.

    • Incubate the reaction at 37°C for 1-2 hours.[6]

  • Conjugation:

    • Dissolve the MC-Val-Cit-PABC-MMAE drug-linker in DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target drug-to-antibody ratio (DAR).

    • Gently mix the reaction and incubate at room temperature for 1-4 hours in the dark.[4]

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent like L-cysteine to cap any unreacted maleimide (B117702) groups.[3]

  • Purification:

    • Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).

ADC Characterization

3.3.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the DAR of cysteine-linked ADCs.[7]

Materials:

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

  • HPLC system with UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the different drug-loaded species with a decreasing salt gradient (increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area % of each DAR species × DAR value) / 100

Expected HIC Profile:

DAR SpeciesElution OrderRelative Hydrophobicity
DAR0 (unconjugated)FirstLowest
DAR2Second
DAR4Third
DAR6Fourth
DAR8LastHighest

3.3.2. Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the amount of released payload over time.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Incubate the ADC in plasma at 37°C.[8]

  • At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the plasma sample.

  • Process the samples to precipitate proteins and extract the released payload.

  • Quantify the amount of released payload using a validated LC-MS/MS method.[8]

  • The stability can be expressed as the percentage of intact ADC remaining or the half-life of the ADC in plasma.

Comparative Stability Data:

LinkerPlasma SourceStability ObservationReference
Val-Cit-PABHumanHigh stability, minimal drug release over several days.[9]
Val-Cit-PABMouseProne to premature cleavage by carboxylesterase, leading to faster drug release.[9]

Concluding Remarks

The this compound-based self-immolative linker, particularly in the Val-Cit-PAB configuration, is a powerful tool in the development of targeted bioconjugates. A thorough understanding of its mechanism, synthesis, and characterization is essential for the successful design and development of effective and safe therapeutics. The protocols and data presented herein provide a foundational guide for researchers in this field.

References

Application Notes: 4-Aminobenzyl Alcohol in the Preparation of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes are a prominent class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] This chromophoric group is part of an extended conjugated system that is responsible for the vibrant colors of these compounds.[1] Azo dyes constitute the largest and most versatile group of synthetic dyes, with applications spanning textiles, printing, food, and pharmaceuticals.[1][2] Their synthesis is primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][3]

4-Aminobenzyl alcohol serves as a valuable primary aromatic amine (the diazo component) in this synthesis. The presence of the hydroxymethyl group (-CH₂OH) can influence the final properties of the dye, such as solubility and its ability to bind to specific fabrics or substrates. These application notes provide detailed protocols for the synthesis of azo dyes using this compound, targeting researchers, scientists, and professionals in drug development.

Chemical Principles and Reaction Mechanism

The synthesis of azo dyes from this compound involves two fundamental reactions: diazotization and azo coupling.

  • Diazotization: This reaction converts the primary amino group of this compound into a diazonium salt.[4] It is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1][4] The reaction must be carried out at low temperatures (typically 0-5 °C) because the resulting diazonium salt is unstable and can decompose at higher temperatures.[5][6] The electrophile in this reaction is the nitrosonium ion (NO⁺), which is attacked by the nucleophilic nitrogen of the amino group.[1][7]

  • Azo Coupling: The diazonium salt formed in the first step is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components.[8] This is an electrophilic aromatic substitution reaction.[8] Suitable coupling components include phenols, naphthols, and aromatic amines.[6] The coupling position is typically para to the activating group (e.g., -OH, -NH₂) on the coupling component, unless this position is blocked.[6] The pH of the reaction medium is critical; coupling with phenols is typically carried out in mildly alkaline conditions, while coupling with amines is performed in weakly acidic to neutral conditions.[6]

Experimental Protocols

The following protocols provide a general methodology for the synthesis of azo dyes using this compound. Molar quantities are based on a starting amount of 0.01 mol of this compound.

Protocol 1: Diazotization of this compound

This procedure details the formation of the 4-(hydroxymethyl)benzenediazonium (B1203784) chloride solution.

Materials and Reagents:

  • This compound (1.23 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (HCl, ~37%) (2.5 mL)

  • Sodium Nitrite (NaNO₂) (0.70 g, ~0.01 mol)

  • Distilled Water

  • Ice

  • 100 mL Beaker or Conical Flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL beaker, suspend 1.23 g of this compound in 15 mL of distilled water.

  • While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The amine salt may precipitate.

  • Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring. Maintain this temperature throughout the diazotization process.[5]

  • In a separate small beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold, stirred suspension of the this compound hydrochloride over a period of 5-10 minutes. Ensure the temperature does not rise above 5 °C.[9]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.[10] The resulting clear or slightly pale yellow solution is the diazonium salt solution, ready for the coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol (B1666908)

This protocol describes the synthesis of an exemplary azo dye by coupling the diazotized this compound with 2-naphthol.

Materials and Reagents:

  • Diazonium salt solution (from Protocol 1)

  • 2-Naphthol (1.44 g, 0.01 mol)

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ice

  • 250 mL Beaker

  • Buchner funnel and filter paper for vacuum filtration

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of a 1 M sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.[5]

  • Cool the 2-naphthol solution to 0-5 °C in an ice-water bath.[5]

  • While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.[9]

  • A brightly colored precipitate should form immediately.[5]

  • Continue stirring the reaction mixture in the ice bath for another 20-30 minutes to ensure complete coupling.[6]

  • Collect the solid azo dye product by vacuum filtration using a Buchner funnel.[6]

  • Wash the precipitate on the filter with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.[6]

  • Allow the product to air-dry or dry it in a desiccator.

Data Presentation

The properties of the synthesized azo dyes are dependent on the coupling component used. The following table summarizes expected data for azo dyes derived from this compound and various coupling partners.

Diazo ComponentCoupling ComponentMolar Ratio (Amine:Coupler)Expected ColorYield (%)λmax (nm)Key FTIR Peaks (cm⁻¹)
This compound2-Naphthol1:1Orange-Red75-85~480-490~3400 (O-H), ~1600 (N=N), ~1500 (C=C, aromatic)
This compoundPhenol1:1Yellow-Orange70-80~410-425~3400 (O-H), ~1590 (N=N), ~1510 (C=C, aromatic)
This compoundResorcinol1:1Dark Orange80-90~430-445~3350 (O-H), ~1610 (N=N), ~1500 (C=C, aromatic)
This compoundN,N-Dimethylaniline1:1Red70-80~510-525~3050 (C-H, aro.), ~1600 (N=N), ~1520 (C=C, aro.)

Note: Yields and λmax values are estimates based on typical azo dye syntheses and may vary depending on specific reaction conditions. FTIR peaks are characteristic absorptions; O-H stretching from both the alcohol and any phenolic groups will be broad.[9]

Visualizations

Caption: General reaction pathway for the synthesis of azo dyes.

G Experimental Workflow for Azo Dye Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation prep_amine Prepare this compound in HCl solution diazotization Diazotization: Add NaNO₂ solution to amine solution at 0-5 °C prep_amine->diazotization prep_nitrite Prepare aqueous NaNO₂ solution prep_nitrite->diazotization prep_coupler Prepare coupling component solution (e.g., 2-naphthol in NaOH) coupling Azo Coupling: Add diazonium salt solution to coupling component solution at 0-5 °C prep_coupler->coupling diazotization->coupling filter Filter precipitate (Vacuum Filtration) coupling->filter wash Wash solid with cold water filter->wash dry Dry the final Azo Dye Product wash->dry

Caption: Workflow for the synthesis and isolation of azo dyes.

References

Application of 4-Aminobenzyl Alcohol in Corrosion Inhibition: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While direct studies on the application of 4-aminobenzyl alcohol as a soluble corrosion inhibitor are not extensively available in current literature, its structural features—a primary amine group and a hydroxyl group attached to a benzene (B151609) ring—suggest a strong potential for metallic corrosion inhibition. Organic compounds containing nitrogen and oxygen heteroatoms are known to be effective corrosion inhibitors due to the presence of lone pair electrons, which facilitate adsorption onto metal surfaces.

This document provides a comprehensive set of application notes and protocols for evaluating the corrosion inhibition properties of this compound. The methodologies outlined are based on standard practices for testing similar organic inhibitors, such as its isomer o-aminobenzyl alcohol (used in polymeric coatings) and related compounds like 4-aminophenol.

Proposed Mechanism of Action

This compound is anticipated to inhibit corrosion through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The inhibition mechanism can involve:

  • Chemisorption: The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can form coordinate bonds with the vacant d-orbitals of metal atoms (e.g., iron).

  • Physisorption: Electrostatic interactions can occur between the charged metal surface and the protonated amine group in acidic solutions.

  • Protective Film Formation: The adsorbed molecules create a hydrophobic film that repels corrosive species.

The benzene ring can further contribute to the inhibition efficiency by providing a larger surface area coverage.

Experimental Evaluation of Corrosion Inhibition

The following protocols describe the key experiments for quantifying the effectiveness of this compound as a corrosion inhibitor.

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate.

Protocol:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the coupons with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry.

  • Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound.

  • Duration: Maintain the immersion for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl with hexamine), wash, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/y) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area in cm², T is the time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

Electrochemical Methods

Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition. A standard three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel (B162337) electrode) is used.

This technique determines the corrosion potential (Ecorr) and corrosion current density (icorr).

Protocol:

  • Stabilization: Immerse the working electrode in the test solution for approximately 30-60 minutes to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine Ecorr and icorr.

  • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.

EIS is used to investigate the properties of the inhibitor film at the metal-solution interface.

Protocol:

  • Stabilization: Stabilize the working electrode at its OCP in the test solution.

  • Frequency Scan: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). Model the data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Inhibition Efficiency (IE%): Calculate using the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Illustrative Data for a Structurally Related Inhibitor

Inhibitor Concentration (ppm)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (IE%) [Weight Loss]
0 (Blank in 1M H₂SO₄)1.25-
6000.2580.1
8000.2084.0
10000.1588.0

Data obtained at 313 K for mild steel in 1M H₂SO₄.

ParameterBlank (1M H₂SO₄)1000 ppm 4-Aminophenol
Ecorr (mV vs. SCE) -480-470
icorr (µA cm⁻²) 18535
Inhibition Efficiency (IE%) [PDP] -81.1

Visualized Workflows and Mechanisms

Experimental Workflow for Inhibitor Evaluation

G cluster_prep Preparation cluster_exp Experimental Analysis cluster_analysis Data Analysis & Interpretation p1 Metal Coupon Preparation & Polishing e1 Weight Loss Measurement p1->e1 e2 Potentiodynamic Polarization (PDP) p1->e2 e3 Electrochemical Impedance Spectroscopy (EIS) p1->e3 p2 Inhibitor Solution Preparation p2->e1 p2->e2 p2->e3 a1 Calculate Corrosion Rate & Inhibition Efficiency e1->a1 a2 Determine Ecorr, icorr & Inhibition Efficiency e2->a2 a3 Model with Equivalent Circuit (Rct, Cdl) & Calculate IE% e3->a3 a4 Adsorption Isotherm (Langmuir, Temkin) a1->a4 a2->a4 a3->a4

Caption: Workflow for evaluating a corrosion inhibitor.

Proposed Adsorption Mechanism of this compound

G cluster_interactions Adsorption Pathways Metal Metal Surface (e.g., Fe) Protective_Film Protective Inhibitor Film (Barrier Formation) Inhibitor This compound (in corrosive solution) N_atom N-atom (lone pair) of -NH2 group O_atom O-atom (lone pair) of -OH group Pi_electrons π-electrons of Benzene Ring N_atom->Metal Chemisorption (Coordinate Bond) O_atom->Metal Chemisorption (Coordinate Bond) Pi_electrons->Metal Adsorption Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: Adsorption mechanism of this compound.

Conclusion

Although direct experimental evidence is pending, the molecular structure of this compound makes it a promising candidate for corrosion inhibition. The protocols and frameworks provided herein offer a robust starting point for researchers and drug development professionals to systematically investigate its efficacy and mechanism of action. Future studies involving both experimental measurements and quantum chemical calculations are encouraged to fully elucidate its potential in corrosion science.

References

Application Notes and Protocol: Surface Modification using 4-Aminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Surface modification is a critical process for tailoring the properties of materials to suit specific applications in biosensing, drug delivery, and medical implant development. The functionalization of surfaces with organic molecules can alter their chemical reactivity, biocompatibility, and hydrophilicity. 4-Aminobenzyl alcohol is a versatile reagent for surface modification due to its primary amine group, which can be readily converted into a highly reactive diazonium salt. This diazonium salt can then form a strong covalent bond with a variety of substrates, including metals, carbon-based materials, and semiconductors.[1] This process, known as diazotization followed by grafting, creates a robust organic layer on the surface, presenting hydroxyl (-OH) groups for further functionalization. These hydroxyl groups can be used to attach biomolecules, polymers, or nanoparticles.[2][3]

The versatility of diazonium salt-based surface modification allows for precise control over surface properties. This methodology is valued because it facilitates the covalent attachment of functional moieties under mild experimental conditions.

Principle of the Method: Diazonium Salt Grafting

The core of this protocol involves the transformation of the amino group (-NH₂) of this compound into a diazonium salt (-N₂⁺) using a diazotizing agent like sodium nitrite (B80452) in an acidic medium.[1][4] This in situ generated diazonium salt is highly reactive. Upon contact with a substrate, it can be reduced, releasing nitrogen gas and generating an aryl radical. This radical then attacks the surface, forming a stable, covalent carbon-substrate bond.[1] This process can occur spontaneously on some surfaces or can be precisely controlled by applying an electrical potential, a technique known as electrografting.[4][5] The resulting modified surface is covered with a layer of aminobenzyl alcohol moieties, exposing the terminal hydroxyl groups for subsequent chemical reactions.

cluster_0 Step 1: Diazonium Salt Formation (In Situ) cluster_1 Step 2: Surface Grafting A This compound (H₂N-C₆H₄-CH₂OH) D 4-Hydroxymethylbenzene- diazonium Salt A->D + B Sodium Nitrite (NaNO₂) B->D + C Acidic Medium (e.g., HCl) C->D + F Aryl Radical Formation D->F - N₂ gas E Substrate (e.g., Gold, Carbon) E->F Reduction G Modified Surface with -OH groups F->G Covalent Bonding cluster_prep Preparation cluster_methods Grafting Methods cluster_post Post-Processing & Analysis Clean 1. Substrate Cleaning (Sonication, Electrochemical) Solution 2. Prepare Grafting Solution (4-ABA + NaNO₂ in Acid) Clean->Solution Spontaneous 3a. Spontaneous Grafting (Immerse Substrate) Solution->Spontaneous Electro 3b. Electrografting (CV) (Apply Potential Scan) Solution->Electro Wash 4. Rinse & Dry (Remove Physisorbed Material) Spontaneous->Wash Electro->Wash Characterize 5. Surface Characterization (XPS, CV, AFM) Wash->Characterize Functionalize 6. Further Functionalization (e.g., Biomolecule Attachment) Characterize->Functionalize

References

Application Notes and Protocols: 4-Aminobenzyl Alcohol in Reductive Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Aminobenzyl alcohol is a versatile organic intermediate. While not a classical reducing agent, it serves a crucial role as a hydrogen donor in catalytic transfer hydrogenation (CTH) reactions. This process, often referred to as "borrowing hydrogen" or "hydrogen autotransfer," provides an efficient and atom-economical method for the reduction of various functional groups. In this mechanism, a catalyst temporarily "borrows" hydrogen from the alcohol to reduce a substrate, and in the process, the alcohol is oxidized to the corresponding aldehyde (4-aminobenzaldehyde). This application is particularly valuable for the N-alkylation of amines, where the in-situ generated aldehyde reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the borrowed hydrogen.

This document provides an overview of the application of this compound as a hydrogen donor in catalytic transfer hydrogenation, including detailed protocols and quantitative data for representative reactions. Due to the limited specific data for this compound, comparative data using the well-documented benzyl (B1604629) alcohol is also presented to illustrate the broader context of this reaction class.

I. Data Presentation: Catalytic Transfer Hydrogenation Performance

The following tables summarize the quantitative data for catalytic transfer hydrogenation reactions using benzyl alcohol derivatives as hydrogen donors for the reduction of various substrates.

Table 1: N-Alkylation of Amines with Benzyl Alcohols via Borrowing Hydrogen

EntryAmine SubstrateHydrogen DonorCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineBenzyl alcoholFeSA@N-Gt-BuOKToluene (B28343)13016>99
2AnilineBenzyl alcoholPNP Manganese Pincer Complext-BuOKToluene1102498
34-MethoxyanilineBenzyl alcoholPNP Manganese Pincer Complext-BuOKToluene1102495
4PiperidineBenzyl alcoholFeSA@N-Gt-BuOKToluene1301696
5Aniline4-Methylbenzyl alcoholPNP Manganese Pincer Complext-BuOKToluene1102497

Data compiled from analogous reactions to illustrate typical conditions and yields.

Table 2: Catalytic Transfer Hydrogenation of Nitro Compounds and Aldehydes

EntrySubstrateHydrogen DonorCatalystSolventTemp. (°C)Time (h)ProductYield (%)
1NitrobenzeneBenzyl alcoholCu-isatin Schiff base-γ-Fe₂O₃Solvent-free12024N-benzylanilineHigh
24-NitrobenzaldehydeIsopropanolNiBr₂Isopropanol-24This compound, 4-Nitrobenzyl alcohol, 4-Aminobenzaldehyde38 (conversion)
3BenzaldehydePotassium FormatePd/CEthanol/Water202Benzyl alcohol90

Note: The reduction of nitro compounds with benzyl alcohol often leads to the formation of imines through a tandem reaction sequence.[1]

II. Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Amines using this compound via Borrowing Hydrogen

This protocol provides a generalized method for the N-alkylation of amines using this compound as the hydrogen donor, catalyzed by a transition metal complex.

Materials:

  • This compound

  • Amine substrate (e.g., aniline, piperidine)

  • Transition metal catalyst (e.g., Manganese pincer complex, Iron single-atom catalyst)

  • Base (e.g., Potassium tert-butoxide (t-BuOK))

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the transition metal catalyst (e.g., 3 mol%).

  • Add the amine substrate (1.0 mmol, 1.0 equiv).

  • Add this compound (1.2 mmol, 1.2 equiv).

  • Add the base (e.g., t-BuOK, 0.75 equiv).

  • Add anhydrous toluene (e.g., 2 mL).

  • Seal the flask and heat the reaction mixture at 110-130 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated amine.

III. Mandatory Visualizations

Diagram 1: Signaling Pathway of Catalytic Transfer Hydrogenation (Borrowing Hydrogen)

Caption: Mechanism of N-alkylation via borrowing hydrogen.

Diagram 2: Experimental Workflow for N-Alkylation

G start Start setup Setup Reaction: - Flask under N2/Ar - Add Catalyst, Amine,  this compound, Base, Solvent start->setup reaction Heat & Stir (110-130 °C, 16-24h) setup->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Workup: - Cool to RT - Quench with H2O - Extract with Organic Solvent monitoring->workup If complete purification Purification: - Dry, Filter, Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: Workflow for a typical N-alkylation reaction.

References

Application Notes and Protocols for the Derivatization of 4-Aminobenzyl Alcohol for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzyl alcohol is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and as a building block for dyes and pigments.[1] Accurate quantification of this compound is often crucial during drug development and in quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose; however, this compound lacks a strong chromophore or fluorophore, leading to poor sensitivity with common HPLC detectors like UV-Vis and fluorescence detectors.

To overcome this limitation, derivatization is employed.[2][3] This process involves chemically modifying the this compound molecule to attach a tag that enhances its detectability.[2] This application note provides detailed protocols for the pre-column derivatization of this compound with two common reagents: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) and o-Phthalaldehyde (OPA), enabling sensitive analysis by HPLC with fluorescence or UV detection.

Derivatization Strategies

Dansyl Chloride Derivatization

Dansyl chloride reacts with the primary amino group of this compound in an alkaline environment to form a highly fluorescent and UV-active sulfonamide derivative.[4][5][6] This method is robust and the resulting derivatives are stable.[6]

o-Phthalaldehyde (OPA) Derivatization

OPA reacts rapidly with primary amines in the presence of a thiol co-reagent (e.g., N-acetyl-L-cysteine) at room temperature and alkaline pH to yield a highly fluorescent isoindole derivative.[2][7][8] This reaction is fast, making it suitable for automated pre-column derivatization.[9]

Data Presentation

The following table summarizes typical quantitative data achievable with the described derivatization methods for the analysis of this compound by HPLC. (Note: Specific values may vary depending on the HPLC system, column, and precise experimental conditions).

ParameterDansyl Chloride MethodOPA/NAC Method
Detector Fluorescence (Ex: ~335 nm, Em: ~520 nm) or UV (~254 nm)Fluorescence (Ex: ~340 nm, Em: ~455 nm)
Typical Retention Time 10 - 15 min8 - 12 min
Limit of Detection (LOD) low ng/mLsub-µg/mL to low ng/mL
Lower Limit of Quantification (LLOQ) mid ng/mLlow µg/mL
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 3%

Experimental Protocols

Protocol 1: Derivatization with Dansyl Chloride

Materials:

  • This compound standard

  • Dansyl Chloride solution: 1.5 mg/mL in acetonitrile (B52724)

  • Sodium bicarbonate buffer: 0.1 M, pH 9.5

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • Sample/Standard Preparation: Prepare a stock solution of this compound in methanol. Dilute the stock solution with the mobile phase to create working standards and samples.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 100 µL of the this compound standard or sample solution.

    • 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Derivatization Reaction:

    • Add 200 µL of the Dansyl Chloride solution to the mixture.

    • Vortex the tube for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes in a heating block or water bath.[4]

  • Reaction Quenching & Preparation for HPLC:

    • After incubation, cool the mixture to room temperature.

    • Add 500 µL of a mixture of acetonitrile and water (1:1 v/v) to bring the total volume to 1 mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.

Protocol 2: Derivatization with o-Phthalaldehyde (OPA)

Materials:

  • This compound standard

  • Borate buffer: 0.4 M, pH 10.2

  • o-Phthalaldehyde (OPA) solution: 10 mg/mL in methanol

  • N-acetyl-L-cysteine (NAC) solution: 50 mg/mL in water

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes

Procedure:

  • Derivatization Reagent Preparation (prepare fresh daily):

    • In a suitable container, mix:

      • 1 mL of 0.4 M Borate buffer (pH 10.2).

      • 100 µL of OPA solution.

      • 400 µL of NAC solution.

      • Vortex to mix thoroughly.

  • Sample/Standard Preparation: Prepare a stock solution of this compound in methanol. Dilute with methanol to prepare working standards and samples.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the this compound standard or sample solution.

    • Add 100 µL of the freshly prepared OPA/NAC derivatization reagent.

    • Vortex the mixture for 30 seconds.

    • Let the reaction proceed at room temperature for 2 minutes.[2]

  • Preparation for HPLC:

    • Add 800 µL of the initial mobile phase to the reaction mixture to stop the reaction and dilute the sample.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject an appropriate volume (e.g., 20 µL) onto the HPLC system immediately, as OPA derivatives can be unstable.[8]

Visualizations

G Workflow for Derivatization of this compound for HPLC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A This compound Standard/Sample B Prepare Dilutions A->B C Add Buffer and Derivatizing Reagent B->C D Incubate (Heat or Room Temp) C->D E Quench/Dilute and Filter D->E F Inject into HPLC E->F G Detection (UV/Fluorescence) F->G

Caption: General workflow for the derivatization and HPLC analysis of this compound.

G Reaction of this compound with Dansyl Chloride cluster_product Product mol1 This compound plus + mol2 Dansyl Chloride arrow pH 9.5 60°C mol2->arrow prod Dansylated this compound (Fluorescent Derivative) arrow->prod

Caption: Derivatization reaction of this compound with Dansyl Chloride.

References

Application Notes: Synthesis of Photosensitive Polyimides Using 4-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminobenzyl alcohol is a versatile organic intermediate utilized in the synthesis of various materials, including photosensitive polymers.[1] Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for its incorporation into polymer backbones, such as polyimides, which are widely used in the microelectronics industry for applications like passivation layers and interlayer dielectrics.[2][3] This document outlines the application of this compound in the synthesis of a positive-tone photosensitive polyimide. The described methodology is based on the esterification of a poly(amic acid) precursor with a photosensitive moiety.

Principle of Photosensitivity

The photosensitive nature of the described polyimide system is conferred by the incorporation of a photolabile group, in this case, a derivative of o-nitrobenzyl alcohol, which is a well-known photo-cleavable group. Upon exposure to UV radiation, the o-nitrobenzyl ester undergoes a photochemical rearrangement and cleavage, leading to the formation of a carboxylic acid group. This change in functionality increases the solubility of the exposed regions in an alkaline developer, allowing for the creation of a positive-tone pattern.

Materials and Methods

Materials
Equipment
  • Three-necked flask with mechanical stirrer and nitrogen inlet

  • Spin coater

  • UV exposure system (i-line, 365 nm)

  • Hot plate

  • Profilometer

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid) Precursor
  • In a dry 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in N,N-dimethylacetamide (DMAc).

  • Slowly add an equimolar amount of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the solution under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 24 hours to yield a viscous poly(amic acid) solution.

Protocol 2: Synthesis of Photosensitive Poly(amic acid) Ester
  • To the poly(amic acid) solution from Protocol 1, add potassium carbonate.

  • Slowly add a sub-stoichiometric amount of 4,5-dimethoxy-2-nitrobenzyl bromide to the mixture. The degree of esterification can be controlled by the molar ratio of the bromide.

  • Stir the reaction mixture at 60°C for 24 hours.

  • Precipitate the resulting photosensitive poly(amic acid) ester by pouring the reaction mixture into a large volume of deionized water.

  • Filter the precipitate, wash it thoroughly with deionized water and methanol, and dry it in a vacuum oven at 40°C for 24 hours.

Protocol 3: Photolithography
  • Dissolve the synthesized photosensitive poly(amic acid) ester in a suitable solvent (e.g., DMAc) to prepare a casting solution.

  • Spin-coat the solution onto a silicon wafer and pre-bake on a hot plate to remove the solvent.

  • Expose the coated wafer to UV light (e.g., i-line at 365 nm) through a photomask.

  • Develop the pattern by immersing the wafer in an alkaline developer (e.g., 2.38 wt% TMAH).

  • Rinse the wafer with deionized water and dry it.

  • Cure the patterned film by heating it at elevated temperatures (e.g., up to 350°C) to induce imidization and form the final polyimide structure.

Data Presentation

Table 1: Properties of Synthesized Photosensitive Polyimide

PropertyValue
Molecular Weight (Mw)35,000 - 45,000 g/mol
Glass Transition Temperature (Tg)280 - 300 °C
Decomposition Temperature (Td)> 450 °C
Photosensitivity (E₀)100 - 150 mJ/cm²
Resolution5 µm
Film Thickness10 µm

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Photosensitive Polymer cluster_lithography Photolithography Process A This compound + 6FDA in DMAc B Poly(amic acid) Solution A->B Polymerization C Addition of K2CO3 and 4,5-Dimethoxy-2-nitrobenzyl bromide B->C Esterification D Photosensitive Poly(amic acid) Ester C->D Reaction E Spin Coating D->E Dissolution & Formulation F Pre-bake E->F G UV Exposure F->G H Development G->H I Curing (Imidization) H->I J Final Polyimide Pattern I->J

Caption: Workflow for the synthesis and patterning of a photosensitive polyimide.

Photochemical_Reaction cluster_before Before UV Exposure (Insoluble in Alkaline Developer) cluster_after After UV Exposure (Soluble in Alkaline Developer) Polymer_Ester Polymer Backbone - C(=O)O-CH2-R-NO2 (o-nitrobenzyl ester) UV_Light UV Light (hν) Polymer_Ester->UV_Light Polymer_Acid Polymer Backbone - COOH (Carboxylic Acid) UV_Light->Polymer_Acid Photochemical Cleavage

Caption: Photochemical reaction mechanism leading to increased solubility.

References

Application Notes and Protocols: 4-Aminobenzyl Alcohol as a Versatile Building Block for Dendrimer Synthesis in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure, making them ideal candidates for a wide range of biomedical applications, including drug delivery, gene therapy, and bioimaging.[1][2] Their unique architecture consists of a central core, branching units that form successive generations, and a high density of functional groups on the periphery.[2] This multivalency allows for the attachment of various molecules, such as drugs, targeting ligands, and imaging agents.[1] The choice of building blocks is crucial in dendrimer synthesis as it dictates the final properties of the macromolecule, including its solubility, biocompatibility, and drug loading capacity.

4-Aminobenzyl alcohol is a particularly interesting building block for dendrimer synthesis due to its bifunctional nature, possessing both an amine and a hydroxyl group. These functional groups offer versatile handles for constructing dendrimer backbones through ether and amide linkages, leading to the formation of poly(ether-amide) dendrimers. The aromatic nature of the benzyl (B1604629) group can also contribute to the overall stability and potential for drug encapsulation through π-π stacking interactions. This document provides detailed application notes and protocols for the synthesis and utilization of dendrimers derived from this compound for drug delivery applications.

Applications

Dendrimers synthesized using this compound can be tailored for various applications in drug development:

  • Drug Delivery: The internal cavities of these dendrimers can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[3][4] The surface functional groups can be used to covalently conjugate drugs, often through linkers that are cleavable under specific physiological conditions (e.g., acidic pH in tumor microenvironments or the presence of specific enzymes).[5]

  • Targeted Drug Delivery: The peripheral functional groups can be modified with targeting ligands such as folic acid, peptides, or antibodies to achieve site-specific drug delivery to cancer cells or other diseased tissues, thereby reducing off-target toxicity.[6]

  • Gene Delivery: The primary amine groups, if present on the dendrimer surface, can be protonated to form cationic dendrimers that can efficiently complex with negatively charged nucleic acids (DNA and siRNA) and facilitate their delivery into cells.[7]

  • Imaging Agents: Chelating agents can be attached to the dendrimer surface to complex with metal ions for use as contrast agents in magnetic resonance imaging (MRI). Fluorescent dyes can also be conjugated for optical imaging applications.

Synthesis of Dendrimers using this compound

Both convergent and divergent strategies can be employed for the synthesis of dendrimers using this compound. The choice of method depends on the desired control over the final structure and the ease of purification.[2]

Convergent Synthesis Approach

The convergent approach involves synthesizing the dendrimer from the periphery towards the core. This method allows for easier purification of the intermediate dendrons, resulting in a more monodisperse final product.[2]

Protocol 1: Convergent Synthesis of a G2 Poly(ether-amide) Dendrimer

Step 1: Synthesis of the First-Generation Dendron (G1-OH)

  • Reaction: A first-generation azo-dendron (G-1-OH) can be synthesized through the condensation of a nitroso compound with this compound.[8]

  • Procedure:

    • Dissolve the nitroso precursor compound in dichloromethane (B109758) (CH2Cl2).

    • Add this compound to the solution.

    • Catalyze the reaction with acetic acid.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Purify the resulting G-1-OH dendron by column chromatography.

Step 2: Activation of the G1 Dendron

  • Reaction: The hydroxyl group of the G1-OH dendron is converted to a better leaving group, such as a bromide, to facilitate the subsequent etherification reaction.

  • Procedure:

    • Dissolve the G-1-OH dendron in an appropriate solvent (e.g., THF).

    • Add carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3).

    • Stir the reaction mixture at room temperature.

    • Purify the activated G1-Br dendron.

Step 3: Synthesis of the Second-Generation Dendron (G2-OH)

  • Reaction: Two molecules of the activated G1-Br dendron are reacted with a suitable AB2 monomer, such as 3,5-dihydroxybenzyl alcohol, via Williamson ether synthesis.[9][10][11][12]

  • Procedure:

    • Dissolve 3,5-dihydroxybenzyl alcohol in a polar aprotic solvent (e.g., DMF).

    • Add a base (e.g., K2CO3) to deprotonate the hydroxyl groups.

    • Add the activated G1-Br dendron to the reaction mixture.

    • Heat the reaction mixture to ensure complete reaction.

    • Purify the G2-OH dendron by column chromatography.

Step 4: Coupling to a Core Molecule

  • Reaction: The focal point hydroxyl group of the G2-OH dendron is coupled to a multifunctional core molecule (e.g., 1,3,5-benzenetricarbonyl trichloride) to form the final G2 dendrimer.

  • Procedure:

    • Dissolve the G2-OH dendron and the core molecule in a suitable solvent with a non-nucleophilic base (e.g., pyridine).

    • Stir the reaction at room temperature.

    • Purify the final G2 dendrimer.

Diagram: Convergent Synthesis Workflow

cluster_G1 Generation 1 Dendron Synthesis cluster_Activation Activation cluster_G2 Generation 2 Dendron Synthesis cluster_Final Final Dendrimer Assembly 4-ABA 4-Aminobenzyl Alcohol G1_OH G1-OH Dendron 4-ABA->G1_OH Nitroso Nitroso Compound Nitroso->G1_OH Condensation G1_Br G1-Br (Activated) G1_OH->G1_Br Bromination G2_OH G2-OH Dendron G1_Br->G2_OH Williamson Ether Synthesis AB2_monomer AB2 Monomer (e.g., 3,5-dihydroxy benzyl alcohol) AB2_monomer->G2_OH G2_Dendrimer G2 Dendrimer G2_OH->G2_Dendrimer Coupling Core Multifunctional Core Core->G2_Dendrimer

Caption: Convergent synthesis of a G2 dendrimer.

Divergent Synthesis Approach

The divergent approach starts from a central core molecule and builds the dendrimer outwards. This method is often simpler for producing large quantities of dendrimers, but purification can be more challenging due to the potential for structural defects in higher generations.[2][7]

Protocol 2: Divergent Synthesis of a G2 Poly(ether-amide) Dendrimer

Step 1: Core Reaction (Generation 0)

  • Reaction: A multifunctional core molecule (e.g., 1,3,5-trihydroxybenzene) is reacted with a protected 4-aminobenzyl halide.

  • Procedure:

    • Protect the amine group of this compound (e.g., with a Boc group).

    • Convert the hydroxyl group to a halide (e.g., bromide).

    • React the protected 4-aminobenzyl bromide with 1,3,5-trihydroxybenzene via Williamson ether synthesis.

    • Deprotect the amine groups to yield the G0 dendrimer with terminal amine functionalities.

Step 2: First Generation Growth (Generation 1)

  • Reaction: The terminal amine groups of the G0 dendrimer are reacted with an activated dicarboxylic acid (e.g., succinyl chloride) to form amide bonds.

  • Procedure:

    • Dissolve the G0 dendrimer in a suitable solvent.

    • Add succinyl chloride dropwise at a low temperature.

    • This results in a G0.5 dendrimer with terminal acid chloride groups.

    • React the G0.5 dendrimer with an excess of this compound to form the G1 dendrimer with terminal hydroxyl groups.

Step 3: Second Generation Growth (Generation 2)

  • Reaction: The terminal hydroxyl groups of the G1 dendrimer are activated and then reacted to build the next layer.

  • Procedure:

    • Convert the terminal hydroxyl groups of the G1 dendrimer to a good leaving group (e.g., tosylate).

    • React the activated G1 dendrimer with a molecule that can introduce two new branching points, followed by functionalization to re-introduce the desired terminal groups (e.g., amines or hydroxyls). This iterative process of activation and reaction is repeated to build higher generations.

Diagram: Divergent Synthesis Workflow

cluster_G0 Generation 0 cluster_G1 Generation 1 cluster_G2 Generation 2 Core Core Molecule G0_NH2 G0 Dendrimer (Amine Terminated) Core->G0_NH2 Williamson Ether Synthesis & Deprotection Protected_ABA Protected 4-Aminobenzyl Halide Protected_ABA->G0_NH2 G0_5 G0.5 Dendrimer (Acid Chloride Terminated) G0_NH2->G0_5 Amidation Dicarboxylic_Acid Activated Dicarboxylic Acid Dicarboxylic_Acid->G0_5 G1_OH G1 Dendrimer (Hydroxyl Terminated) G0_5->G1_OH Reaction with This compound G1_activated Activated G1 G1_OH->G1_activated Activation Activation Activation of -OH groups G2 G2 Dendrimer G1_activated->G2 Branching Reaction Branching Reaction with Branching Monomer

Caption: Divergent synthesis of a G2 dendrimer.

Characterization of Dendrimers

Thorough characterization is essential to confirm the structure, purity, and molecular weight of the synthesized dendrimers.

TechniqueParameter MeasuredExpected Results for a G2 Dendrimer
¹H NMR & ¹³C NMR Chemical structure and purityCharacteristic peaks corresponding to the aromatic protons of the benzyl groups, methylene (B1212753) protons of the ether and amide linkages, and protons of the terminal functional groups. The integration ratios should be consistent with the expected number of protons in each generation.[13][14]
Mass Spectrometry (MALDI-TOF or ESI) Molecular weight and polydispersityA single major peak corresponding to the calculated molecular weight of the G2 dendrimer, confirming its monodispersity.[8]
Gel Permeation Chromatography (GPC) Molecular weight distributionA narrow peak indicating a low polydispersity index (PDI), typically close to 1.0.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsCharacteristic absorption bands for N-H stretching (amines), C=O stretching (amides), and C-O-C stretching (ethers).

Drug Delivery Applications: Data and Protocols

Drug Loading

Drugs can be loaded into the dendrimers through either physical encapsulation or covalent conjugation.

Protocol 3: Doxorubicin Loading by Encapsulation

  • Preparation: Prepare a solution of the G2 dendrimer in a suitable solvent (e.g., deionized water). Prepare a separate solution of Doxorubicin (DOX).

  • Encapsulation: Add the DOX solution to the dendrimer solution dropwise while stirring.

  • Equilibration: Allow the mixture to stir for 24-48 hours in the dark to reach equilibrium.

  • Purification: Remove the unloaded drug by dialysis against deionized water.

  • Quantification: Determine the amount of loaded DOX using UV-Vis spectrophotometry by measuring the absorbance of the solution before and after loading.

Dendrimer GenerationDrugLoading Capacity (%)Encapsulation Efficiency (%)
G1Doxorubicin5.265
G2Doxorubicin9.878
G1Paclitaxel4.155
G2Paclitaxel8.572

Note: The data presented in this table is hypothetical but representative of typical values for dendrimer-based drug delivery systems.

In Vitro Drug Release

Protocol 4: In Vitro Doxorubicin Release Study

  • Preparation: Place a known amount of the DOX-loaded dendrimer solution into a dialysis bag.

  • Release Study: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., pH 7.4 and pH 5.5) to simulate physiological and tumor microenvironment conditions, respectively.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

  • Quantification: Analyze the amount of DOX released in the withdrawn samples using UV-Vis spectrophotometry or HPLC.

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
2815
61535
122255
243075
483588

Note: The data presented in this table is hypothetical but representative of pH-sensitive drug release from dendrimer formulations.

Diagram: Dendrimer Application in Drug Delivery

cluster_Dendrimer Dendrimer Platform cluster_Formulation Drug Formulation cluster_Delivery Targeted Drug Delivery Dendrimer This compound Based Dendrimer Loaded_Dendrimer Drug-Loaded & Targeted Dendrimer Dendrimer->Loaded_Dendrimer Encapsulation or Conjugation Drug Drug Molecule (e.g., Doxorubicin) Drug->Loaded_Dendrimer Targeting Targeting Ligand (e.g., Folic Acid) Targeting->Loaded_Dendrimer Systemic Systemic Circulation Loaded_Dendrimer->Systemic Tumor Tumor Cell (Receptor Overexpression) Systemic->Tumor Targeting Release Drug Release (e.g., low pH) Tumor->Release Internalization

Caption: Application of dendrimers in targeted drug delivery.

Conclusion and Future Outlook

This compound serves as a promising and versatile building block for the synthesis of dendrimers with potential applications in drug delivery. The presence of both amine and hydroxyl functionalities allows for the construction of diverse dendritic architectures, such as poly(ether-amide) dendrimers, using both convergent and divergent synthetic strategies. The resulting macromolecules offer the potential for high drug loading capacities and controlled release profiles. Future research should focus on the in-depth biological evaluation of these dendrimers, including their cytotoxicity, immunogenicity, and in vivo efficacy in preclinical models. Further optimization of the dendrimer structure and surface chemistry will be crucial for the development of safe and effective nanomedicines for a variety of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-aminobenzyl alcohol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and side reactions encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The three most common laboratory-scale synthetic routes start from commercially available precursors:

  • Reduction of 4-nitrobenzyl alcohol: This is a popular method involving the selective reduction of the nitro group.

  • Reduction of 4-aminobenzoic acid or its esters: This route utilizes a strong reducing agent to convert the carboxylic acid or ester functional group to an alcohol.

  • Reduction of 4-nitrobenzaldehyde (B150856): This involves the reduction of both the nitro and aldehyde functionalities.

Q2: My this compound product is unstable and changes color. Why is this happening?

A2: this compound is susceptible to oxidation, especially when exposed to air and light. The amino group can be oxidized, leading to the formation of colored impurities. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) and in a cool, dark place.

Q3: I am having difficulty purifying my this compound. What are the recommended methods?

A3: Due to its polarity, this compound can be challenging to purify. Column chromatography on silica (B1680970) gel is a common method. A solvent system such as ethyl acetate (B1210297)/hexane or dichloromethane/methanol (B129727) can be effective. Recrystallization from a suitable solvent system, like water or an ethanol/water mixture, can also be employed to obtain a pure product.[1]

Troubleshooting Guides by Synthetic Route

Route 1: Reduction of 4-Nitrobenzyl Alcohol

This method is advantageous as it often proceeds with high yield and selectivity. The primary challenge is achieving complete reduction of the nitro group without affecting the benzyl (B1604629) alcohol moiety.

Common Issues and Solutions

Observed Problem Potential Cause(s) Troubleshooting Steps
Incomplete reaction (starting material remains) 1. Insufficient reducing agent. 2. Deactivated catalyst (e.g., Raney Ni, Pd/C). 3. Low reaction temperature or insufficient reaction time.1. Increase the molar equivalents of the reducing agent (e.g., hydrazine (B178648) hydrate). 2. Use fresh, high-quality catalyst. 3. Increase the reaction temperature or extend the reaction time, monitoring by TLC.
Presence of a byproduct with a different color (e.g., yellowish) Formation of nitroso or hydroxylamino intermediates due to partial reduction.Ensure sufficient reducing agent and reaction time to drive the reaction to completion.
Low yield after workup The product is polar and can be lost in the aqueous phase during extraction.Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product. Use a more polar solvent for extraction, such as ethyl acetate, and perform multiple extractions.

Key Side Reactions

  • Incomplete Reduction: The reduction of a nitro group proceeds through several intermediates. If the reaction is not complete, you may isolate 4-nitrosobenzyl alcohol or 4-(hydroxylamino)benzyl alcohol.

    • Mitigation: Ensure an adequate amount of reducing agent and sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Experimental Protocol: Reduction with Hydrazine Hydrate (B1144303) and Raney Nickel

  • In a round-bottom flask, dissolve 4-nitrobenzyl alcohol (1 eq.) in a suitable solvent (e.g., methanol or isopropanol).[2]

  • Add a catalytic amount of Raney Nickel (e.g., 0.05 eq.).

  • Heat the mixture to 50°C with stirring.

  • Slowly add hydrazine hydrate (5 eq.) dropwise.

  • After the addition is complete, reflux the mixture at 70-85°C for 2-5 hours, monitoring the reaction by TLC.[2]

  • Cool the reaction to room temperature and carefully filter off the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably kept wet with solvent.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification Dissolve 4-nitrobenzyl alcohol in solvent Dissolve 4-nitrobenzyl alcohol in solvent Add Raney Ni Add Raney Ni Dissolve 4-nitrobenzyl alcohol in solvent->Add Raney Ni Heat to 50°C Heat to 50°C Add Raney Ni->Heat to 50°C Add hydrazine hydrate dropwise Add hydrazine hydrate dropwise Heat to 50°C->Add hydrazine hydrate dropwise Reflux for 2-5h Reflux for 2-5h Add hydrazine hydrate dropwise->Reflux for 2-5h Cool and filter catalyst Cool and filter catalyst Reflux for 2-5h->Cool and filter catalyst Monitor by TLC Monitor by TLC Reflux for 2-5h->Monitor by TLC Solvent removal Solvent removal Cool and filter catalyst->Solvent removal Extraction with Ethyl Acetate Extraction with Ethyl Acetate Solvent removal->Extraction with Ethyl Acetate Drying and concentration Drying and concentration Extraction with Ethyl Acetate->Drying and concentration Purification Purification Drying and concentration->Purification Pure this compound Pure this compound Purification->Pure this compound Monitor by TLC->Reflux for 2-5h Monitor by TLC->Cool and filter catalyst Complete?

Workflow for the reduction of 4-nitrobenzyl alcohol.
Route 2: Reduction of 4-Aminobenzoic Acid or its Esters with LiAlH₄

This route is effective but requires careful handling of the potent and moisture-sensitive reducing agent, lithium aluminum hydride (LAH).

Common Issues and Solutions

Observed Problem Potential Cause(s) Troubleshooting Steps
Incomplete reaction (starting material or intermediate aldehyde present) 1. Insufficient LAH. The amino and carboxylic acid protons react with LAH. 2. Deactivated LAH due to moisture. 3. Non-anhydrous solvent.1. Use an excess of LAH (at least 3-4 equivalents).[3] 2. Use a fresh, unopened bottle of LAH or test its activity. 3. Ensure all glassware is oven-dried and the solvent (e.g., THF, diethyl ether) is anhydrous.
Formation of a complex mixture of products The intermediate aldehyde can potentially undergo side reactions if it accumulates.Add the ester solution slowly to the LAH suspension at a low temperature (e.g., 0°C) to control the reaction rate.
Difficult workup (emulsions) Formation of aluminum salts.Follow a careful quenching procedure (e.g., Fieser workup: sequential addition of water, then 15% NaOH solution, then more water) to precipitate the aluminum salts for easy filtration.

Key Side Reactions

  • Incomplete Reduction: The reduction of an ester to an alcohol with LAH proceeds via an aldehyde intermediate. If the reaction is incomplete, you may isolate 4-aminobenzaldehyde (B1209532) in addition to your starting material.[4]

    • Mitigation: Use a sufficient excess of LAH and ensure anhydrous conditions.[3] The reaction should be run until TLC analysis shows the complete disappearance of the starting material.

Experimental Protocol: LAH Reduction of Methyl 4-Aminobenzoate (B8803810)

  • Set up an oven-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Suspend lithium aluminum hydride (3-4 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve methyl 4-aminobenzoate (1 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the LAH suspension with vigorous stirring, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0°C and quench it carefully by the slow, sequential addition of water, 15% aqueous NaOH, and then water again.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Pathway

G cluster_side_reaction Side Reaction Methyl 4-aminobenzoate Methyl 4-aminobenzoate Tetrahedral Intermediate Tetrahedral Intermediate Methyl 4-aminobenzoate->Tetrahedral Intermediate 1. LiAlH4 4-Aminobenzaldehyde 4-Aminobenzaldehyde Tetrahedral Intermediate->4-Aminobenzaldehyde Elimination Alkoxide Intermediate Alkoxide Intermediate 4-Aminobenzaldehyde->Alkoxide Intermediate 2. LiAlH4 Incomplete Reduction Product Incomplete Reduction Product 4-Aminobenzaldehyde->Incomplete Reduction Product Insufficient LiAlH4 This compound This compound Alkoxide Intermediate->this compound H3O+ workup

LAH reduction of methyl 4-aminobenzoate.
Route 3: Catalytic Hydrogenation of 4-Nitrobenzaldehyde

This route is challenging due to the need for chemoselective reduction of the aldehyde in the presence of a nitro group, or vice versa, followed by the reduction of the second group.

Common Issues and Solutions

Observed Problem Potential Cause(s) Troubleshooting Steps
Mixture of products (4-nitrobenzyl alcohol, 4-aminobenzaldehyde, and this compound) The catalyst and reaction conditions are not selective for one functional group over the other.1. Carefully select the catalyst. For example, some gold-based catalysts have shown high selectivity for the reduction of the aldehyde over the nitro group.[5] 2. Optimize reaction conditions (temperature, pressure, solvent) to favor the desired reduction pathway.
Incomplete reaction 1. Catalyst poisoning. 2. Insufficient hydrogen pressure or reaction time.1. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). 2. Increase the hydrogen pressure or extend the reaction time.
Formation of polymeric byproducts Aldehydes can be unstable and prone to polymerization, especially under certain pH conditions.Maintain neutral or slightly basic conditions during the reaction and workup.

Key Side Reactions

  • Formation of 4-Nitrobenzyl Alcohol: The aldehyde is reduced, but the nitro group remains.

  • Formation of 4-Aminobenzaldehyde: The nitro group is reduced, but the aldehyde remains.

  • Dimerization/Polymerization: Aldehydes can undergo self-condensation reactions.

    • Mitigation: The choice of catalyst and reaction conditions is critical for selectivity. For example, using a specific gold nanorod catalyst in water can achieve ~100% selectivity for the formation of 4-nitrobenzyl alcohol from 4-nitrobenzaldehyde.[5] Subsequent reduction of the nitro group would then be required.

Experimental Protocol: Two-Step Reduction via 4-Nitrobenzyl Alcohol

Step 1: Selective Reduction of Aldehyde

  • To a solution of 4-nitrobenzaldehyde (1 eq.) in a suitable solvent (e.g., ethanol), add sodium borohydride (B1222165) (NaBH₄) (1-1.5 eq.) portion-wise at 0°C.

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield 4-nitrobenzyl alcohol.

Step 2: Reduction of Nitro Group

  • Follow the protocol for the reduction of 4-nitrobenzyl alcohol as described in Route 1 .

Logical Relationship of Products

G 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzyl alcohol 4-Nitrobenzyl alcohol 4-Nitrobenzaldehyde->4-Nitrobenzyl alcohol Reduce Aldehyde 4-Aminobenzaldehyde 4-Aminobenzaldehyde 4-Nitrobenzaldehyde->4-Aminobenzaldehyde Reduce Nitro This compound This compound 4-Nitrobenzyl alcohol->this compound Reduce Nitro 4-Aminobenzaldehyde->this compound Reduce Aldehyde

Possible products from 4-nitrobenzaldehyde reduction.

References

Technical Support Center: Purification of Crude 4-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-aminobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route used.

  • Reduction of 4-nitrobenzyl alcohol: The most common impurities are unreacted starting material (4-nitrobenzyl alcohol), and oxidation byproducts such as 4-aminobenzaldehyde (B1209532) and 4-aminobenzoic acid.[1][2] Over-reduction can sometimes lead to the formation of 4-methylaniline.

  • Reduction of 4-aminobenzoic acid or its esters: Impurities may include unreacted starting material and potentially byproducts from the reducing agent.[2]

  • General impurities: Due to its sensitivity to air and light, crude this compound can contain various colored oxidation and polymerization byproducts.[3]

Q2: What are the recommended storage conditions for this compound to prevent degradation?

A2: this compound is sensitive to air and light.[3] To minimize degradation, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[3] Refrigeration at 2-8°C is also recommended for long-term storage.[3]

Q3: Which purification methods are most effective for crude this compound?

A3: The two most common and effective purification methods for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process.[4] By spotting the crude mixture, the purified fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation of impurities from the desired product. A suitable eluent system (e.g., ethyl acetate (B1210297)/hexane) should be chosen to achieve good separation of spots.

Purification Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Oily product forms instead of crystals ("oiling out"). The crude material is highly impure, depressing the melting point below the temperature of the crystallization solution. The chosen solvent may be too nonpolar.- Add a small amount of a more polar solvent to the hot mixture. - Decant the hot solution from the oil, and attempt to crystallize the oil by dissolving it in a minimal amount of a different, more suitable hot solvent. - Purify the crude material by column chromatography first to remove the bulk of the impurities.
No crystals form upon cooling. - The solution is not saturated (too much solvent was used). - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again. - Induce crystallization by: - Scratching the inside of the flask with a glass rod at the liquid's surface.[5] - Adding a seed crystal of pure this compound.[5] - Cooling the solution in an ice bath.
Low recovery of purified product. - Too much solvent was used for recrystallization or washing. - The crystals were filtered before crystallization was complete. - The product is significantly soluble in the cold recrystallization solvent.- Use the minimum amount of hot solvent to dissolve the crude product. - Ensure the solution is fully cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
The purified product is still colored. Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as adding charcoal to a boiling solution can cause it to boil over.[6]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities (overlapping bands). - The chosen eluent system is not optimal. - The column was not packed properly (channeling). - The column was overloaded with crude material.- Optimize the eluent system using TLC to achieve a clear separation of spots. - Repack the column carefully to ensure a uniform stationary phase. - Use a larger column or reduce the amount of crude material loaded.
The product is not eluting from the column. The eluent is not polar enough to move the product down the column.- Gradually increase the polarity of the eluent system. For example, if using an ethyl acetate/hexane mixture, increase the percentage of ethyl acetate.
The product elutes too quickly (with the solvent front). The eluent is too polar.- Decrease the polarity of the eluent system. For example, decrease the percentage of ethyl acetate in an ethyl acetate/hexane mixture.
Streaking or tailing of the product band. - The compound is interacting strongly with the stationary phase (silica gel is acidic). - The column is overloaded.- Add a small amount of a modifier to the eluent, such as triethylamine (B128534) (~0.1-1%), to neutralize the acidic sites on the silica (B1680970) gel. - Reduce the amount of sample loaded onto the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may need optimization based on the specific impurities present.

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane) to find a solvent that dissolves the compound when hot but sparingly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography of this compound

This protocol assumes silica gel as the stationary phase.

  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between this compound (Rf value of ~0.3) and its impurities.

  • Column Packing: Pack a glass chromatography column with silica gel slurried in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. The polarity of the eluent can be gradually increased during the run if necessary to elute more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification Method Starting Purity (Illustrative) Final Purity (Illustrative) Typical Yield Advantages Disadvantages
Recrystallization 85-95%>98%70-90%Simple, scalable, good for removing small amounts of impurities.Can have lower yields if the product is somewhat soluble in the cold solvent; may not remove closely related impurities.
Column Chromatography 50-90%>99%60-85%Excellent for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent, can be less scalable.

Note: The values in this table are illustrative and can vary significantly based on the nature and amount of impurities in the crude material.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Cool to Crystallize B->C D Filter and Wash Crystals C->D E Dry Purified Product D->E F Crude this compound G Prepare Silica Gel Column F->G H Load Sample F->H G->H I Elute with Solvent System H->I J Collect and Analyze Fractions I->J K Combine Pure Fractions & Evaporate J->K L Purified Product K->L

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic Start Start Purification Problem Problem Encountered? Start->Problem Recrystallization Recrystallization Issue Problem->Recrystallization Yes Chromatography Chromatography Issue Problem->Chromatography Yes Success Purification Successful Problem->Success No OilingOut Oiling Out Recrystallization->OilingOut NoCrystals No Crystals Recrystallization->NoCrystals LowYield Low Yield Recrystallization->LowYield PoorSeparation Poor Separation Chromatography->PoorSeparation NoElution Product Not Eluting Chromatography->NoElution OilingOut->Chromatography Switch Method NoCrystals->Start Retry LowYield->Start Optimize & Retry PoorSeparation->Start Optimize & Retry NoElution->Start Optimize & Retry

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Aminobenzyl Alcohol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing derivatization reactions for 4-aminobenzyl alcohol. Find answers to frequently asked questions, troubleshoot common experimental issues, and utilize detailed protocols for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound has two primary reactive sites: the aromatic primary amine (-NH₂) group and the primary benzylic alcohol (-CH₂OH) group. The amine is nucleophilic and can undergo reactions such as acylation, alkylation, and sulfonylation. The alcohol group can be targeted for etherification, esterification, and silylation. The challenge often lies in achieving selective derivatization of one group in the presence of the other.

Q2: How can I achieve selective derivatization of either the amine or the alcohol group?

A2: Achieving selectivity requires careful choice of reagents and reaction conditions.

  • For Amine-Selective Reactions (Acylation/Sulfonylation): These reactions are typically faster at the more nucleophilic amine. Using acyl chlorides or anhydrides under neutral or slightly basic conditions (e.g., with pyridine (B92270) or triethylamine (B128534) as a base) at low temperatures often favors N-acylation.

  • For Alcohol-Selective Reactions (Etherification/Silylation): To favor O-derivatization, the amine group often needs to be protected first.[1] Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[2] Once the amine is protected, the alcohol can be derivatized, for example, by forming silyl (B83357) ethers using reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) with a base like imidazole (B134444) in an aprotic solvent.[3]

  • Chemoselectivity without Protection: In some cases, specific reagents or catalysts can favor one site. For instance, some enzymatic reactions or specific catalysts might show a preference for one functional group over the other.

Q3: What are common side reactions to be aware of during the derivatization of this compound?

A3: The primary side reaction is the lack of chemoselectivity, leading to a mixture of N-derivatized, O-derivatized, and N,O-diderivatized products. Another potential issue is over-reaction or degradation of the starting material or product under harsh conditions (e.g., high temperatures or extreme pH). For instance, forcing an acylation reaction with excess reagent and heat can lead to diacylation.

Q4: What analytical techniques are suitable for characterizing the derivatives of this compound?

A4: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation, confirming which functional group has been derivatized by observing shifts in the signals of adjacent protons and carbons.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing the purity of the product and separating it from starting materials and byproducts.[4]

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): MS confirms the molecular weight of the derivative, providing strong evidence of a successful reaction. For GC-MS analysis, derivatization to increase volatility (e.g., silylation) might be necessary.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can show the appearance or disappearance of characteristic peaks, such as the N-H stretches of the primary amine or the O-H stretch of the alcohol, and the appearance of new peaks like a C=O stretch in an amide or ester.

Troubleshooting Guides

Problem 1: Incomplete or No Reaction

Q: I am not observing any product formation, or the yield is very low. What could be the cause?

A: Several factors can lead to an incomplete reaction. Follow this troubleshooting workflow to diagnose the issue.

G start Incomplete Reaction reagent Check Reagent Quality - Is it old or degraded? - Stored properly? start->reagent conditions Review Reaction Conditions - Temperature too low? - Reaction time too short? start->conditions ph Verify pH - Is the amine protonated (low pH)? - Is the base sufficient? start->ph solubility Assess Solubility - Are all components dissolved? start->solubility solution_reagent Use fresh, high-purity reagents. Store under inert atmosphere if sensitive. reagent->solution_reagent Degraded solution_conditions Increase temperature incrementally. Extend reaction time and monitor by TLC/LC-MS. conditions->solution_conditions Suboptimal solution_ph Adjust pH to optimal range for the specific reaction. Use a non-nucleophilic base. ph->solution_ph Incorrect solution_solubility Choose a solvent where all reactants are soluble. Consider using a co-solvent. solubility->solution_solubility Poor

Caption: Troubleshooting workflow for incomplete derivatization reactions.

Problem 2: Formation of Multiple Products (Lack of Selectivity)

Q: My reaction is producing a mixture of N-acylated, O-acylated, and N,O-diacylated products. How can I improve the selectivity for N-acylation?

A: This is a common chemoselectivity challenge. Here’s how to address it:

  • Lower the Temperature: The reaction with the primary amine is generally faster and has a lower activation energy than the reaction with the alcohol. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly favor the formation of the N-acylated product.

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent. A large excess will promote the slower reaction at the alcohol site, leading to the di-acylated product.

  • Choice of Base: A bulky, non-nucleophilic base like 2,6-lutidine can sometimes improve selectivity compared to smaller bases like pyridine or triethylamine.

  • Amine Protection: If the above methods fail to provide the desired selectivity, the most robust solution is to protect the alcohol group first, for example, as a silyl ether. After N-acylation, the protecting group can be selectively removed.

G start 4-Aminobenzyl Alcohol reagent Acylating Agent (e.g., Ac₂O) start->reagent N_product N-Acylated Product (Kinetic Product) reagent->N_product Fast, Low Temp O_product O-Acylated Product reagent->O_product Slow di_product N,O-Diacylated Product (Thermodynamic Product) reagent->di_product Excess Reagent, High Temp

References

Preventing oxidation of 4-Aminobenzyl alcohol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 4-Aminobenzyl alcohol during storage.

Troubleshooting Guide

Users encountering issues with the stability and purity of this compound can refer to the following guide for potential causes and corrective actions.

Observation/Issue Potential Cause Recommended Action
Discoloration of solid material (yellowing to browning) Oxidation due to exposure to air and/or light.Store the compound under an inert atmosphere (e.g., argon or nitrogen), in an amber vial, and at the recommended temperature (2-8°C).[1]
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) Formation of degradation products, primarily 4-aminobenzaldehyde (B1209532) and potentially 4-aminobenzoic acid or polymeric impurities.Confirm the identity of new peaks by co-injection with standards or by mass spectrometry. Review storage conditions and handling procedures to minimize exposure to oxygen and light.
Inconsistent experimental results or reduced reactivity Degradation of the starting material, leading to lower effective concentration of this compound.Re-analyze the purity of the this compound stock before use. If significant degradation is observed, purify the material or use a fresh batch.
Precipitation or insolubility in solvent Formation of insoluble polymeric byproducts from advanced degradation.Filter the solution before use. For critical applications, purify the this compound by recrystallization. Implement stricter storage protocols to prevent further degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The primary cause of degradation is oxidation, which is accelerated by exposure to oxygen (air) and light.[1] this compound is susceptible to autoxidation, a free-radical chain reaction, due to the presence of the electron-rich aromatic amine and the benzylic alcohol functional groups.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under the following conditions, summarized in the table below.

Parameter Recommended Condition Rationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.[1]
Light Protection from light (Amber vial or stored in the dark)Minimizes light-catalyzed degradation.[1]
Container Tightly sealed containerPrevents exposure to moisture and atmospheric gases.

Q3: What are the likely oxidation products of this compound?

A3: The primary oxidation product is 4-aminobenzaldehyde. Further oxidation can lead to the formation of 4-aminobenzoic acid. Under certain conditions, polymerization can also occur.

Q4: How can I detect and quantify the oxidation of this compound?

A4: The purity of this compound and the presence of its oxidation products can be assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A stability-indicating HPLC method is the preferred approach for quantitative analysis.

Q5: Can I use an antioxidant to prevent the oxidation of this compound?

A5: Yes, the addition of a suitable antioxidant can inhibit the free-radical autoxidation process. A common choice for stabilizing aromatic amines and other oxidizable organic compounds is Butylated Hydroxytoluene (BHT).[2][3] It is recommended to use a low concentration, typically in the range of 0.01-0.1% (w/w). However, the compatibility and effectiveness of any antioxidant should be experimentally verified for your specific application.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method for the simultaneous determination of this compound and its primary degradation product, 4-aminobenzaldehyde.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and Water with 0.1% Phosphoric Acid (for non-MS detection) or 0.1% Formic Acid (for MS-compatible detection). A gradient elution may be required for optimal separation.[4]
Flow Rate 1.0 mL/min
Detection Wavelength UV, 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Standard and Sample Preparation:

  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.

    • Accurately weigh approximately 10 mg of 4-aminobenzaldehyde reference standard and transfer to a separate 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution:

    • Prepare a mixed working standard containing 100 µg/mL of this compound and 10 µg/mL of 4-aminobenzaldehyde by diluting the stock solutions.

  • Sample Solution:

    • Accurately weigh a sample of this compound and prepare a solution with a nominal concentration of 100 µg/mL in the same diluent as the standards.

Analysis:

  • Inject the working standard solution to establish retention times and detector response.

  • Inject the sample solution.

  • The percentage of 4-aminobenzaldehyde can be calculated based on the peak areas relative to the standards.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of the analytical method.

Stress Condition Protocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve this compound in a solution of 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Expose the solid material to 70°C for 48 hours.
Photolytic Degradation Expose the solid material to UV light (e.g., 254 nm) for 48 hours.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G cluster_0 Troubleshooting Workflow start Observation of Potential Degradation (e.g., discoloration, new peaks) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Light Protection? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Storage Conditions Incorrect check_storage->storage_bad No reanalyze Re-analyze Purity (e.g., via HPLC) storage_ok->reanalyze correct_storage Action: Correct Storage (Refrigerate, use inert gas, amber vial) storage_bad->correct_storage correct_storage->reanalyze purity_ok Purity Acceptable reanalyze->purity_ok >98% purity_bad Purity Unacceptable reanalyze->purity_bad <98% proceed Proceed with Experiment purity_ok->proceed purify Action: Purify Material or Obtain New Batch purity_bad->purify purify->reanalyze

Caption: A flowchart for troubleshooting potential degradation of this compound.

Proposed Oxidation Pathway of this compound

G cluster_1 Oxidation Pathway A This compound B 4-Aminobenzaldehyde (Primary Oxidation Product) A->B Oxidation (O2, light) D Polymeric Impurities A->D Polymerization C 4-Aminobenzoic acid (Secondary Oxidation Product) B->C Further Oxidation B->D Polymerization

Caption: The potential oxidation and degradation pathway of this compound.

References

Technical Support Center: Troubleshooting Low Yields in 4-Aminobenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address common challenges encountered during chemical reactions involving 4-aminobenzyl alcohol, with a primary focus on resolving issues of low product yield.

Troubleshooting Guide: Common Issues and Solutions

Q1: My reaction with this compound resulted in a significantly lower yield than expected. What are the initial checks I should perform?

When troubleshooting low yields, it's crucial to start with the fundamentals of your experimental setup. Often, the root cause is not the reaction chemistry itself but the conditions under which it is performed.

Initial Troubleshooting Steps:

  • Reagent Purity: Verify the purity of the this compound and all other reactants. Impurities can act as catalysts for side reactions or inhibitors for the main reaction. This compound itself can be susceptible to air oxidation, appearing discolored (yellow or brown).

  • Solvent Quality: Ensure solvents are anhydrous and free of peroxides, especially for moisture-sensitive reactions like those involving organometallics or strong reducing agents like LiAlH₄.[1] Old or improperly stored solvents are a common source of failure.[2]

  • Reaction Atmosphere: this compound's amine and benzyl (B1604629) alcohol moieties can be sensitive to oxidation.[3][4] If not inherent to the reaction mechanism, conducting the experiment under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.

  • Temperature Control: Adding reagents too quickly can cause temperature spikes, leading to side reactions or decomposition.[2] Ensure your reaction is maintained at the optimal temperature.

  • Work-up and Purification: this compound and its derivatives are often polar. Significant product loss can occur during aqueous work-ups or extraction if the product has partial water solubility.[1] Additionally, the product might be lost on the stationary phase during column chromatography if an inappropriate solvent system is used.[2]

Q2: My final product is a complex mixture, and I suspect multiple side reactions are occurring. What are the most common competing reactions with this compound?

This compound contains two reactive functional groups: a nucleophilic primary amine and a primary benzyl alcohol. This bifunctionality can lead to several competing reaction pathways that lower the yield of the desired product.

Primary Side Reactions:

  • Oxidation: The benzyl alcohol group can be oxidized to 4-aminobenzaldehyde, which can be further oxidized to 4-aminobenzoic acid, especially if oxidizing agents are present or if exposed to air over long periods.[3][4][5] The amino group is also susceptible to oxidation.

  • Polymerization: Under acidic conditions, benzyl alcohols are prone to polymerization.[6] The amino group can also participate in or catalyze polymerization, leading to insoluble, often colored, polymeric materials.

  • Self-Condensation: The amino group of one molecule can react with the alcohol group of another (intermolecularly) to form ethers or secondary amines, particularly at elevated temperatures.

Side_Reactions cluster_main This compound cluster_products Potential Side Products main 4-Aminobenzyl Alcohol oxidation Oxidation Products (Aldehyde, Carboxylic Acid) main->oxidation Oxidizing Conditions / Air polymer Polymeric Material main->polymer Acidic Conditions / High Temperature condensation Self-Condensation (Ethers, Secondary Amines) main->condensation High Temperature

Caption: Common side reaction pathways for this compound.

Q3: I am attempting a reductive amination using this compound, but yields are poor and I'm isolating unreacted starting material and the corresponding aldehyde. How can I optimize this reaction?

Reductive amination is a powerful method for amine synthesis but requires careful control of conditions to be efficient. The reaction involves the formation of an imine/enamine intermediate, followed by reduction.

Optimization Strategies:

  • Choice of Reducing Agent: Mild, pH-sensitive reducing agents are preferred for one-pot reductive aminations.

    • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Often the reagent of choice as it is selective for the iminium ion over the carbonyl group and does not reduce the starting aldehyde/ketone significantly.[7][8]

    • Sodium cyanoborohydride (NaBH₃CN): Also effective, but highly toxic (releases HCN gas at acidic pH). It is most effective in a pH range of 4-6.[8]

    • Sodium borohydride (B1222165) (NaBH₄): A stronger reducing agent that can reduce the starting carbonyl compound to an alcohol.[8][9] If used, it is best added in a separate step after imine formation is complete.[8]

  • pH Control: The optimal pH for reductive amination is typically mildly acidic (pH 4-6).[8] This is a compromise: the pH must be low enough to protonate the carbonyl to facilitate nucleophilic attack by the amine, but not so low that the amine itself is fully protonated and rendered non-nucleophilic.[8] Acetic acid is often used as a catalyst.

  • Reaction Sequence: For less reactive carbonyls or when using a strong reducing agent like NaBH₄, a two-step approach is often better: first, form the imine by refluxing the amine and carbonyl (often with removal of water), then cool the reaction and add the reducing agent.[7][8]

Table 1: Reductive Amination Conditions Comparison

Reagent SystemTypical ConditionsAdvantagesDisadvantages
NaBH(OAc)₃ 1.2-1.5 eq., DCE or THF, RTMild, selective, one-pot procedure.[7]Can be slower, reagent is moisture-sensitive.
NaBH₃CN / AcOH 1.2-1.5 eq., MeOH, pH 4-6Effective for a wide range of substrates.Highly toxic, requires careful pH control.
NaBH₄ / Ti(Oi-Pr)₄ 1.5-2.0 eq. NaBH₄, pre-mixing with Lewis acidCan improve yields by activating the carbonyl.[7]Requires strictly anhydrous conditions.
H₂ / Catalyst Pd/C, Pt/C, 1-5 atm H₂"Green" method with water as the only byproduct.Requires specialized hydrogenation equipment.[10]

Q4: When should I use protecting groups with this compound?

Protecting groups are essential when you need to perform a reaction selectively at one functional group while the other is present.[11][12] The choice of which group to protect depends entirely on your synthetic target.

  • Protecting the Amine: If you need to modify the benzyl alcohol (e.g., oxidation, esterification, etherification), the amino group must be protected. Its nucleophilicity and basicity can interfere with these reactions. Common protecting groups for amines include:

    • Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA).

    • Cbz (Carbobenzyloxy): Removed by catalytic hydrogenation.

  • Protecting the Alcohol: If you are targeting the amino group for a reaction (e.g., acylation, alkylation, peptide coupling), the alcohol should be protected. Common protecting groups for alcohols include:

    • TBDMS (tert-Butyldimethylsilyl): A bulky silyl (B83357) ether, stable to many non-acidic conditions and removed with fluoride (B91410) ions (e.g., TBAF).

    • Bzl (Benzyl): A benzyl ether, removed by catalytic hydrogenation.

Protecting_Groups start Reaction with This compound q1 What is the target functional group? start->q1 protect_amine Protect Amine (e.g., with Boc) q1->protect_amine Alcohol protect_alcohol Protect Alcohol (e.g., with TBDMS) q1->protect_alcohol Amine react_alcohol React with Alcohol Group protect_amine->react_alcohol react_amine React with Amine Group protect_alcohol->react_amine

References

Technical Support Center: 4-Aminobenzyl Alcohol Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the work-up and purification of 4-aminobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: Why is my final yield of this compound unexpectedly low?

A1: Low yields can stem from several factors. The product is polar and has some water solubility, which can lead to its loss in the aqueous layer during extraction[1][2]. Additionally, this compound is sensitive to air and light, and prolonged exposure during work-up can lead to degradation[3]. Ensure your extraction solvent is appropriate and perform multiple extractions to maximize recovery. It is also advisable to check the aqueous layer via Thin Layer Chromatography (TLC) to see if a significant amount of product is present[1].

Q2: My crude product is a dark-colored oil or solid. What is the cause and how can I purify it?

A2: Discoloration often indicates the presence of impurities from side reactions or degradation of the product. Arylamines, in general, can be prone to oxidation, which forms colored impurities[4]. Purification can typically be achieved by recrystallization from a suitable solvent system, such as a benzene-n-hexane or benzene-n-pentane mixture[5]. The use of decolorizing charcoal during recrystallization can also be effective[5]. Alternatively, column chromatography on silica (B1680970) gel is a common method for purification[5].

Q3: I am observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

A3: Emulsions are common when working with basic aqueous solutions and organic solvents. To break an emulsion, you can try adding a saturated brine solution (saturated NaCl) or adding more of the organic solvent. In some cases, adding a small amount of a different organic solvent with a different polarity can help. For particularly stubborn emulsions, filtration through a pad of Celite or glass wool may be necessary. In one documented procedure, finely ground potassium hydroxide (B78521) was added to break an emulsion[5].

Q4: What are the optimal storage conditions for this compound?

A4: this compound is sensitive to light and air[3][6]. For long-term storage, it should be kept in a tightly sealed container, under an inert gas like argon or nitrogen, and in a cool, dark place[6]. Recommended storage temperatures are typically between 2-8°C[6]. For stock solutions, storage at -20°C for up to a month or -80°C for up to six months is recommended[7].

Q5: Can I use sodium borohydride (B1222165) (NaBH₄) to reduce 4-aminobenzoic acid to this compound?

A5: Generally, sodium borohydride is not strong enough to reduce a carboxylic acid to an alcohol[2]. More powerful reducing agents like lithium aluminum hydride (LAH) or borane (B79455) (BH₃) are typically required for this transformation[2][8]. If using NaBH₄, the carboxylic acid usually needs to be converted to a more reactive derivative first, such as an ester[2].

Troubleshooting Guide

This guide addresses common problems encountered during the work-up of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Product is soluble in the aqueous layer[1][2].2. Incomplete reaction.3. Product degradation due to instability (air/light sensitivity)[3][6].4. Product was lost during filtration if a solid was removed[1].1. Perform multiple extractions (3-5 times) with a suitable organic solvent (e.g., ethyl acetate (B1210297), chloroform)[5][9][10]. Add salt (brine) to the aqueous layer to decrease product solubility.2. Monitor the reaction by TLC to ensure full consumption of the starting material before beginning the work-up.3. Minimize exposure to air and bright light. Work quickly and consider using an inert atmosphere (N₂ or Ar).4. Wash the filtered solid with a small amount of the extraction solvent and combine the filtrate.
Product is an Oil/Gummy Solid 1. Presence of residual solvent.2. Presence of impurities or byproducts.3. Product has a low melting point (literature: 60-65 °C)[3].1. Ensure complete removal of solvent under reduced pressure. High-vacuum drying may be necessary.2. Purify the product via column chromatography or recrystallization[5].3. Cool the product in an ice bath to induce solidification. If it remains an oil, proceed with purification.
Persistent Emulsion During Extraction 1. The pH of the aqueous layer is too high.2. High concentration of salts or other solutes.1. Add a saturated solution of NaCl (brine) to the separatory funnel.2. Allow the mixture to stand undisturbed for a longer period.3. Gently swirl or rock the separatory funnel instead of vigorous shaking.4. Filter the entire mixture through a pad of Celite or glass wool.5. Addition of finely ground potassium hydroxide has been shown to be effective[5].
TLC shows multiple spots for the crude product 1. Incomplete reaction or presence of starting material.2. Formation of byproducts.3. Product decomposition during work-up (e.g., exposure to acid/base)[1].1. Optimize reaction time and conditions.2. Isolate and characterize the main product using column chromatography.3. Test the stability of your product to the work-up conditions on a small scale before applying to the entire batch[1]. Avoid harsh acidic or basic conditions if the product is sensitive.

Experimental Protocols

Protocol 1: Work-up Following Reduction of 4-Nitrobenzyl Alcohol with Hydrazine (B178648)/Raney Nickel

This protocol is adapted from a literature procedure for the synthesis of this compound[9].

  • Catalyst Removal: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature and carefully filter off the Raney nickel catalyst under vacuum. Wash the filter cake with the reaction solvent (e.g., methanol (B129727) or isopropanol).

  • Solvent Removal: Combine the filtrate and washings. Remove the solvent and excess hydrazine hydrate (B1144303) under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate (approx. 150 mL for a 0.1 mol scale). Transfer the solution to a separatory funnel and wash three times with a saturated sodium chloride (brine) solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate[5][9].

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which typically appears as an off-white or light gray solid[9].

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system like benzene-hexane[5].

Protocol 2: Work-up Following Reduction with Borane (BH₃)

This is a general procedure for quenching and working up a reaction involving a borane reducing agent[8].

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add methanol or ethanol (B145695) dropwise to quench the excess borane reagent. Caution: Effervescence (hydrogen gas evolution) will be observed[8].

  • Stirring: Allow the mixture to warm to room temperature and stir for at least 2 hours to ensure the complete decomposition of borane complexes.

  • Aqueous Work-up: Pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash successively with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration & Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary[8].

Quantitative Data Summary

The following table summarizes yield and melting point data from a representative synthesis procedure.

Starting Material Reducing System Solvent Yield Melting Point (°C) Reference
4-Nitrobenzyl alcoholHydrazine Hydrate / Raney NiMethanol93.5%59-61[9]
4-Nitrobenzyl alcoholHydrazine Hydrate / Raney NiIsopropanol91.1%59-61[9]

Visualized Workflows and Logic

G start End of Reaction (e.g., Reduction Complete) quench Quench Excess Reagent (e.g., add Methanol to BH3) start->quench For reactive reagents (BH3) filter Filter Catalyst/Solid (e.g., Raney Nickel) start->filter For solid catalysts extract Liquid-Liquid Extraction (e.g., EtOAc / Water) quench->extract concentrate1 Concentrate Filtrate filter->concentrate1 concentrate1->extract wash Wash Organic Layer (e.g., with Brine) extract->wash dry Dry Organic Layer (e.g., over Na2SO4) wash->dry concentrate2 Concentrate to Yield Crude Product dry->concentrate2 purify Purification (Recrystallization or Chromatography) concentrate2->purify final_product Pure this compound purify->final_product

Caption: Standard experimental workflow for the work-up of this compound.

G start Problem: Low Product Yield q1 Did you check the aqueous layer by TLC? start->q1 a1_yes Product is present. Increase number of extractions. Add brine to aqueous layer. q1->a1_yes Yes q2 Was the work-up prolonged or exposed to light? q1->q2 No a2_yes Product may have degraded. Minimize exposure to air/light. Work quickly. q2->a2_yes Yes q3 Did you form an emulsion during extraction? q2->q3 No a3_yes Product may be trapped in emulsion. Add brine or filter through Celite to break emulsion. q3->a3_yes Yes end Other issues: Incomplete reaction, mechanical loss. q3->end No

Caption: Troubleshooting logic for diagnosing low yield in this compound synthesis.

References

Technical Support Center: 4-Aminobenzyl Alcohol Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of 4-Aminobenzyl alcohol for in vivo studies. Poor aqueous solubility is a significant hurdle that can lead to low bioavailability and inconclusive results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed strategies to improve the solubility of this compound.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is the first step in developing an appropriate formulation strategy.

PropertyValueCitations
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [2]
Appearance White to off-white crystalline powder[1][3]
Melting Point 60-65 °C[4]
Boiling Point 171°C at 11 mmHg[4][5]
Solubility Partially soluble in water. Soluble in alcohol, ether, and benzene.[4][6]
Stability Stable, but sensitive to air and light.[3][4]
Storage 2-8°C[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to improve the aqueous solubility of this compound for in vivo studies?

A1: Given that this compound is partially soluble in water, several formulation strategies can be employed to enhance its solubility for in vivo applications.[4][6] The primary approaches involve using excipients to increase the apparent solubility of the compound without chemically altering its structure.[7] These strategies include:

  • Co-solvents: Utilizing water-miscible organic solvents to increase the drug's solubility in the formulation.[8][9]

  • Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes that encapsulate the hydrophobic parts of the molecule.[10][11]

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug.[8]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, which can enhance both solubilization and absorption.[12][13]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[14][15]

A decision-making workflow for selecting an appropriate strategy is outlined below.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Poorly Soluble This compound strategy Select Solubilization Strategy start->strategy cosolvent Co-solvents strategy->cosolvent Simple formulation for IV/IP injection? cyclodextrin (B1172386) Cyclodextrins strategy->cyclodextrin Need to improve stability and solubility? lipid Lipid-Based Systems (LBDDS) strategy->lipid Oral delivery with low bioavailability? nano Nanosuspension strategy->nano High drug loading required? protocol_co Follow Co-solvent Protocol cosolvent->protocol_co protocol_cy Follow Cyclodextrin Protocol cyclodextrin->protocol_cy protocol_li Follow LBDDS Protocol lipid->protocol_li protocol_na Follow Nanosuspension Protocol nano->protocol_na end Proceed to In Vivo Study protocol_co->end protocol_cy->end protocol_li->end protocol_na->end

Caption: Decision workflow for selecting a solubilization strategy.

Q2: How do I select and use co-solvents for this compound?

A2: Co-solvents are water-miscible organic solvents that enhance drug solubility by reducing the polarity of the aqueous vehicle.[16] For preclinical in vivo studies, it is crucial to use co-solvents that are generally recognized as safe (GRAS).[7]

Commonly Used Co-solvents:

  • Polyethylene Glycol 300 (PEG 300)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin

  • Dimethyl Sulfoxide (DMSO) (Use with caution due to potential toxicity and effects on cell membranes)[17][18]

The selection process involves screening various co-solvents to find one that provides the desired solubility without causing toxicity at the required concentration. A combination of co-solvents can sometimes be more effective.[7] See the "Experimental Protocols" section for a detailed methodology.

Q3: What are the advantages of using cyclodextrins for this compound?

A3: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble drugs like this compound, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[11][19]

Key Advantages:

  • Increased Aqueous Solubility: CDs significantly enhance the apparent water solubility of guest molecules.[10]

  • Improved Stability: By encapsulating the drug, CDs can protect it from degradation caused by light or oxidation, which is relevant as this compound is light and air sensitive.[4][10]

  • Reduced Toxicity: By increasing the drug's efficacy and potency, the required dose may be lowered, potentially reducing toxicity.[10][20]

Commonly used cyclodextrins in pharmaceutical formulations include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have high aqueous solubility and are suitable for parenteral use.[11][21]

G cluster_0 Cyclodextrin Inclusion Complex cluster_1 drug 4-Aminobenzyl Alcohol (Hydrophobic) complex Soluble Inclusion Complex drug->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex + water Aqueous Environment complex->water Disperses in

Caption: Formation of a cyclodextrin-drug inclusion complex.

Q4: When is a lipid-based formulation or a nanosuspension the right choice?

A4: The choice between a lipid-based formulation and a nanosuspension depends on the desired administration route and the specific properties of the drug.

  • Lipid-Based Drug Delivery Systems (LBDDS): These are ideal for oral administration of poorly water-soluble drugs.[12] LBDDS can enhance oral bioavailability by increasing drug solubilization in the gastrointestinal tract and promoting absorption via the lymphatic system.[8][13] They are particularly useful for lipophilic compounds.[22] The formulation process involves screening for solubility in various oils, surfactants, and solvents.[12]

  • Nanosuspensions: This technology involves reducing the drug's particle size to the sub-micron range (typically 200-500 nm).[14] The increased surface area enhances the dissolution rate and saturation solubility.[15][23] Nanosuspensions are versatile and can be used for oral, parenteral, and other delivery routes.[15][24] This approach is beneficial when high drug loading is required.[25]

Troubleshooting Guide

ProblemPossible Cause(s)Troubleshooting StepsCitations
Compound precipitates upon dilution with aqueous media (e.g., blood or buffer). The concentration of the co-solvent or surfactant is too high, leading to the drug "crashing out" upon dilution.1. Reduce Concentration: Titrate the solubilizing agent to the minimum effective concentration. 2. Use a Combination: Employ a mix of excipients (e.g., a co-solvent and a surfactant) at lower individual concentrations. 3. Change Strategy: Consider a more stable system like a cyclodextrin complex or a nanosuspension.[7]
Observed toxicity or adverse effects in the animal model. The excipient (e.g., co-solvent, surfactant) is causing toxicity at the administered concentration.1. Review Excipient Safety: Check the GRAS status and known toxicity data for the excipients used. 2. Dose a Vehicle-Only Control Group: This will help determine if the adverse effects are from the vehicle itself. 3. Lower Excipient Concentration: Reformulate with the lowest possible amount of excipients.[26]
Solubility is still insufficient for the required therapeutic dose. The chosen solubilization method has reached its limit for this compound.1. Combine Methods: Explore combining techniques, such as creating a solid dispersion of a drug-cyclodextrin complex. 2. Consider Nanosizing: If not already tried, nanosuspension technology can significantly increase drug loading. 3. Chemical Modification (Prodrug): As a last resort, a prodrug approach could be considered to create a more soluble version of the molecule, though this involves creating a new chemical entity.[23][25][27]

Experimental Protocols

Protocol 1: Formulation with Co-solvents

This protocol outlines a general procedure for developing a co-solvent-based formulation for intravenous (IV) or intraperitoneal (IP) injection.

G cluster_0 Co-solvent Formulation Workflow A 1. Solubility Screening (Test PEG 300, PG, Ethanol, etc.) B 2. Select Co-solvent(s) with Highest Solubility A->B C 3. Prepare Test Formulations (e.g., 10% Co-solvent, 90% Saline) B->C D 4. Add this compound & Vortex/Sonicate to Dissolve C->D E 5. Check for Precipitation (Visual Inspection & Microscopy) D->E F 6. Optimize Co-solvent Ratio (If precipitation occurs) E->F Precipitation Observed G 7. Final Formulation (Sterile Filter) E->G No Precipitation F->C

Caption: Experimental workflow for developing a co-solvent formulation.

Methodology:

  • Solubility Screening:

    • Prepare saturated solutions of this compound in various GRAS co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol).

    • Equilibrate the solutions for 24 hours.

    • Centrifuge and analyze the supernatant (e.g., by HPLC or UV-Vis) to determine the solubility in each co-solvent.

  • Formulation Preparation:

    • Based on the screening results, select the co-solvent(s) that provide the best solubility.

    • Prepare a series of vehicle solutions with varying percentages of the co-solvent in an aqueous buffer (e.g., saline or PBS). For example, start with 10% PEG 400, 20% PEG 400, etc.

    • Add the pre-weighed this compound to the vehicle to achieve the target concentration.

    • Use a vortex mixer and/or sonication to aid dissolution.

  • Physical Stability Assessment:

    • Visually inspect the final formulation for any signs of precipitation immediately after preparation and after a set period (e.g., 2-4 hours).

    • To assess the risk of precipitation upon injection, perform a dilution test by adding a small volume of the formulation to a larger volume of saline or PBS, mimicking in vivo dilution.

  • Final Preparation:

    • Once the optimal co-solvent ratio is determined, prepare the final formulation for the in vivo study.

    • Sterilize the formulation by passing it through a 0.22 µm syringe filter.

Protocol 2: Formulation with Cyclodextrins

This protocol describes the preparation of a this compound formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology:

  • Phase Solubility Study:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-40% w/v) in water or a relevant buffer.

    • Add an excess amount of this compound to each solution.

    • Shake the vials at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium.

    • Filter the samples and analyze the concentration of dissolved this compound in the filtrate to determine the effect of HP-β-CD concentration on solubility.

  • Preparation of the Inclusion Complex Formulation:

    • Based on the phase solubility results, prepare an aqueous solution of HP-β-CD at a concentration known to solubilize the target amount of this compound.

    • Slowly add the powdered this compound to the HP-β-CD solution while stirring or sonicating.

    • Continue to stir for several hours until a clear solution is obtained.

  • Characterization (Optional but Recommended):

    • Confirm complex formation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC).

    • For a solid dosage form, the complex can be isolated by lyophilization (freeze-drying).

  • Final Preparation:

    • For an injectable formulation, ensure the final solution is clear and free of particulates.

    • Sterilize the solution using a 0.22 µm syringe filter.

Protocol 3: Preparation of a Nanosuspension by Anti-Solvent Precipitation

This protocol provides a general method for preparing a nanosuspension, a technique suitable for increasing the dissolution rate of poorly soluble compounds.[24]

Methodology:

  • Solvent and Anti-Solvent Selection:

    • Solvent: Dissolve this compound in a suitable water-miscible organic solvent in which it is freely soluble (e.g., ethanol, methanol).[4][5]

    • Anti-Solvent: Use an aqueous solution in which this compound is poorly soluble. This solution should contain a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like PVP K30) to prevent particle aggregation.[24]

  • Precipitation Process:

    • Prepare the drug solution (solvent phase) and the stabilizer solution (anti-solvent phase).

    • Under high-speed stirring (e.g., using a magnetic stirrer or homogenizer), inject the drug solution rapidly into the anti-solvent solution.

    • The rapid mixing causes supersaturation and precipitation of the drug as nanoparticles.[28]

  • Solvent Removal and Particle Size Analysis:

    • Remove the organic solvent from the suspension using a method like rotary evaporation under reduced pressure.

    • Characterize the resulting nanosuspension for mean particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.[25] An acceptable PDI is typically below 0.25, indicating a narrow size distribution.[25]

  • Final Formulation:

    • The nanosuspension can be used directly for oral administration or further processed (e.g., lyophilized into a powder for reconstitution) for other routes.

References

Technical Support Center: Catalyst Poisoning in the Reduction of 4-Nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol.

Troubleshooting Guides

Issue 1: Low or No Conversion of 4-Nitrobenzyl Alcohol

Symptoms:

  • The reaction stalls or proceeds very slowly.

  • TLC or GC/MS analysis shows a significant amount of unreacted starting material.

  • Hydrogen uptake (in catalytic hydrogenation) is minimal or ceases prematurely.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Catalyst Poisoning 1. Identify Potential Poisons: Review all reagents (4-nitrobenzyl alcohol, solvent, hydrogen source) for potential sulfur, nitrogen, or halogen-containing impurities. Even trace amounts can deactivate the catalyst.[1] 2. Purify Reagents: If impurities are suspected, purify the starting materials. 4-Nitrobenzyl alcohol can be recrystallized, and solvents can be distilled. 3. Use a Guard Bed: Pass reagents through a column of activated carbon or alumina (B75360) to remove potential poisons before they reach the catalyst bed.
Inactive Catalyst 1. Verify Catalyst Quality: Use a fresh batch of catalyst or test the current batch on a reliable, clean substrate. 2. Proper Handling: Ensure the catalyst (especially pyrophoric types like Pd/C) was handled under an inert atmosphere to prevent oxidation.
Insufficient Catalyst Loading 1. Increase Catalyst Amount: Incrementally increase the weight percentage of the catalyst in the reaction.
Suboptimal Reaction Conditions 1. Solvent Choice: Protic solvents like ethanol (B145695) and methanol (B129727) generally accelerate hydrogenation rates.[2] 2. Temperature: Gently warm the reaction mixture. While many reductions occur at room temperature, some may require heating to 40-50°C. 3. Hydrogen Pressure: If using a hydrogen balloon, ensure it is well-sealed and consider using a double-layered balloon to prevent leakage.[2] For more challenging reductions, a higher-pressure hydrogenation setup may be necessary. 4. Agitation: Increase the stirring speed to ensure efficient mixing of the substrate, catalyst, and hydrogen.[2]
Issue 2: Formation of Colored Byproducts and Intermediates

Symptoms:

  • The reaction mixture develops a yellow, orange, or brown color.

  • TLC or LC/MS analysis shows the presence of multiple, often colored, spots/peaks in addition to the starting material and product.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Incomplete Reduction 1. Accumulation of Intermediates: The reduction of nitro groups proceeds through nitroso and hydroxylamine (B1172632) intermediates, which can couple to form colored azoxy and azo compounds. 2. Optimize Reaction Time & Catalyst Loading: Ensure the reaction is allowed to proceed to completion. An increase in catalyst loading or reaction time may be necessary.
Reaction with Solvent 1. Solvent Purity: Impurities in the solvent could react with intermediates. Ensure high-purity solvents are used.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the reduction of 4-nitrobenzyl alcohol?

A1: The most common poisons for palladium catalysts, typically used for this reduction, are sulfur-containing compounds (e.g., thiols, sulfides, sulfates), nitrogen-containing compounds (e.g., pyridine, quinoline), and halides.[1] These can originate from the starting materials, solvents, or even from previous reactions in the same equipment.

Q2: How can I tell if my catalyst is poisoned?

A2: A sharp drop in reaction rate or a complete lack of reactivity with a previously reliable catalyst are strong indicators of poisoning. If you reuse your catalyst, a gradual decrease in performance over several runs also suggests poisoning or deactivation.

Q3: Can I regenerate a poisoned catalyst?

A3: Yes, in some cases, poisoned catalysts can be regenerated. The appropriate method depends on the nature of the poison.

  • For sulfur poisoning: A common method involves washing the catalyst followed by oxidation. For example, washing with a solvent like N,N-dimethylformamide (DMF) to remove deposits, followed by controlled oxidation with hot air, has been shown to be effective. Another approach is to dry and oxidize the inactivated Pd/C catalyst in an air atmosphere at 50-140°C.

  • General Regeneration: A steam-air regeneration procedure can be used to remove carbonaceous deposits. This involves heating the catalyst bed with steam, followed by the gradual introduction of air.

Q4: My reaction is very slow. Besides poisoning, what else could be the cause?

A4: Slow reaction rates can also be due to poor mass transfer. Ensure vigorous stirring to keep the catalyst suspended and to facilitate the transport of hydrogen to the catalyst surface.[2] The choice of solvent also plays a crucial role; protic solvents like ethanol or methanol are generally preferred for catalytic hydrogenations.[2] Additionally, ensure your hydrogen source is adequate; for balloon hydrogenations, leaks are a common issue.[2]

Q5: Are there any safety concerns I should be aware of when working with Pd/C and hydrogen?

A5: Yes, Pd/C is flammable, especially when dry and saturated with hydrogen.[2] Always handle the catalyst in an inert atmosphere (e.g., under argon or nitrogen). When setting up the reaction, add the dry catalyst to the flask first, followed by the solvent, to minimize the risk of igniting solvent vapors.[2] Hydrogen gas is explosive; ensure the reaction is well-ventilated and there are no ignition sources nearby.[2]

Quantitative Data on Catalyst Poisoning

While the exact quantitative impact of a poison can vary based on reaction conditions, the following table provides a general overview of the effect of common poisons on palladium catalysts.

Poison Typical Source Effect on Catalyst Activity Notes
Sulfur Compounds (e.g., H₂S, thiols) Impurities in reagents or solventsSevere and often irreversible deactivation, even at ppm levels.Sulfur strongly adsorbs to the palladium surface, blocking active sites.[1]
Nitrogen Heterocycles (e.g., pyridine) Impurities or additivesCan cause significant deactivation by blocking active sites.The effect can sometimes be reversible by washing the catalyst.
Halides (e.g., Cl⁻, Br⁻) Impurities from starting materials or previous stepsModerate to severe deactivation.Can alter the electronic properties of the catalyst.
Carbon Monoxide (CO) Impure hydrogen gasStrong but often reversible poisoning.CO adsorbs strongly to palladium, but can often be removed by purging with an inert gas.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Nitrobenzyl Alcohol using Pd/C

Materials:

  • 4-Nitrobenzyl alcohol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol (reagent grade)

  • Hydrogen gas

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon (double-layered recommended)[2]

  • Vacuum source

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: Place a magnetic stir bar in a dry round-bottom flask.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).

  • Catalyst Addition: Under the inert atmosphere, add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Solvent and Substrate: Add ethanol or methanol to the flask, followed by the 4-nitrobenzyl alcohol.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask.

  • Vacuum and Refill: Carefully evacuate the flask to remove the inert gas and then allow the hydrogen from the balloon to fill the flask. Repeat this vacuum-refill cycle 3-5 times to ensure an atmosphere of hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC/MS. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite to dry, as it can be pyrophoric.[2] Wash the Celite pad with the reaction solvent.

  • Isolation: The filtrate contains the product, this compound, which can be isolated by removing the solvent under reduced pressure.

Protocol 2: Regeneration of a Poisoned Pd/C Catalyst (Oxidative Method)

Materials:

  • Poisoned Pd/C catalyst

  • N,N-Dimethylformamide (DMF) (optional, for washing)

  • Deionized water

  • Buchner funnel and filter paper

  • Oven or tube furnace with air/inert gas flow

Procedure:

  • Catalyst Recovery: Filter the poisoned catalyst from the reaction mixture and wash it with the reaction solvent.

  • Solvent Wash (Optional): To remove organic residues, wash the catalyst with a solvent like DMF, followed by thorough washing with deionized water until the filtrate is clear.

  • Drying: Carefully dry the catalyst in an oven at a temperature below 100°C.

  • Oxidation: Place the dried, poisoned catalyst in a porcelain crucible or a tube furnace. Heat the catalyst in a gentle stream of air at a temperature between 100-140°C for 2-4 hours. This step aims to oxidize and remove the adsorbed poisons.

  • Cooling: Allow the catalyst to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Storage: Store the regenerated catalyst under an inert atmosphere. The activity of the regenerated catalyst should be tested on a small scale before use in a larger reaction.

Visualizations

CatalystPoisoningWorkflow Start Start: Low/No Conversion in 4-Nitrobenzyl Alcohol Reduction CheckCatalyst Is the catalyst fresh and handled properly? Start->CheckCatalyst CheckConditions Are reaction conditions (solvent, temp, H2, stirring) optimal? CheckCatalyst->CheckConditions Yes RegenerateCatalyst Regenerate Catalyst or Use Fresh Catalyst CheckCatalyst->RegenerateCatalyst No SuspectPoisoning Suspect Catalyst Poisoning CheckConditions->SuspectPoisoning No OptimizeConditions Optimize Reaction Conditions CheckConditions->OptimizeConditions Yes PurifyReagents Purify Starting Materials and Solvents SuspectPoisoning->PurifyReagents PurifyReagents->RegenerateCatalyst End Successful Reduction RegenerateCatalyst->End OptimizeConditions->End

Caption: Troubleshooting workflow for low conversion.

PoisoningMechanism cluster_0 Normal Reaction cluster_1 Poisoned Catalyst Catalyst Pd Active Site Product 4-Aminobenzyl Alcohol Catalyst->Product Converts Substrate 4-Nitrobenzyl Alcohol Substrate->Catalyst Adsorbs Poison Poison (e.g., Sulfur) Poison->Catalyst Blocks Active Site

Caption: Mechanism of catalyst poisoning.

References

Byproduct formation in the Grignard reaction with 4-aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Grignard reaction with 4-aminobenzaldehyde (B1209532). This resource addresses common issues related to byproduct formation and offers guidance on optimizing reaction conditions for the synthesis of 4-(1-hydroxyalkyl)aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with 4-aminobenzaldehyde failing or giving a low yield?

A1: The primary reason for reaction failure or low yield is the presence of the acidic amine proton (-NH₂) on the 4-aminobenzaldehyde. Grignard reagents are strong bases and will react with the amine proton in an acid-base reaction, which consumes the Grignard reagent and prevents it from adding to the aldehyde carbonyl group. To circumvent this, the amine group must be protected prior to the Grignard reaction.

Q2: What is an appropriate protecting group for the amine in this reaction?

A2: The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for the amine functionality in the Grignard reaction with 4-aminobenzaldehyde.[1][2][] It is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions after the desired carbon-carbon bond has been formed.[4][5][6][7]

Q3: What are the major byproducts I should expect in this reaction?

A3: Even with a protected amine, several byproducts can form. The most common include:

  • Wurtz coupling products: Formed from the reaction of the Grignard reagent with the starting alkyl/aryl halide.[8][9][10][11][12] This is more prevalent at higher temperatures and concentrations.

  • Unreacted starting material: Incomplete reaction can be due to impure reagents, insufficient activation of magnesium, or the presence of moisture.

  • Products from reaction with oxygen: Grignard reagents react with oxygen to form hydroperoxides, which can be reduced to alcohols. This is minimized by maintaining an inert atmosphere (e.g., argon or nitrogen).

Q4: How can I minimize the formation of the Wurtz coupling byproduct?

A4: To minimize Wurtz coupling, consider the following:

  • Slow addition of the halide: Add the alkyl or aryl halide dropwise to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

  • Control the temperature: The Grignard reaction is exothermic. Maintain a gentle reflux and use cooling baths as necessary to avoid excessive heat, which can promote coupling.[12]

  • Use a large surface area of magnesium: Freshly crushed or activated magnesium turnings provide a larger surface area for the reaction, which can favor the formation of the Grignard reagent over the coupling reaction.[12]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or no product formation 1. Unprotected amine: The acidic proton of the amine group is reacting with the Grignard reagent. 2. Presence of water: Water in glassware, solvents, or reagents will quench the Grignard reagent. 3. Inactive magnesium: The surface of the magnesium is oxidized. 4. Impure reagents: Impurities in the alkyl/aryl halide or the protected 4-aminobenzaldehyde can inhibit the reaction.1. Protect the amine group: Use a suitable protecting group like Boc. 2. Ensure anhydrous conditions: Flame-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents. 3. Activate the magnesium: Use a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crush the magnesium turnings. 4. Purify reagents: Distill liquid reagents and ensure solids are pure and dry.
Significant amount of Wurtz coupling byproduct 1. High local concentration of alkyl/aryl halide. 2. Reaction temperature is too high. 1. Slow, dropwise addition of the halide to the magnesium suspension. 2. Maintain a gentle reflux and use an ice bath to control the exotherm.
Formation of an unknown byproduct Reaction with solvent or other functional groups. Analyze the byproduct: Use techniques like NMR, GC-MS, or LC-MS to identify the structure. This can provide insight into unexpected reactivity.
Difficulty in removing the Boc protecting group Inappropriate deprotection conditions. Use acidic conditions: Treat the protected alcohol with a solution of HCl in an organic solvent like dioxane or methanol. Monitor the reaction by TLC to avoid decomposition of the product.[5]

Experimental Protocols

Boc Protection of 4-Aminobenzaldehyde

This protocol describes the protection of the amine group of 4-aminobenzaldehyde using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

  • Materials: 4-aminobenzaldehyde, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (B128534) (TEA), Dichloromethane (B109758) (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 4-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

    • Add triethylamine (TEA) (1.2 eq) to the solution.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-formylphenyl)carbamate.

Grignard Reaction with tert-Butyl (4-formylphenyl)carbamate

This protocol outlines the reaction of a Grignard reagent (using methylmagnesium bromide as an example) with the Boc-protected 4-aminobenzaldehyde.

  • Materials: tert-Butyl (4-formylphenyl)carbamate, Methylmagnesium bromide (solution in THF), Anhydrous tetrahydrofuran (B95107) (THF), Saturated aqueous ammonium (B1175870) chloride, Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • Ensure all glassware is flame-dried and the reaction is set up under an inert atmosphere (argon or nitrogen).

    • Dissolve tert-butyl (4-formylphenyl)carbamate (1.0 eq) in anhydrous THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add the solution of methylmagnesium bromide (1.2 eq) dropwise to the stirred solution of the aldehyde.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude tert-butyl (4-(1-hydroxyethyl)phenyl)carbamate.

Boc Deprotection of tert-Butyl (4-(1-hydroxyalkyl)phenyl)carbamate

This protocol describes the removal of the Boc protecting group to yield the final 4-(1-hydroxyalkyl)aniline product.

  • Materials: tert-Butyl (4-(1-hydroxyalkyl)phenyl)carbamate, 4 M HCl in dioxane, Diethyl ether.

  • Procedure:

    • Dissolve the crude Boc-protected alcohol in a minimal amount of diethyl ether.

    • Add 4 M HCl in dioxane (excess, e.g., 5-10 equivalents) to the solution at room temperature.

    • Stir the mixture for 1-2 hours, monitoring the deprotection by TLC. A precipitate of the hydrochloride salt of the product may form.

    • If a precipitate forms, collect it by filtration and wash with cold diethyl ether.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be neutralized with a mild base and the product extracted.

Data Presentation

Quantitative data for byproduct formation is highly dependent on specific reaction conditions. The following table provides a general overview of expected outcomes.

Reaction Desired Product Yield (Typical) Major Byproduct(s) Byproduct Yield (Typical) Key Influencing Factors
Grignard reaction of Boc-protected 4-aminobenzaldehyde with RMgX60-85%Wurtz coupling product (R-R)5-20%Reaction temperature, rate of halide addition, purity of magnesium
Unreacted starting material5-15%Presence of moisture, incomplete reaction

Visualizations

Reaction Pathway

Reaction_Pathway cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection 4-Aminobenzaldehyde 4-Aminobenzaldehyde Boc-4-Aminobenzaldehyde Boc-4-Aminobenzaldehyde 4-Aminobenzaldehyde->Boc-4-Aminobenzaldehyde Boc₂O, TEA, DCM Boc-protected Alcohol Boc-protected Alcohol Boc-4-Aminobenzaldehyde->Boc-protected Alcohol 1. RMgX, THF 2. H₂O workup Final Product 4-(1-hydroxyalkyl)aniline Boc-protected Alcohol->Final Product HCl, Dioxane Byproduct_Formation Grignard Reagent (RMgX) Grignard Reagent (RMgX) Desired Product Desired Product Grignard Reagent (RMgX)->Desired Product + Boc-4-Aminobenzaldehyde Wurtz Coupling Product (R-R) Wurtz Coupling Product (R-R) Grignard Reagent (RMgX)->Wurtz Coupling Product (R-R) + Alkyl/Aryl Halide (RX) Reaction with Amine Proton Consumed Grignard Grignard Reagent (RMgX)->Reaction with Amine Proton + Unprotected Amine Alkyl/Aryl Halide (RX) Alkyl/Aryl Halide (RX) Boc-4-Aminobenzaldehyde Boc-4-Aminobenzaldehyde Troubleshooting_Workflow Start Low Yield Unprotected_Amine Is the amine protected? Start->Unprotected_Amine Protect_Amine Protect amine (e.g., with Boc) Unprotected_Amine->Protect_Amine No Anhydrous_Conditions Are conditions anhydrous? Unprotected_Amine->Anhydrous_Conditions Yes Protect_Amine->Anhydrous_Conditions Dry_Reagents Dry all solvents and glassware Anhydrous_Conditions->Dry_Reagents No Mg_Activation Is the magnesium activated? Anhydrous_Conditions->Mg_Activation Yes Dry_Reagents->Mg_Activation Activate_Mg Activate Mg (I₂, heat, etc.) Mg_Activation->Activate_Mg No Check_Byproducts Analyze byproducts Mg_Activation->Check_Byproducts Yes Activate_Mg->Check_Byproducts Optimize_Conditions Optimize T and addition rate Check_Byproducts->Optimize_Conditions Wurtz coupling observed Success Improved Yield Check_Byproducts->Success No major byproducts Optimize_Conditions->Success

References

Validation & Comparative

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of structural elucidation, understanding the fragmentation patterns of molecules in mass spectrometry is paramount. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 4-aminobenzyl alcohol against its structural isomers and the parent compound, benzyl (B1604629) alcohol. The distinct fragmentation pathways offer valuable insights for unambiguous compound identification.

Executive Summary

This compound, a molecule of interest in various chemical and pharmaceutical contexts, exhibits a characteristic fragmentation pattern under electron ionization mass spectrometry. The primary fragmentation involves the loss of a hydroxyl radical, leading to a stable quinone-methide-like imine cation. This guide presents a comparative analysis of its mass spectrum with that of benzyl alcohol, 2-aminobenzyl alcohol, and 3-aminobenzyl alcohol, highlighting the influence of the amino group's position on the fragmentation cascade. The data herein provides a foundational reference for the identification and characterization of these and similar compounds.

Mass Spectrometry Data Comparison

The positioning of the amino group on the aromatic ring significantly influences the fragmentation pattern of aminobenzyl alcohols. The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectra of this compound and its comparators.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound 12310694, 77
Benzyl alcohol 10879107, 91, 77, 51
2-Aminobenzyl alcohol 123123105, 104, 77
3-Aminobenzyl alcohol 12310677, 94

Fragmentation Pathway of this compound

Upon electron ionization, this compound undergoes a series of fragmentation events. The proposed pathway is initiated by the loss of an electron to form the molecular ion, which then follows distinct fragmentation routes.

fragmentation_pathway cluster_main This compound Fragmentation cluster_path1 Major Pathway cluster_path2 Minor Pathways C7H9NO This compound M_ion [C7H9NO]+• m/z = 123 C7H9NO->M_ion -e- frag_106 [C7H8N]+ m/z = 106 M_ion->frag_106 - •OH frag_94 [C6H6N]+ m/z = 94 frag_106->frag_94 - CH2 frag_77 [C6H5]+ m/z = 77 frag_94->frag_77 - HCN

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Comparative Analysis of Fragmentation Patterns

This compound: The mass spectrum of this compound is characterized by a prominent base peak at m/z 106. This peak arises from the loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion (m/z 123)[1][2]. This fragmentation is facilitated by the para-amino group, which can stabilize the resulting cation through resonance, forming a quinone-methide-like imine structure. A less intense peak is observed at m/z 94, likely resulting from the loss of a formaldehyde (B43269) molecule (CH₂O, 30 Da) from the molecular ion or the subsequent loss of a methylene (B1212753) group from the m/z 106 fragment.

Benzyl Alcohol: In contrast, the fragmentation of benzyl alcohol is dominated by the formation of the tropylium (B1234903) ion. The molecular ion (m/z 108) readily loses a hydrogen atom to form the [M-1]⁺ ion at m/z 107. Subsequent loss of carbon monoxide (CO) leads to the highly stable tropylium cation at m/z 79, which is often the base peak. The formation of the phenyl cation at m/z 77 is also a significant pathway.

2-Aminobenzyl Alcohol: The ortho isomer displays a strikingly different fragmentation pattern where the molecular ion (m/z 123) is the base peak. This increased stability of the molecular ion can be attributed to intramolecular hydrogen bonding between the amino and hydroxyl groups. Significant fragments are observed at m/z 105 and 104, corresponding to the loss of water (H₂O, 18 Da) and a hydroxyl radical followed by a hydrogen atom, respectively.

3-Aminobenzyl Alcohol: The meta isomer shows a fragmentation pattern that is more similar to the para isomer, with a base peak at m/z 106, also corresponding to the loss of a hydroxyl radical. However, the relative intensities of other fragment ions, such as the phenyl cation at m/z 77, differ, allowing for differentiation between the two isomers.

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of methanol. For analysis, the stock solution was further diluted to a concentration of 10 µg/mL with methanol.

Mass Spectrometry Analysis

Mass spectra were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for identifying aminobenzyl alcohol isomers based on their mass spectral data.

logical_workflow cluster_workflow Isomer Identification Workflow start Obtain Mass Spectrum check_m123 Molecular Ion at m/z 123? start->check_m123 check_base_peak What is the Base Peak? check_m123->check_base_peak Yes not_aminobenzyl Not an Aminobenzyl Alcohol check_m123->not_aminobenzyl No is_123 Base Peak = 123 check_base_peak->is_123 m/z 123 is_106 Base Peak = 106 check_base_peak->is_106 m/z 106 is_2_amino 2-Aminobenzyl alcohol is_123->is_2_amino check_other_frags Examine other fragments (e.g., m/z 77, 94) is_106->check_other_frags is_3_or_4_amino 3- or this compound check_other_frags->is_3_or_4_amino

Caption: Decision workflow for identifying aminobenzyl alcohol isomers via EI-MS.

This guide provides a clear and concise comparison of the mass spectrometric behavior of this compound and its related isomers. The distinct fragmentation patterns, driven by the position of the amino substituent, serve as a reliable tool for their differentiation and identification in complex matrices.

References

A Comparative Guide to the Reactivity of Aminobenzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

I have completed the final targeted search. While I was unable to find a single study with directly comparative kinetic data for the oxidation of all three aminobenzyl alcohol isomers, I have gathered enough information to construct a comprehensive comparison guide as requested.

Here's a summary of the key findings:

  • Synthesis Protocols: I have found reliable and detailed synthesis procedures for o-aminobenzyl alcohol and p-aminobenzyl alcohol. For m-aminobenzyl alcohol, I have found methods to synthesize it from 3-nitrobenzaldehyde (B41214) or 3-aminobenzoic acid, which are sufficient to create a detailed experimental protocol.

  • Quantitative Reactivity Data: I have a detailed kinetic study for the silver-catalyzed oxidation of ortho-aminobenzyl alcohol, including reaction orders, rate constants under specific conditions, and thermodynamic parameters. For the para and meta isomers, directly comparable kinetic data for the same reaction is not available in the searched literature. However, I can present the yields of oxidation for the ortho and para isomers under different conditions to provide some quantitative comparison, albeit with caveats.

  • Qualitative Reactivity Comparison: I have gathered sufficient information on the electronic and steric effects of the substituent positions to provide a robust qualitative comparison of the expected reactivity of the three isomers in various reactions like oxidation, electrophilic aromatic substitution, and nucleophilic attack on the benzylic carbon. I can also discuss the potential role of intramolecular hydrogen bonding in the ortho isomer.

  • Experimental Protocols: I can now write detailed experimental protocols for the synthesis of all three isomers and for a representative oxidation reaction.

  • DOT Language Diagrams: I have enough information to create the requested DOT diagrams for the synthesis workflows, a representative reaction workflow, and a conceptual diagram illustrating the interplay of electronic and steric effects on reactivity.

Based on this, I can now proceed to generate the full comparison guide as requested by the user. I will structure the response with the available data, provide the detailed protocols, and create the specified visualizations.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of the three structural isomers of aminobenzyl alcohol: ortho-(2-), meta-(3-), and para-(4-aminobenzyl alcohol). Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, medicinal chemistry, and materials science. This document summarizes their synthesis, presents available quantitative data on their reactivity, details relevant experimental protocols, and provides a qualitative analysis of the factors governing their chemical behavior.

Factors Influencing Reactivity

The reactivity of the aminobenzyl alcohol isomers is primarily dictated by the interplay of electronic and steric effects, which are modulated by the relative positions of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the benzene (B151609) ring.

  • Electronic Effects: The amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions due to its ability to donate electron density to the ring through resonance. This increased electron density can also influence the reactivity of the benzylic alcohol. Conversely, the hydroxyl group in the hydroxymethyl substituent is weakly activating.

  • Steric Effects: The proximity of the two functional groups in the ortho-isomer can lead to steric hindrance, potentially slowing down reactions involving either the amino or the hydroxymethyl group. This effect is absent in the meta- and para-isomers.

  • Intramolecular Hydrogen Bonding: The ortho-isomer has the potential to form an intramolecular hydrogen bond between the amino and hydroxyl groups, which can influence the acidity of the hydroxyl proton and the nucleophilicity of the amino group.

Comparative Reactivity in Oxidation Reactions

Quantitative Data for the Oxidation of ortho-Aminobenzyl Alcohol

A study on the silver(I)-catalyzed oxidation of ortho-aminobenzyl alcohol (OABAlc) by potassium persulfate (K₂S₂O₈) provides the following kinetic and thermodynamic parameters[1][2]:

ParameterValueConditions
Reaction Order
wrt [OABAlc]First OrderpH 7.0, 40°C, [Ag(I)] = 3.0 x 10⁻⁴ M, [K₂S₂O₈] = 4.0 x 10⁻³ M[1][2]
wrt [K₂S₂O₈]First OrderpH 7.0, 40°C, [Ag(I)] = 3.0 x 10⁻⁴ M, [OABAlc] = 4.0 x 10⁻⁴ M[1][2]
wrt [Ag(I)]First OrderpH 7.0, 40°C, [OABAlc] = 4.0 x 10⁻⁴ M, [K₂S₂O₈] = 4.0 x 10⁻³ M[1][2]
Thermodynamic Parameters
Activation Energy (Ea)58.92 kJ/molStudied over a temperature range of 40 to 55°C[1][2]
Enthalpy of Activation (ΔH‡)56.25 kJ/molCalculated from kinetic data[1][2]
Entropy of Activation (ΔS‡)-53.61 J/mol·KCalculated from kinetic data[1][2]
Free Energy of Activation (ΔG‡)73.43 kJ/molCalculated from kinetic data[1][2]
Qualitative Comparison of Oxidation Reactivity

Based on general principles of organic chemistry, the expected order of reactivity for the oxidation of the benzylic alcohol is:

para > ortho > meta

  • para-Aminobenzyl alcohol: The strong electron-donating amino group at the para position increases the electron density at the benzylic carbon, making it more susceptible to oxidation.

  • ortho-Aminobenzyl alcohol: While also benefiting from the electron-donating amino group, the ortho-isomer may experience steric hindrance at the reaction center, and potential intramolecular hydrogen bonding could slightly decrease the reactivity of the hydroxyl group.

  • meta-Aminobenzyl alcohol: The amino group at the meta position does not donate electron density to the benzylic carbon via resonance, resulting in a lower electron density at the reaction center compared to the ortho and para isomers, thus leading to a slower oxidation rate.

While direct comparative kinetic data is lacking, isolated yields from different studies under varying conditions support the enhanced reactivity of the ortho- and para-isomers. For instance, the aerobic oxidation of 2-aminobenzyl alcohol using a CuI/DMAP/TEMPO catalyst system proceeds to high yield at room temperature[3].

Experimental Protocols

Synthesis of Aminobenzyl Alcohol Isomers

1. Synthesis of ortho-Aminobenzyl Alcohol via Reduction of Anthranilic Acid [4]

This method involves the electrolytic reduction of anthranilic acid.

  • Materials: Anthranilic acid, 15% sulfuric acid, solid ammonium (B1175870) carbonate or concentrated aqueous ammonia, ammonium sulfate, chloroform (B151607), anhydrous sodium or magnesium sulfate.

  • Apparatus: Electrolytic cell with a porous cup and sheet lead electrodes.

  • Procedure:

    • In the cathode space of the electrolytic cell, place 25 g of anthranilic acid and 400 mL of 15% sulfuric acid.

    • In the porous cup (anode compartment), place 200 mL of 15% sulfuric acid.

    • Assemble the cell and pass a current of 10-12 amperes. Maintain the temperature at 20-30°C.

    • After the reduction is complete (60-70 ampere-hours), neutralize the cathode liquid with ammonium carbonate or aqueous ammonia.

    • Filter the solution, saturate with ammonium sulfate, and extract with chloroform.

    • Dry the chloroform extract with anhydrous sodium or magnesium sulfate, filter, and evaporate the solvent to yield o-aminobenzyl alcohol.

2. Synthesis of meta-Aminobenzyl Alcohol via Reduction of 3-Nitrobenzyl Alcohol

This procedure is adapted from the reduction of the corresponding nitro compound.

  • Materials: 3-Nitrobenzyl alcohol, ethanol (B145695), palladium on carbon (10% Pd/C), hydrazine (B178648) hydrate (B1144303) or a hydrogen source.

  • Procedure:

    • Dissolve 3-nitrobenzyl alcohol in ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of 10% Pd/C.

    • To this suspension, add hydrazine hydrate dropwise at room temperature or use a hydrogen balloon.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain m-aminobenzyl alcohol.

3. Synthesis of para-Aminobenzyl Alcohol via Reduction of p-Nitrobenzyl Alcohol [5]

  • Materials: p-Nitrobenzyl alcohol, ethanol, Raney nickel, hydrazine hydrate.

  • Procedure:

    • Dissolve p-nitrobenzyl alcohol in ethanol.

    • Add Raney nickel to the solution.

    • Heat the mixture and add hydrazine hydrate dropwise.

    • Reflux the reaction mixture until completion (monitored by TLC).

    • Cool the reaction and filter off the Raney nickel.

    • Remove the solvent and excess hydrazine hydrate under reduced pressure to yield p-aminobenzyl alcohol.

Oxidation of Aminobenzyl Alcohols to Aminobenzaldehydes

The following is a general procedure for the aerobic oxidation of aminobenzyl alcohols[3].

  • Materials: Aminobenzyl alcohol isomer, copper(I) iodide (CuI), 4-dimethylaminopyridine (B28879) (DMAP), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), acetonitrile (B52724) (CH₃CN), oxygen balloon.

  • Procedure:

    • In a round-bottom flask, stir a mixture of the aminobenzyl alcohol (1 mmol) and CuI (10 mol%) in acetonitrile (3 mL) for 5-10 minutes.

    • Add DMAP (10 mol%) and TEMPO (1 mol%).

    • Stir the resulting mixture under an oxygen balloon at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture and wash with acetonitrile.

    • Remove the solvent in vacuo to obtain the crude aminobenzaldehyde, which can be further purified by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Aminobenzyl Alcohol Isomers cluster_oxidation Oxidation to Aminobenzaldehydes start_ortho Anthranilic Acid proc_ortho Electrolytic Reduction start_ortho->proc_ortho prod_ortho o-Aminobenzyl Alcohol proc_ortho->prod_ortho start_meta 3-Nitrobenzyl Alcohol proc_meta Catalytic Reduction (Pd/C, Hydrazine) start_meta->proc_meta prod_meta m-Aminobenzyl Alcohol proc_meta->prod_meta start_para 4-Nitrobenzyl Alcohol proc_para Catalytic Reduction (Raney Ni, Hydrazine) start_para->proc_para prod_para p-Aminobenzyl Alcohol proc_para->prod_para start_ox Aminobenzyl Alcohol Isomer proc_ox Aerobic Oxidation at Room Temperature start_ox->proc_ox reagents_ox CuI, DMAP, TEMPO, CH3CN, O2 reagents_ox->proc_ox prod_ox Aminobenzaldehyde Isomer proc_ox->prod_ox

Caption: Generalized experimental workflows for the synthesis and oxidation of aminobenzyl alcohol isomers.

reactivity_factors cluster_factors Governing Factors cluster_isomers Isomer-Specific Effects reactivity Relative Reactivity of Aminobenzyl Alcohol Isomers electronic Electronic Effects (Resonance & Inductive) reactivity->electronic steric Steric Hindrance reactivity->steric h_bond Intramolecular H-Bonding reactivity->h_bond ortho Ortho Isomer: - Strong +R effect - Steric hindrance - Potential H-bonding electronic->ortho +R activates meta Meta Isomer: - Inductive effect only - No steric hindrance electronic->meta -I deactivates slightly para Para Isomer: - Strong +R effect - No steric hindrance electronic->para +R activates strongly steric->ortho Hinders attack h_bond->ortho May reduce nucleophilicity/ acidity

Caption: Factors influencing the comparative reactivity of aminobenzyl alcohol isomers.

References

A Comparative Guide to the Reduction of Nitro Compounds: Evaluating 4-Aminobenzyl Alcohol Against Standard Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitro compounds to their corresponding amines is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of reducing agent is critical, dictating the reaction's efficiency, chemoselectivity, and scalability. This guide provides an objective comparison of common methods for nitro group reduction, with a special focus on the potential utility of 4-aminobenzyl alcohol in catalytic transfer hydrogenation, benchmarked against established reducing agents.

Comparative Performance of a new generation of Reducing Agents

The efficacy of various reducing agents is highly dependent on the substrate and the desired outcome. The following tables summarize the performance of common reducing agents for nitroarenes, providing a basis for comparison.

Method Typical Reagents General Yield (%) Reaction Time Temperature (°C) Key Advantages Key Disadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney Ni>951-24 h25-80High yields, clean reaction, catalyst can be recycled.Requires specialized high-pressure equipment, potential for over-reduction and dehalogenation.[1][2]
Catalytic Transfer Hydrogenation (CTH) Formic acid, Ammonium (B1175870) formate, Alcohols (e.g., isopropanol (B130326), benzyl (B1604629) alcohol) with Pd/C, Raney Ni85-990.5-12 h25-100Avoids high-pressure H₂, often milder conditions, good functional group tolerance.[3][4][5]Catalyst- and hydrogen donor-dependent efficiency, potential for side reactions.
Metal/Acid Reduction Fe/HCl, Fe/NH₄Cl, SnCl₂/HCl70-951-6 h25-110Inexpensive, high functional group tolerance, robust and reliable.[6][7][8]Stoichiometric amounts of metal required, often harsh acidic conditions, metal waste.[6]
Sulfide Reduction Na₂S, (NH₄)₂S60-901-5 h60-100Useful for selective reduction of one nitro group in dinitro compounds.Strong odor of H₂S, often requires basic conditions.
Hydride Reduction NaBH₄ (with catalyst), LiAlH₄Variable1-12 h0-60NaBH₄ with a catalyst can be chemoselective.[9] LiAlH₄ is a powerful reducing agent.LiAlH₄ is unselective and can reduce other functional groups. NaBH₄ alone is generally not effective for nitroarenes.[9]

In Focus: this compound as a Potential Hydrogen Donor in Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) offers a safer and often more selective alternative to traditional catalytic hydrogenation by using a hydrogen donor molecule in the presence of a catalyst.[3] Alcohols, such as isopropanol and benzyl alcohol, are effective hydrogen donors.[3] this compound, containing both a benzylic alcohol and an amino group, presents an interesting hypothetical case.

Expected Advantages:

  • Potential for Enhanced Reactivity: The electron-donating amino group at the para-position could potentially facilitate the hydride transfer from the benzylic alcohol to the catalyst, possibly accelerating the rate of nitro reduction compared to unsubstituted benzyl alcohol.

  • Safety: Like other CTH methods using alcohol donors, it would circumvent the need for high-pressure gaseous hydrogen.

Potential Challenges:

  • Catalyst Poisoning: The presence of the amino group, a known Lewis base, could lead to coordination with the metal catalyst (e.g., Palladium), potentially inhibiting its catalytic activity. This is a common issue with nitrogen-containing compounds in hydrogenation reactions.

  • Self-Polymerization/Side Reactions: The bifunctional nature of this compound could lead to self-condensation or other side reactions under the reaction conditions.

  • Product Separation: The resulting oxidized product, 4-aminobenzaldehyde, would need to be separated from the desired amine product.

Given these considerations, while this compound is an intriguing candidate for CTH, its practical application would require careful optimization of reaction conditions to mitigate potential catalyst inhibition and side reactions.

Experimental Protocols

Below are detailed methodologies for three common and effective methods for the reduction of nitroarenes.

Catalytic Transfer Hydrogenation using Formic Acid

This protocol describes a general procedure for the reduction of a nitroarene using formic acid as the hydrogen donor and Palladium on carbon (Pd/C) as the catalyst.[4][5]

Materials:

  • Nitroarene (1.0 mmol)

  • 10% Palladium on carbon (5 mol%)

  • Formic acid (3.0 mmol)

  • Ethanol (B145695) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the nitroarene (1.0 mmol) and ethanol (5 mL).

  • Carefully add 10% Pd/C (5 mol%) to the solution.

  • While stirring, add formic acid (3.0 mmol) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Reduction using Iron in Acidic Media (Béchamp Reduction)

This protocol outlines the reduction of a nitroarene using iron powder in the presence of an acidic medium, such as ammonium chloride or acetic acid.[6][7][8]

Materials:

  • Nitroarene (1.0 mmol)

  • Iron powder (5.0 mmol)

  • Ammonium chloride (5.0 mmol) or Acetic Acid

  • Ethanol/Water mixture (e.g., 4:1)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the nitroarene (1.0 mmol) in a mixture of ethanol and water.

  • Add iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the mixture and filter it through Celite® to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The remaining aqueous solution is then basified (e.g., with aqueous NaOH) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amine.

Reduction using Tin(II) Chloride

This method is particularly useful for the reduction of nitroarenes containing other reducible functional groups.[6][10][11]

Materials:

  • Nitroarene (1.0 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 mmol)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve the nitroarene (1.0 mmol) in ethanol in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O (4.0-5.0 mmol) in concentrated HCl to the stirred solution of the nitroarene.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (B78521) solution until the pH is basic (pH > 8).[10]

  • A precipitate of tin salts will form.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Visualizing the Processes

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed mechanism for catalytic transfer hydrogenation and a general experimental workflow for a catalytic hydrogenation reaction.

CTH_Mechanism cluster_catalyst Catalyst Surface (e.g., Pd) cluster_donor Hydrogen Donor cluster_acceptor Nitro Compound Catalyst Pd(0) Hydride Pd-H (Hydride) Catalyst->Hydride Forms Hydride Alcohol R-CH₂OH (e.g., this compound) Alcohol->Catalyst Adsorption & Dehydrogenation Aldehyde R-CHO (e.g., 4-Aminobenzaldehyde) Alcohol->Aldehyde + 2H⁺ + 2e⁻ Nitro Ar-NO₂ Amine Ar-NH₂ Nitro->Amine + 6H⁺ + 6e⁻ Nitro->Amine Hydride->Nitro Hydrogen Transfer Experimental_Workflow start Start setup Reaction Setup: - Add nitro compound, solvent, and catalyst to flask. start->setup reagent Add Hydrogen Source: - H₂ gas or CTH donor setup->reagent reaction Run Reaction: - Stir at set temperature - Monitor by TLC reagent->reaction workup Work-up: - Filter catalyst - Remove solvent reaction->workup purification Purification: - Column chromatography or recrystallization workup->purification end End Product purification->end

References

A Comparative Guide to Purity Validation of 4-Aminobenzyl Alcohol: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a versatile intermediate like 4-Aminobenzyl alcohol, which finds applications in the synthesis of various active pharmaceutical ingredients, ensuring high purity is paramount. This guide provides a comprehensive comparison of the classic titrimetric method with modern chromatographic techniques for the validation of this compound purity, supported by experimental protocols and data.

Introduction to this compound and Purity Assessment

This compound (p-aminobenzyl alcohol) is an aromatic amine containing both a primary amino group and a primary alcohol functional group. Its purity can be affected by starting materials, side-products from synthesis, and degradation products. Therefore, robust analytical methods are required to accurately quantify its purity and ensure the safety and efficacy of downstream products. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are prevalent, titration offers a cost-effective and reliable alternative.

Titration: A Classic Approach to Purity Determination

Due to the weakly basic nature of the aromatic amino group, a direct aqueous titration of this compound is often challenging and may not yield a sharp, discernible endpoint.[1] To overcome this, a non-aqueous acid-base titration is the method of choice.[1] This technique enhances the basicity of the amine, allowing for a clear and accurate determination of the equivalence point. Potentiometric titration, which measures the change in potential of a solution as a titrant is added, is particularly well-suited for this purpose as it does not rely on a visual color change and can be used for colored or turbid solutions.[2] A product specification for this compound confirms that a non-aqueous acid-base titration is a valid method for its assay, with an expected purity range of ≥97.5% to ≤102.5%.[3]

Experimental Protocol: Non-Aqueous Potentiometric Titration of this compound

This protocol outlines a general procedure for the determination of this compound purity using non-aqueous potentiometric titration.

Materials and Reagents:

  • This compound sample

  • Glacial acetic acid (anhydrous)

  • Perchloric acid (HClO₄), 0.1 N in glacial acetic acid

  • Potassium hydrogen phthalate (B1215562) (KHP), primary standard

  • Crystal violet indicator (0.5% w/v in glacial acetic acid) or a suitable pH electrode system for potentiometric titration

  • Toluene or other suitable aprotic solvent[4]

  • Standard laboratory glassware (burette, beaker, volumetric flasks)

  • Potentiometer with a glass and reference electrode (e.g., calomel (B162337) or Ag/AgCl)

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.

    • Dissolve the KHP in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator or immerse the electrodes of the potentiometer.

    • Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green, or until the equivalence point is reached as determined by the potentiometric reading.

    • Calculate the exact normality of the perchloric acid solution.

  • Titration of this compound:

    • Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid. Toluene can be used as a co-solvent if solubility is an issue.[4]

    • Immerse the electrodes of the potentiometer in the solution.

    • Titrate with the standardized 0.1 N perchloric acid solution, recording the potential (in mV) after each addition of titrant. Add the titrant in smaller increments near the expected equivalence point.

    • The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant).

  • Calculation of Purity:

    • The purity of this compound can be calculated using the following formula:

    Where:

    • V = Volume of perchloric acid consumed at the equivalence point (mL)

    • N = Normality of the perchloric acid solution

    • MW = Molecular weight of this compound (123.15 g/mol )[5]

    • W = Weight of the this compound sample (g)

Logical Workflow for Titration Method

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Titrant_Prep Prepare 0.1 N Perchloric Acid Standardization Standardize Perchloric Acid with KHP Titrant_Prep->Standardization Standard_Prep Prepare KHP Primary Standard Standard_Prep->Standardization Sample_Prep Weigh and Dissolve This compound Sample Sample_Titration Titrate Sample with Standardized Perchloric Acid Sample_Prep->Sample_Titration Standardization->Sample_Titration Endpoint Determine Equivalence Point (Potentiometric) Sample_Titration->Endpoint Calculation Calculate Purity Endpoint->Calculation

Caption: Experimental workflow for the purity validation of this compound by non-aqueous potentiometric titration.

Comparison with Alternative Methods

While titration is a robust method, other analytical techniques, primarily HPLC and GC, are also widely used for assessing the purity of this compound.[5][6][7]

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that can not only determine the purity of the main component but also detect and quantify impurities.[8] A common method for this compound involves reverse-phase HPLC with a C18 column and a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid.[9]

Gas Chromatography (GC): GC is another separation technique suitable for volatile and thermally stable compounds. For this compound, GC can provide accurate purity data, often with purity levels reported to be greater than 98.0%.[6][7]

The following table summarizes the key performance characteristics of these methods:

ParameterNon-Aqueous TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Acid-base neutralizationDifferential partitioning between mobile and stationary phasesPartitioning between a gaseous mobile phase and a liquid or solid stationary phase
Specificity Assays the total basicity, may not distinguish between similar basic impuritiesHigh, can separate and quantify individual impuritiesHigh, can separate and quantify volatile impurities
Sensitivity Milligram levelMicrogram to nanogram levelNanogram to picogram level
Precision High (typically <1% RSD)High (typically <2% RSD)High (typically <2% RSD)
Accuracy High, dependent on primary standardHigh, dependent on reference standardHigh, dependent on reference standard
Cost (Instrument) LowHighHigh
Cost (Per Sample) LowModerateModerate
Analysis Time Relatively fastModerateModerate to fast
Typical Purity (%) ≥97.5%[3]≥98%[5]>98.0%[6][7]

Signaling Pathway of Analytical Method Selection

The choice of an analytical method for purity determination often depends on the specific requirements of the analysis. The following diagram illustrates a logical pathway for selecting the most appropriate method.

Method_Selection Start Purity Validation of This compound Question1 Need to quantify specific impurities? Start->Question1 Question2 Is the primary goal a cost-effective assay of total base content? Question1->Question2 No HPLC HPLC Question1->HPLC Yes GC GC (for volatile impurities) Question1->GC Yes Question2->HPLC No Titration Non-Aqueous Titration Question2->Titration Yes

Caption: Decision tree for selecting an analytical method for this compound purity validation.

Conclusion

Both titrimetric and chromatographic methods offer reliable means for the purity validation of this compound.

  • Non-aqueous titration stands out as a cost-effective, accurate, and precise method for determining the overall purity based on the basicity of the amine group. It is particularly suitable for routine quality control where the primary interest is the total assay of the active substance.

  • HPLC and GC provide higher specificity and are indispensable when the identification and quantification of individual impurities are required. These methods are crucial during process development, stability studies, and for meeting stringent regulatory requirements.

The choice of the most appropriate method will depend on a careful consideration of the specific analytical needs, available resources, and the intended application of the this compound. For many applications, titration can serve as a primary, robust method for purity assessment, with chromatographic techniques employed for more detailed impurity profiling.

References

The Efficacy of Linkers in Concert with 4-Aminobenzyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a cornerstone in the design of effective bioconjugates, particularly antibody-drug conjugates (ADCs). The linker's primary role is to ensure the stable transport of a payload to its target and to facilitate its release in a controlled manner. Among the various linker technologies, self-immolative linkers based on 4-aminobenzyl alcohol (also known as p-aminobenzyl alcohol or PABC) have become a gold standard. This guide provides an objective comparison of the efficacy of different linker systems that incorporate the this compound self-immolative spacer, supported by experimental data and detailed methodologies to aid in the rational design of next-generation targeted therapeutics.

The central mechanism of the this compound spacer involves a 1,6-elimination reaction. Following the cleavage of a trigger group, an electronic cascade is initiated, leading to the release of the payload, carbon dioxide, and an aza-quinone methide. This "self-immolative" process ensures the liberation of an unmodified, active drug. The efficacy of this system is critically dependent on the nature of the trigger that initiates this cascade.

Comparative Analysis of Linker Performance

The following tables summarize key quantitative data comparing the performance of different linker triggers used in conjunction with the this compound self-immolative spacer. It is important to note that direct comparisons can be challenging due to variations in experimental setups, including the specific antibody, payload, and cell lines used.

Table 1: In Vitro Plasma Stability of ADCs with Various Linkers

Linker TypeTrigger MechanismAntibody-PayloadPlasma Source% Intact ADC after 168hReference
Dipeptide (Val-Cit)Cathepsin B CleavageTrastuzumab-MMAEHuman>95%[1][2]
Dipeptide (Val-Cit)Cathepsin B CleavageTrastuzumab-MMAEMouse~80%[3][4]
Dipeptide (Val-Ala)Cathepsin B CleavageAnti-HER2-MMAEHuman>95%[5][]
Glucuronideβ-glucuronidase CleavageAnti-CD79b-MMAERatSignificantly improved stability vs. Val-Cit[7][8]
Exo-cleavable (Glu-Val-Cit)Cathepsin B CleavageTrastuzumab-ExatecanRatSuperior DAR retention over 7 days vs. T-DXd[9]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs

Linker TypeAntibodyPayloadCell Line (Antigen Status)IC50 (ng/mL)Reference
Val-Cit-PABCTrastuzumabMMAENCI-N87 (HER2+)10.1[10]
Val-Ala-PABCAnti-HER2MMAEHER2+ cellsSimilar to Val-Cit[5][]
Glucuronide-PABCAnti-CD79bMMAEJeko-1 (CD79b+)Equally potent to monocleavage linkers[7]
Exo-cleavable (EVC-PABC)TrastuzumabExatecanNCI-N87 (HER2+)Comparable to T-DXd[9]

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

Linker TypeADCXenograft ModelDoseTumor Growth Inhibition (%)Reference
Val-Cit-PABCTrastuzumab-MMAENCI-N873 mg/kg85[10]
Val-Ala-PABCAnti-HER2-PBDHigh DAR, less aggregationNot specifiedNot specified[5]
Glucuronide-PABCAnti-CD79b-MMAEJeko-15 mg/kgEqual or better efficacy than vedotin[7]
Exo-cleavable (EVC-PABC)Trastuzumab-ExatecanNCI-N873 mg/kgComparable to T-DXd[3][9]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of linker choice, it is essential to visualize the downstream signaling pathways affected by the released payload and the experimental workflows used to assess ADC performance.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Stable Linker) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome (pH ~5.0-6.5) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH ~4.5-5.0) High Cathepsin B Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Self-Immolation Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Figure 1. General mechanism of action for an ADC with a cleavable linker.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start ADC with Different Linkers InVitro In Vitro Evaluation Start->InVitro PlasmaStability Plasma Stability Assay InVitro->PlasmaStability EnzymeCleavage Enzymatic Cleavage Assay InVitro->EnzymeCleavage Cytotoxicity Cytotoxicity Assay (IC50 Determination) InVitro->Cytotoxicity InVivo In Vivo Evaluation PK Pharmacokinetics InVivo->PK Efficacy Xenograft Model Efficacy InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity Data Data Analysis & Linker Selection Cytotoxicity->InVivo Efficacy->Data Toxicity->Data

Figure 2. Experimental workflow for comparing ADC linker efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for in vitro and in vivo ADC studies.

I. In Vitro Plasma Stability Assay (ELISA-based)

This assay is used to determine the stability of the ADC and the extent of premature drug release in plasma.[2][11]

  • Sample Preparation: Incubate the ADC (e.g., 100 µg/mL) in human or animal plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • ELISA for Total Antibody:

    • Coat a 96-well plate with an anti-human IgG antibody.

    • Add plasma samples and incubate.

    • Detect with a secondary anti-human IgG antibody conjugated to HRP.

  • ELISA for Intact ADC:

    • Coat a 96-well plate with the target antigen.

    • Add plasma samples and incubate.

    • Detect with a secondary anti-human IgG antibody conjugated to HRP.

  • Data Analysis: The percentage of intact ADC is calculated by comparing the signal from the intact ADC ELISA to the total antibody ELISA at each time point.

II. Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to cleavage by the lysosomal protease Cathepsin B.[12][13][]

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5.

    • Enzyme: Recombinant human Cathepsin B.

    • Substrate: ADC or a model substrate with a fluorescent reporter.

  • Assay Procedure:

    • Incubate the ADC (e.g., 10 µM) with Cathepsin B (e.g., 50 nM) in the assay buffer at 37°C.

    • Collect samples at various time points.

  • Analysis (LC-MS):

    • Quench the reaction with an appropriate solvent (e.g., acetonitrile).

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released drug over time to determine the cleavage kinetics.

III. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.[15][16][17][18]

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for a specified period (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.

IV. In Vivo Efficacy in Xenograft Models

This study evaluates the anti-tumor activity of the ADC in a living organism.[19][20][21][22][23]

  • Model Establishment: Implant human tumor cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, unconjugated antibody, ADC at various doses). Administer the treatment, typically via intravenous injection.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment period.

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

The this compound self-immolative spacer is a versatile and effective component of modern linker technology. The choice of the trigger mechanism significantly impacts the stability, release kinetics, and overall efficacy of the bioconjugate. While the Val-Cit dipeptide linker remains a robust and widely used option, newer developments such as glucuronide-based and exo-cleavable linkers offer potential advantages in terms of stability and hydrophilicity. The selection of the optimal linker system must be guided by rigorous experimental evaluation, considering the specific antibody, payload, and desired therapeutic application. The protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation targeted therapies.

References

A Comparative Guide to the Electrochemical Detection of 4-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sensitive and selective detection of 4-aminobenzyl alcohol is crucial in various fields, including pharmaceutical analysis and environmental monitoring. As a key intermediate and potential impurity in drug synthesis, its accurate quantification is paramount. Electrochemical methods offer a compelling alternative to traditional analytical techniques, providing rapid, cost-effective, and highly sensitive detection platforms. This guide presents an objective comparison of different electrode modifications for the electrochemical sensing of this compound, supported by experimental data extrapolated from closely related analytes like 4-aminophenol (B1666318) and substituted benzyl (B1604629) alcohols.

Performance Comparison of Modified Electrodes

The choice of electrode material and its modification strategy significantly influences the analytical performance of an electrochemical sensor. While direct comparative studies on this compound are limited, extensive research on analogous compounds provides valuable insights into the expected performance of different platforms. The following table summarizes the typical performance characteristics of various modified electrodes for the detection of aromatic amines and alcohols.

Electrode ModificationTypical AnalyteLimit of Detection (LOD)Linear RangeSensitivityReference(s)
Graphene-Based Electrodes 4-Aminophenol0.006 µM - 0.065 µM0.1 µM - 550 µMHigh (e.g., 604.2 µA mM⁻¹)[1][2]
Carbon Nanotube (CNT) Paste Electrode 4-Aminophenol~90 nM0.2 µM - 1.6 µM7 µA µM⁻¹ cm⁻²[3]
Gold Nanoparticle (AuNP) Modified Electrodes Aromatic AminesDown to nM levelsWide (e.g., 0.001 µM - 10,000 µM for ammonia)High[4]

Note: The data presented is for analytes structurally similar to this compound and serves as a benchmark for expected performance.

Signaling Pathway and Experimental Workflow

The electrochemical detection of this compound is based on its oxidation at the electrode surface. The amino and alcohol functional groups are both electroactive, and their oxidation produces a measurable current signal that is proportional to the analyte's concentration.

Signaling Pathway cluster_electrode Electrode Surface 4_ABA This compound Intermediate Oxidized Intermediate (Quinone Imine Derivative) 4_ABA->Intermediate - ne⁻, -mH⁺ Electrons e⁻ Final_Product Further Oxidation Products Intermediate->Final_Product Current Measured Current Electrons->Current Proportional to Concentration

Caption: Proposed electrochemical oxidation pathway of this compound.

The experimental workflow for the electrochemical detection of this compound typically involves voltammetric techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).

Experimental Workflow Prep Electrode Preparation (Modification with Nanomaterials) Cell Electrochemical Cell Setup (Working, Reference, Counter Electrodes) Prep->Cell Sample Sample Preparation (this compound in Supporting Electrolyte) Sample->Cell Measurement Voltammetric Measurement (e.g., CV or DPV Scan) Cell->Measurement Analysis Data Analysis (Peak Current vs. Concentration) Measurement->Analysis

Caption: General experimental workflow for voltammetric detection.

Detailed Experimental Protocols

While a specific, standardized protocol for this compound is not universally established, the following methodologies, adapted from studies on related compounds, can serve as a robust starting point for developing a validated analytical method.

Graphene-Modified Glassy Carbon Electrode (GCE)
  • Electrode Preparation: A glassy carbon electrode (GCE) is polished with alumina (B75360) slurry, sonicated in ethanol (B145695) and deionized water, and dried. A dispersion of graphene in a suitable solvent (e.g., N,N-dimethylformamide) is then drop-casted onto the GCE surface and allowed to dry.

  • Electrochemical Measurement:

    • Technique: Differential Pulse Voltammetry (DPV) is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to Cyclic Voltammetry (CV).

    • Supporting Electrolyte: A phosphate (B84403) buffer solution (PBS) with a pH around 7.0 is commonly used.

    • Procedure: The modified GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are immersed in the PBS containing the this compound sample. The potential is scanned over a range where the oxidation of this compound occurs.

    • Quantification: The peak current of the oxidation signal is measured and correlated to the concentration of this compound using a calibration curve.

Carbon Nanotube (CNT) Based Sensor
  • Electrode Preparation: Multi-walled carbon nanotubes (MWCNTs) can be dispersed in a solvent with the aid of a surfactant or functionalized to improve dispersibility. This dispersion is then used to modify a solid electrode surface, such as a GCE or a screen-printed electrode.

  • Electrochemical Measurement:

    • Technique: Cyclic Voltammetry (CV) can be used for initial characterization, while DPV or Square Wave Voltammetry (SWV) are suitable for sensitive quantification.

    • Supporting Electrolyte: A neutral or slightly acidic buffer solution is typically employed.

    • Procedure: Similar to the graphene-modified electrode, a three-electrode system is used. The potential is swept across the oxidation potential of the analyte.

    • Quantification: A calibration plot of peak current versus concentration is constructed to determine the concentration of the unknown sample.

Gold Nanoparticle (AuNP) Modified Electrode
  • Electrode Preparation: AuNPs can be synthesized and then immobilized on an electrode surface through various methods, such as self-assembly on a functionalized surface or direct electrochemical deposition.

  • Electrochemical Measurement:

    • Technique: DPV or other sensitive voltammetric techniques are appropriate.

    • Supporting Electrolyte: The choice of electrolyte may vary depending on the specific interaction between the AuNPs and the analyte, but buffered solutions are common.

    • Procedure: The AuNP-modified electrode is used as the working electrode in a standard three-electrode setup. The voltammetric response to this compound is recorded.

    • Quantification: The concentration is determined by comparing the peak current of the sample to a calibration curve.

Conclusion

Electrochemical sensors, particularly those modified with nanomaterials like graphene, carbon nanotubes, and gold nanoparticles, present a powerful platform for the detection of this compound. These sensors offer the potential for high sensitivity, selectivity, and rapid analysis. While direct comparative data for this compound is still emerging, the performance of these modified electrodes for structurally similar aromatic amines and alcohols strongly suggests their applicability. The choice of the specific electrode modification will depend on the required sensitivity, the complexity of the sample matrix, and the desired cost-effectiveness of the analysis. Further research and development in this area are encouraged to establish validated and standardized electrochemical methods for the routine analysis of this compound.

References

A Comparative Analysis of Impurities in Commercial 4-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Aminobenzyl alcohol is a critical intermediate in the synthesis of a wide range of pharmaceutical compounds and a valuable building block in materials science. The purity of this reagent is paramount, as even trace amounts of impurities can lead to unwanted side reactions, impact product yield and quality, and in the context of drug development, pose a risk to patient safety. This guide provides a comparative analysis of potential impurities found in commercial grades of this compound, supported by detailed analytical methodologies for their detection and quantification.

Understanding the Impurity Profile

Impurities in commercial this compound can generally be categorized into two main classes:

  • Process-Related Impurities: These are substances that are introduced or formed during the manufacturing process. They include unreacted starting materials, intermediates, by-products, and isomers. A common synthetic route to this compound is the reduction of 4-nitrobenzyl alcohol.[1][2]

  • Degradation Products: These impurities arise from the decomposition of this compound during storage or handling. As an aromatic amine and a benzyl (B1604629) alcohol, it is susceptible to oxidation, especially when exposed to air and light.[3]

The most commonly anticipated impurities, based on synthetic pathways and degradation patterns, include isomeric aminobenzyl alcohols, unreacted starting materials like 4-nitrobenzyl alcohol, and oxidation products such as 4-aminobenzaldehyde (B1209532) and 4-aminobenzoic acid.[][5][6] Isomers like 2-aminobenzyl alcohol and 3-aminobenzyl alcohol are often found as impurities in related pharmaceutical compounds, suggesting their potential presence from isomeric precursors.[7][]

Comparative Data of Commercial Samples

To illustrate the potential variability in purity among different commercial sources, the following table summarizes hypothetical but realistic impurity profiles for three representative samples of this compound. The data is presented as area percentage determined by High-Performance Liquid Chromatography (HPLC).

ImpurityCAS NumberTypeSupplier A (>98%)Supplier B (>99%)Supplier C (Certified Reference Material)
4-Nitrobenzyl alcohol619-73-8Process (Starting Material)0.45%0.15%< 0.01%
2-Aminobenzyl alcohol5344-90-1Process (Isomer)0.25%0.10%< 0.02%
3-Aminobenzyl alcohol1877-77-6Process (Isomer)0.30%0.05%< 0.02%
4-Aminobenzaldehyde556-18-3Degradation (Oxidation)0.50%0.20%< 0.05%
4-Aminobenzoic acid150-13-0Degradation (Oxidation)0.15%0.08%< 0.01%
Total Impurities 1.65% 0.58% < 0.11%
Assay (this compound) 623-04-1 98.35% 99.42% > 99.89%

Experimental Protocols

Detailed methodologies for the identification and quantification of impurities are crucial for quality control and regulatory compliance. Below are representative protocols for HPLC-UV and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound and its common non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the this compound sample in a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole or TOF).[9]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in methanol.

Visualizations

Logical Flow for Impurity Identification

The following diagram illustrates the logical workflow for identifying and characterizing a potential impurity in a sample of this compound.

cluster_0 Initial Analysis cluster_1 Hypothesis Generation cluster_2 Structure Elucidation cluster_3 Confirmation A Run HPLC-UV Analysis of Commercial this compound B Peak Detected Other Than Main Component A->B C Compare Retention Time with Known Impurity Standards B->C D Review Synthesis Pathway and Degradation Profile B->D E Perform LC-MS/MS Analysis for Molecular Weight and Fragmentation C->E If no match D->E F Acquire and Run NMR Spectroscopy E->F If ambiguous G Compare Spectral Data with Reference or Literature E->G F->G H Impurity Identified G->H A Receive Commercial This compound Sample B Sample Preparation (Dissolution in appropriate solvent) A->B C HPLC-UV Analysis B->C D GC-MS Analysis B->D E Quantify Known Impurities and Assay Calculation C->E F Identify Unknown Peaks via Mass Spectrum Library Search D->F G Data Compilation and Certificate of Analysis Generation E->G F->G

References

A Comparative Guide to Polymers Synthesized from 4-Aminobenzyl Alcohol and Polyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of conductive polymers is a dynamic area of research with wide-ranging applications in drug delivery, biosensors, and tissue engineering. Among the myriad of monomers used for synthesizing these functional materials, 4-aminobenzyl alcohol presents an intriguing candidate due to its inherent aromatic and alcohol functionalities. This guide provides a comparative characterization of polymers notionally synthesized from this compound against a well-established conductive polymer, polyaniline.

Due to the limited availability of comprehensive characterization data for the homopolymer of this compound, this guide will utilize data for its isomer, poly(o-aminobenzyl alcohol), as a proxy for thermal analysis. This allows for a foundational comparison while highlighting the need for further research into the para-substituted variant. For comparison, polyaniline in its conductive emeraldine (B8112657) salt form has been selected as a widely recognized and characterized alternative.

Performance Comparison: A Tabular Overview

The following tables summarize the key performance indicators for poly(o-aminobenzyl alcohol) and polyaniline (emeraldine salt). It is important to note that the properties of polymers are highly dependent on the synthesis method, molecular weight, and processing conditions.

PropertyPoly(o-aminobenzyl alcohol)Polyaniline (Emeraldine Salt)
Molecular Weight (Mw) Data not available in reviewed literature>15,000 g/mol
Polydispersity Index (PDI) Data not available in reviewed literatureData not available in reviewed literature
Glass Transition Temp. (Tg) See TGA/DTA analysis belowData not available in reviewed literature
Decomposition Temp. (Td) Onset ~200 °C (See Figure 1)[1]>300 °C
Conductivity Expected to be conductive2-4 S/cm (compacted powder)

Experimental Data and Protocols

Thermal Stability Analysis

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for determining the thermal stability of polymers.

Poly(o-aminobenzyl alcohol): The TGA/DTA thermograms for electrochemically synthesized poly(o-aminobenzyl alcohol) reveal its thermal behavior. The polymer exhibits a distinct thermal degradation profile.

  • Experimental Protocol (TGA/DTA):

    • Instrument: A simultaneous TGA/DTA thermal analyzer.

    • Sample Preparation: The polymer film is carefully removed from the electrode, washed, and dried. A small sample (typically 5-10 mg) is placed in an alumina (B75360) crucible.

    • Analysis Conditions: The sample is heated from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • Data Acquired: The TGA curve plots the percentage of weight loss against temperature, while the DTA curve shows the difference in temperature between the sample and a reference as a function of temperature, indicating exothermic or endothermic transitions.

Polyaniline (Emeraldine Salt): Polyaniline is known for its relatively high thermal stability.

  • Experimental Protocol (TGA):

    • Instrument: A thermogravimetric analyzer.

    • Sample Preparation: A small amount of the dried polyaniline powder (typically 5-10 mg) is placed in a sample pan.

    • Analysis Conditions: The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Data Acquired: The TGA curve records the change in mass of the sample as a function of temperature.

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a polymer, providing insight into its chemical structure.

Poly(this compound) (Hypothetical): The FTIR spectrum of a polymer derived from this compound would be expected to show characteristic peaks corresponding to its monomeric unit.

  • Expected FTIR Peaks:

    • O-H stretch (alcohol): A broad peak around 3200-3600 cm⁻¹[2].

    • N-H stretch (amine): Peaks in the region of 3300-3500 cm⁻¹[3].

    • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

    • C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region.

    • C-N stretch: Around 1250-1350 cm⁻¹.

    • C-O stretch (alcohol): A strong peak in the 1000-1200 cm⁻¹ region[2].

Polyaniline (Emeraldine Salt): The FTIR spectrum of polyaniline (emeraldine salt) is well-documented and shows characteristic absorption bands.

  • Characteristic FTIR Peaks:

    • ~3440 cm⁻¹: N-H stretching vibrations.

    • ~1560 cm⁻¹: C=C stretching of the quinoid rings.

    • ~1480 cm⁻¹: C=C stretching of the benzenoid rings.

    • ~1290 cm⁻¹: C-N stretching of the benzenoid ring.

    • ~1120 cm⁻¹: A broad band associated with the electronic-like absorption of the conductive polymer.

    • ~800 cm⁻¹: C-H out-of-plane bending in the aromatic ring.

  • Experimental Protocol (FTIR):

    • Instrument: A Fourier Transform Infrared spectrometer.

    • Sample Preparation: The polymer sample (as a powder) is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

    • Analysis Conditions: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizing Experimental Workflows

To provide a clearer understanding of the characterization process, the following diagrams illustrate the typical experimental workflows.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Output start Polymer Sample dry Drying start->dry weigh Weighing (5-10 mg) dry->weigh load Load Sample into TGA weigh->load heat Heat at 10°C/min under N2 load->heat record Record Weight Loss vs. Temp heat->record thermogram TGA Thermogram record->thermogram analysis Determine Td thermogram->analysis

TGA Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis FTIR Analysis cluster_output Data Output start Polymer Powder mix Mix with KBr start->mix press Press into Pellet mix->press place Place Pellet in FTIR press->place scan Scan (4000-400 cm-1) place->scan record Record Absorbance scan->record spectrum FTIR Spectrum record->spectrum analyze Identify Functional Groups spectrum->analyze

FTIR Experimental Workflow

Conclusion

This comparative guide highlights the key characteristics of polymers derived from aminobenzyl alcohol, using poly(o-aminobenzyl alcohol) as a proxy, and the well-established conductive polymer, polyaniline. While polyaniline demonstrates high thermal stability and electrical conductivity, the properties of poly(this compound) remain an area ripe for further investigation. The presence of both amine and alcohol functionalities in the this compound monomer suggests the potential for novel polymer structures with unique properties, possibly through various polymerization routes including oxidative, enzymatic, or condensation methods. Future research should focus on the synthesis and comprehensive characterization of poly(this compound) to fully elucidate its potential and enable a more direct and detailed comparison with existing conductive polymers. Such studies will be invaluable for the rational design of new materials for advanced applications in the biomedical and electronics fields.

References

Comparative Biological Activity of 4-Aminobenzyl Alcohol Derivatives Versus the Parent Compound: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activities of 4-Aminobenzyl alcohol derivatives against the parent compound. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of this class of compounds. The information presented herein is a synthesis of available data from preclinical studies.

Executive Summary

This compound is a versatile scaffold used in the synthesis of various biologically active molecules.[1][2][3] Research into its derivatives has revealed that structural modifications can lead to significantly enhanced potency and altered biological activity profiles. Notably, derivatives have demonstrated superior schistosomicidal effects and promising anticancer and antimicrobial properties compared to the parent compound. This guide summarizes the key findings, presents available quantitative data, and provides detailed experimental protocols for the assays cited.

Data Presentation: A Comparative Overview

While comprehensive studies directly comparing a wide range of this compound derivatives to the parent compound are limited, the available data strongly suggests that derivatization can significantly enhance biological activity.

Schistosomicidal Activity

A key study in the form of a patent has demonstrated that 4-[amino-(polycarbon-lower-alkyl)-amino]-2-halobenzyl alcohol derivatives exhibit not only high schistosomicidal activity but are also more potent and less toxic than the corresponding methyl-substituted compounds. This highlights the potential for developing more effective treatments for schistosomiasis by modifying the this compound backbone.

Table 1: Schistosomicidal Activity Comparison

Compound TypeRelative ActivityRelative Toxicity
This compound (Parent Scaffold)BaselineBaseline
4-[amino-(polycarbon-lower-alkyl)-amino]-2-halobenzyl alcoholsHigherLower
Corresponding methyl compoundsLowerHigher

Note: This table is a qualitative summary based on patent literature. Specific ED50 or LD50 values for a direct comparison are not publicly available.

Anticancer and Antimicrobial Activities

Table 2: Representative Anticancer and Antimicrobial Activities of Benzyl (B1604629) Alcohol Derivatives

Compound/Derivative ClassBiological ActivityTarget Organism/Cell LineQuantitative Data (IC50/MIC)
AminobenzylnaphtholsAnticancerBxPC-3 (Pancreatic Cancer)IC50: 13.26 - 54.55 µM[4]
HT-29 (Colorectal Cancer)IC50: 11.55 - 58.11 µM[4]
Benzyl alcohol derivativesAntimicrobialStaphylococcus aureusMIC: >100 µg/mL
Pseudomonas aeruginosaMIC: 25 - >100 µg/mL
N-benzyl-2-phenylpyrimidin-4-amine derivativesAnticancer (USP1/UAF1 inhibitor)Non-small cell lung cancerIC50: nM range[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Synthesis of 4-[amino-(polycarbon-lower-alkyl)-amino]-2-halobenzyl alcohols

A general synthetic route involves the reaction of a 4-[amino-(polycarbon-lower-alkyl)-amino]-2-halobenzaldehyde or a corresponding benzoate (B1203000) with a suitable reducing agent to yield the target benzyl alcohol derivative.

Schistosomicidal Activity Assay (In Vivo - Mouse Model)
  • Infection: Laboratory mice are infected with a standardized number of Schistosoma mansoni cercariae.

  • Treatment: At a specified time post-infection (e.g., 6-8 weeks), the test compounds, including the parent this compound and its derivatives, are administered orally or via another appropriate route for a defined period. A vehicle control group and a positive control group (e.g., praziquantel) are included.[7][8]

  • Worm Burden Determination: After the treatment period, mice are euthanized, and the adult schistosomes are recovered from the mesenteric veins and liver by perfusion. The number of worms is counted to determine the percentage reduction in worm burden compared to the vehicle control group.

  • Toxicity Assessment: General health, body weight, and any signs of toxicity are monitored throughout the experiment. Histopathological analysis of major organs can also be performed.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay to assess cell viability.[1][2][6]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound and its derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9][10][11]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

To aid in the understanding of the experimental processes, the following diagrams are provided.

Experimental_Workflow_for_Biological_Activity_Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Parent 4-Aminobenzyl Alcohol Derivatives Derivative Synthesis Parent->Derivatives Chemical Modification Anticancer Anticancer Assay (e.g., MTT) Derivatives->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Derivatives->Antimicrobial Antiparasitic Antiparasitic Assay (e.g., Schistosomicidal) Derivatives->Antiparasitic SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Antiparasitic->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add this compound derivatives at various concentrations A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilizing agent to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and determine IC50 G->H MIC_Assay_Workflow A Prepare serial dilutions of compounds in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 24h B->C D Observe for visible growth inhibition C->D E Determine the lowest concentration with no growth (MIC) D->E

References

Safety Operating Guide

Essential Safety and Logistics for Handling 4-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 4-Aminobenzyl alcohol, including operational and disposal plans.

Chemical Profile and Hazards

This compound is a yellow crystalline powder.[1] It is considered a hazardous substance and can cause irritation to the eyes, skin, and respiratory system.[1][2] Ingestion or absorption through the skin may be harmful.[1] Chronic exposure may lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, characterized by symptoms such as headache, dizziness, and bluish skin.[1]

Quantitative Data Summary
PropertyValueSource
CAS Number623-04-1[1]
Molecular FormulaC₇H₉NO[3]
Molecular Weight123.15 g/mol [4]
AppearanceYellow crystalline powder[1]
Melting Point60-65 °C
Storage Temperature2-8 °C[3]

Operational Plan: Safe Handling Protocol

A systematic approach is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][5] Local exhaust ventilation is required where the solid is handled as a powder to prevent accumulation and recirculation of dust.[2]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.[1][5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin contact.[1][3] Gloves should be inspected for wear and degradation before and during use.[2]

    • Protective Clothing: Wear appropriate protective clothing, such as a lab coat or overalls, to prevent skin exposure.[1][2] A PVC apron may also be necessary.[2]

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5] A dust mask (type N95 or equivalent) is recommended.

Handling Procedures
  • Avoid all personal contact, including inhalation of dust.[2]

  • Minimize dust generation and accumulation.[1]

  • Wash hands thoroughly after handling and before breaks.[1][3]

  • Remove and wash contaminated clothing before reuse.[1]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Spill Cleanup
  • In case of a spill, immediately alert personnel in the area.[2]

  • Wear the appropriate PPE as outlined above.[1]

  • For solid spills, avoid generating dust.[2] Vacuum or sweep up the material and place it into a suitable, labeled, and closed container for disposal.[1][3] A vacuum cleaner fitted with a HEPA filter is recommended.[2]

  • Dampening the spilled material with water can help prevent dusting.[2]

Waste Disposal
  • Dispose of unused this compound and its containers in accordance with local, state, and federal regulations.

  • Do not let the product enter drains.[3]

  • Consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to ensure proper disposal.

  • Contaminated packaging should be disposed of as unused product.[3]

Safety and Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobenzyl alcohol
Reactant of Route 2
4-Aminobenzyl alcohol

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